molecular formula C13H9N3O3 B596509 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 1253789-18-2

1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Katalognummer: B596509
CAS-Nummer: 1253789-18-2
Molekulargewicht: 255.233
InChI-Schlüssel: YTXVVCNUUMAUNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a specialized alloxazine analogue of significant interest in medicinal chemistry and oncology research. This scaffold is investigated primarily for its potent growth inhibitory activities against human tumor cell lines . Research indicates that such alloxazine derivatives function by targeting protein-tyrosine kinases (PTKs), a key class of enzymes that regulate essential cellular processes including proliferation, differentiation, and metabolism . The inhibition of these kinases can disrupt signaling pathways critical for cancer cell survival. The C2 and N3 positions of the alloxazine core are key sites for structural modification, allowing for extensive structure-activity relationship (SAR) studies to optimize binding affinity, potency, and selectivity toward cancer cells . This makes this compound a valuable scaffold for the design and development of novel antitumor agents with potential enhanced selectivity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-methyl-7-phenylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c1-16-11-9(12(17)19-13(16)18)7-14-10(15-11)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXVVCNUUMAUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical scaffold represented by 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione. While specific research on this particular molecule is limited, this document synthesizes the available information on the broader class of pyrimido[4,5-d]oxazine-2,4-diones and related fused pyrimidine systems. This guide covers general synthetic strategies, known biological activities, potential mechanisms of action, and standard experimental protocols for the evaluation of these compounds. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this heterocyclic system.

Introduction to the Pyrimido[4,5-d]oxazine-2,4-dione Scaffold

The pyrimido[4,5-d]oxazine-2,4-dione core is a fused heterocyclic system that has garnered interest in medicinal chemistry due to its structural resemblance to purines and other biologically active molecules. The specific compound, 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione , is identified by the CAS number 1253789-18-2 . Its chemical structure is presented below.

Table 1: Chemical Identity of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione

PropertyValue
Chemical Name 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione
CAS Number 1253789-18-2
Molecular Formula C₁₃H₉N₃O₃
Molecular Weight 255.23 g/mol

The fusion of a pyrimidine ring with an oxazine ring creates a scaffold with diverse potential for chemical modification and biological activity. Fused pyrimidine derivatives, in general, are known to exhibit a wide range of pharmacological effects, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The exploration of this particular scaffold is therefore of significant interest in the quest for novel therapeutic agents.

Synthetic Strategies for Pyrimido[4,5-d]oxazine-2,4-diones and Analogs

One plausible synthetic pathway could involve the use of a substituted aminopyrimidine, which can undergo cyclization with a suitable reagent to form the oxazine ring. For instance, a multi-component reaction involving aminopyrimidinones, aldehydes, and β-diketones under ultrasound irradiation has been reported for the synthesis of pyrimido[4,5-b]quinolindiones, a related class of fused pyrimidines[3]. Another strategy could be the base-mediated condensation of a chalcone with an amidine to form the fused pyrimidine ring system[4].

Furthermore, the synthesis of related pyrimido[4,5-d]pyrimidine-2,4-diones has been achieved starting from 1,3-disubstituted 6-aminouracils, with a key step being a hydrazine-induced cyclization[5]. These methodologies suggest that the synthesis of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione could likely be achieved through a multi-step process starting from a suitably substituted uracil or aminopyrimidine derivative.

Caption: Generalized synthetic workflow for pyrimido[4,5-d]oxazine-2,4-dione scaffolds.

Potential Biological Activities and Therapeutic Targets

The pyrimidine scaffold is a cornerstone in many FDA-approved drugs, and its fused derivatives are actively investigated for various therapeutic applications[1]. Based on studies of structurally related compounds, the pyrimido[4,5-d]oxazine-2,4-dione core may exhibit a range of biological activities.

Anticancer Potential

Fused pyrimidine derivatives are well-documented as potent anticancer agents[1]. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs)[4]. The structural similarity of the pyrimido[4,5-d]oxazine-2,4-dione scaffold to known CDK inhibitors suggests that compounds of this class could potentially interfere with the cell cycle of cancer cells. For example, novel fused pyrimidines have shown potent activity against gastric adenocarcinoma cell lines by inhibiting CDK2[4].

Kinase Inhibition

Beyond CDKs, other kinases are also potential targets for pyrimido[4,5-d]oxazine derivatives. For instance, 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidines have been identified as potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R) kinase, a target for anticancer drug discovery[6]. Structure-activity relationship (SAR) studies on these analogs could guide the design of selective inhibitors based on the pyrimido[4,5-d]oxazine-2,4-dione scaffold.

Antimicrobial Activity

The fused pyrimidine nucleus is also associated with antimicrobial properties[2]. Pyrazolo-pyridine fused tetrazolo-pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities[7]. These findings suggest that the pyrimido[4,5-d]oxazine-2,4-dione scaffold could be a promising starting point for the development of new antimicrobial agents.

Biological_Potential cluster_targets Potential Biological Targets cluster_activities Resulting Biological Activities Scaffold Pyrimido[4,5-d]oxazine-2,4-dione Scaffold CDKs Cyclin-Dependent Kinases (CDKs) Scaffold->CDKs Inhibition CSF1R CSF1R Kinase Scaffold->CSF1R Inhibition Microbial_Enzymes Microbial Enzymes Scaffold->Microbial_Enzymes Inhibition Anticancer Anticancer CDKs->Anticancer Kinase_Inhibition Kinase_Inhibition CSF1R->Kinase_Inhibition Antimicrobial Antimicrobial Microbial_Enzymes->Antimicrobial

Sources

Synthesis of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

A Whitepaper for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. Given the absence of a directly established synthetic route in the current literature, this document outlines a rational, multi-step synthesis based on well-established chemical principles and analogous reactions. We will delve into the strategic selection of precursors, the rationale behind each reaction step, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, offering a robust framework for the preparation of this and structurally related compounds.

Introduction and Strategic Rationale

The pyrimido[4,5-d]oxazine-2,4-dione scaffold is a privileged heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to purine nucleosides and other biologically active molecules makes it an attractive template for the design of novel therapeutic agents. The strategic incorporation of a methyl group at the N1 position and a phenyl group at the C7 position is intended to modulate the molecule's physicochemical properties, such as solubility and lipophilicity, and to explore its interaction with various biological targets.

The synthesis of this target molecule presents a unique challenge due to the lack of a pre-existing, documented procedure. Therefore, a logical and robust synthetic strategy has been developed, commencing from a readily available starting material, 1-methyluracil. The proposed pathway involves a series of functional group transformations on the pyrimidine ring to construct the fused oxazine ring system.

The overall synthetic strategy is depicted in the workflow diagram below:

G A 1-Methyluracil (Starting Material) B Nitration A->B HNO₃/H₂SO₄ C 1-Methyl-5-nitrouracil B->C D Reduction C->D Pd/C, H₂ E 5-Amino-1-methyluracil (Key Intermediate) D->E F Acylation E->F Benzoyl Chloride, Pyridine G N-(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-5-yl)benzamide F->G H Oxidative Cyclization G->H Oxidizing Agent (e.g., NBS) I 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione (Target Molecule) H->I

Figure 1: Proposed synthetic workflow for 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione.

Synthesis of the Key Intermediate: 5-Amino-1-methyluracil

The initial phase of the synthesis focuses on the preparation of the crucial intermediate, 5-amino-1-methyluracil, from the commercially available starting material, 1-methyluracil. This two-step process involves nitration followed by reduction.

Step 1: Nitration of 1-Methyluracil

The introduction of a nitro group at the C5 position of the pyrimidine ring is a critical step. This is typically achieved through electrophilic nitration using a mixture of nitric acid and sulfuric acid. The electron-donating character of the ring nitrogens and the carbonyl groups directs the nitration to the C5 position.

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add 1-methyluracil to concentrated sulfuric acid.

  • Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice, which will cause the product, 1-methyl-5-nitrouracil, to precipitate.

  • Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of 1-Methyl-5-nitrouracil

The subsequent reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.

Experimental Protocol:

  • Suspend 1-methyl-5-nitrouracil in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield 5-amino-1-methyluracil.

Construction of the Fused Oxazine Ring

The final stage of the synthesis involves the construction of the oxazine ring onto the pyrimidine core. This is achieved through acylation of the 5-amino group followed by an intramolecular cyclization.

Step 3: Acylation of 5-Amino-1-methyluracil

The amino group of 5-amino-1-methyluracil is acylated with benzoyl chloride in the presence of a base, such as pyridine, to form the corresponding benzamide derivative.

Experimental Protocol:

  • Dissolve 5-amino-1-methyluracil in pyridine and cool the solution in an ice bath.

  • Slowly add benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure N-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-5-yl)benzamide.

Step 4: Oxidative Cyclization

The final ring-closing step to form the pyrimido[4,5-d]oxazine-2,4-dione is proposed to proceed via an intramolecular oxidative cyclization. The use of an oxidizing agent such as N-bromosuccinimide (NBS) can facilitate this transformation. The mechanism likely involves the formation of a reactive intermediate that undergoes intramolecular nucleophilic attack to form the oxazine ring.

Experimental Protocol:

  • Suspend N-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-5-yl)benzamide in a suitable solvent such as acetonitrile.

  • Add N-bromosuccinimide (NBS) to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the target molecule, 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione.

Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the methyl protons, the phenyl protons, and any protons on the heterocyclic ring system.
¹³C NMR Resonances for all unique carbon atoms, including those in the pyrimidine and oxazine rings, the methyl group, and the phenyl group.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the target compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the carbonyl groups (C=O) and the C=N and C-O bonds within the heterocyclic system.

Conclusion

This whitepaper has outlined a rational and detailed synthetic approach for the preparation of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione. While this proposed route is based on established chemical transformations, it provides a solid foundation for the synthesis of this novel compound. The successful execution of this synthesis will enable further investigation into the biological activities of this and related pyrimido[4,5-d]oxazine derivatives, potentially leading to the discovery of new therapeutic agents.

References

Due to the novel nature of the specific target molecule, direct references for its synthesis are not available. The proposed synthetic steps are based on well-established, analogous transformations found in standard organic chemistry literature and databases. For further reading on the synthesis of related heterocyclic systems, the following resources are recommended:

  • Comprehensive Organic Chemistry: This series provides extensive coverage of the synthesis and reactions of a wide range of organic compounds, including heterocyclic systems.
  • Science of Synthesis: A comprehensive resource for synthetic methods in organic and organometallic chemistry.
  • Reaxys and SciFinder: Chemical databases that can be searched for related structures and reactions to find relevant liter

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel heterocyclic compound, 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione. Designed for researchers, scientists, and professionals in drug development, this document outlines the fundamental characteristics that influence the behavior, efficacy, and formulation of this molecule. Beyond a simple data sheet, this guide delves into the causality behind experimental choices and provides detailed, field-proven protocols for the empirical determination of these critical parameters.

Introduction: The Significance of Pyrimido[4,5-d]oxazine Scaffolds

The pyrimido[4,5-d]oxazine core represents a class of heterocyclic compounds of significant interest in medicinal chemistry. Fused pyrimidine ring systems are scaffolds for a wide array of biologically active molecules, including anticancer and antimicrobial agents. A thorough understanding of the physicochemical properties of new analogues, such as 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione, is paramount for predicting its pharmacokinetic and pharmacodynamic profile, and for guiding its development into a potential therapeutic agent. Optimizing properties such as solubility, lipophilicity, and ionization state is a cornerstone of rational drug design.[1][2]

Molecular Identity and Structural Features

A precise understanding of the molecular structure is the foundation upon which all physicochemical characterization is built.

Table 1: Core Molecular Identifiers

PropertyValueSource
Chemical Name 1-methyl-7-phenyl-1H-pyrimido[4,5-d][3][4]oxazine-2,4-dione[5]
CAS Number 1253789-18-2[5]
Molecular Formula C13H9N3O3[5]
Molecular Weight 255.23 g/mol [5]
InChI Key YTXVVCNUUMAUNS-UHFFFAOYSA-N[5]

The structure, characterized by a fused pyrimidine and oxazine ring system with methyl and phenyl substitutions, suggests a molecule with a degree of aromaticity and potential for various intermolecular interactions. These structural motifs will directly influence its solubility, melting point, and partitioning behavior.

Thermal Properties: Melting Point Determination via Differential Scanning Calorimetry (DSC)

The melting point (Tm) is a critical indicator of a compound's purity and lattice energy. Differential Scanning Calorimetry (DSC) is the gold-standard technique for its determination due to its high precision and the wealth of additional information it provides, such as phase transitions and decomposition temperatures.[6][7][8][9][10]

Experimental Rationale

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][10] This allows for the detection of endothermic and exothermic processes. Melting is an endothermic event, appearing as a distinct peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.

Detailed Experimental Protocol for DSC Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione into an aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the onset temperature of the melting endotherm from the resulting thermogram.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis prep Weigh 2-5 mg of sample dsc Heat in DSC at 10 °C/min prep->dsc thermogram Generate Thermogram dsc->thermogram analysis Determine Onset of Melting Peak thermogram->analysis

Caption: Workflow for Melting Point Determination by DSC.

Ionization Constant (pKa) Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a crucial parameter that dictates the extent of a molecule's ionization at a given pH. This, in turn, profoundly influences its solubility, absorption, distribution, and target binding.[11] Potentiometric titration is a highly accurate and reliable method for pKa determination.[3][4][12][13]

Experimental Rationale

This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[3][11] The pKa can be determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.[3][12]

Detailed Experimental Protocol for Potentiometric Titration
  • Solution Preparation:

    • Prepare a stock solution of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione at a concentration of approximately 1 mM. Due to its likely poor aqueous solubility, a co-solvent system (e.g., methanol-water) may be necessary.

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

  • Titration Procedure:

    • Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[3]

    • Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

    • Titrate the solution with the standardized acid or base in small, precise increments.

    • Record the pH after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Calculate the first and second derivatives of the titration curve to accurately determine the equivalence point(s).

    • The pH at the half-equivalence point corresponds to the pKa.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare 1 mM Analyte Solution calibrate Calibrate pH Meter prep_analyte->calibrate prep_titrant Standardize Acid/Base Titrants prep_titrant->calibrate titrate Titrate Analyte with Titrant calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot derivative Calculate Derivatives plot->derivative pka Determine pKa at Half-Equivalence Point derivative->pka

Caption: Workflow for pKa Determination by Potentiometric Titration.

Solubility Profile: Determination by UV-Vis Spectroscopy

Aqueous solubility is a critical determinant of a drug's bioavailability.[14] For compounds with a UV-active chromophore, which is expected for 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione due to its aromatic systems, UV-Vis spectroscopy offers a straightforward and sensitive method for quantifying solubility.[14][15][16][17]

Experimental Rationale

This method relies on creating a saturated solution of the compound, separating the undissolved solid, and then measuring the concentration of the dissolved compound in the supernatant using its UV absorbance, with reference to a standard curve.

Detailed Experimental Protocol for Solubility Determination
  • Determine λmax: Scan a dilute solution of the compound across the UV-Vis spectrum (200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve:

    • Prepare a series of standard solutions of known concentrations in the chosen buffer system.

    • Measure the absorbance of each standard at λmax.

    • Plot absorbance versus concentration to generate a linear calibration curve.[17]

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the solid compound to a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

    • Separate the undissolved solid by centrifugation or filtration.

    • Dilute the supernatant as necessary to fall within the linear range of the calibration curve.

    • Measure the absorbance of the diluted supernatant at λmax.

  • Calculate Solubility: Use the absorbance value and the equation from the calibration curve to determine the concentration of the dissolved compound, which represents its solubility.

Lipophilicity: LogP Determination by RP-HPLC

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key factor influencing a drug's ability to cross biological membranes.[18] The traditional shake-flask method can be time-consuming and require significant amounts of pure compound. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and reliable alternative for estimating LogP.[18][19][20][21]

Experimental Rationale

In RP-HPLC, a compound's retention time on a nonpolar stationary phase (like C18) is related to its hydrophobicity. By correlating the retention times of a series of standard compounds with their known LogP values, a calibration curve can be generated. The LogP of the test compound can then be interpolated from its retention time under the same chromatographic conditions.[18][20]

Detailed Experimental Protocol for LogP Determination
  • Select Standard Compounds: Choose a set of 5-7 commercially available compounds with a range of known LogP values that bracket the expected LogP of the test compound.

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the compound is neutral) and an organic modifier (e.g., methanol or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the λmax of each compound.

  • Calibration:

    • Inject each standard compound and record its retention time (t_R).

    • Calculate the capacity factor (k) for each standard.

    • Plot the log(k) versus the known LogP values to create a linear calibration curve.

  • Sample Analysis:

    • Inject the 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione sample and record its retention time.

    • Calculate its log(k).

    • Use the calibration curve to determine the LogP of the test compound.

Table 2: Summary of Key Physicochemical Parameters and Recommended Methodologies

Physicochemical PropertyGuiding PrincipleRecommended Technique
Melting Point (Tm) Purity and lattice energy assessment.Differential Scanning Calorimetry (DSC)
Ionization Constant (pKa) Determines charge state at physiological pH.Potentiometric Titration
Aqueous Solubility Influences bioavailability and formulation.UV-Vis Spectroscopy
Lipophilicity (LogP) Governs membrane permeability and distribution.Reversed-Phase HPLC (RP-HPLC)

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive physicochemical characterization of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione. The outlined protocols are designed to yield high-quality, reproducible data that are essential for making informed decisions in the drug discovery and development pipeline. The empirical determination of these properties will provide a solid foundation for understanding the compound's behavior, optimizing its formulation, and ultimately, unlocking its therapeutic potential. Subsequent studies should focus on relating these fundamental properties to in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays and in vivo pharmacokinetic studies.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from a URL provided by the grounding tool.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from a URL provided by the grounding tool.
  • Kruve, A., et al. (2014). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from a URL provided by the grounding tool.
  • ResolveMass Laboratories Inc. (n.d.). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from a URL provided by the grounding tool.
  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from a URL provided by the grounding tool.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Medicinal Chemistry Research. Retrieved from a URL provided by the grounding tool.
  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from a URL provided by the grounding tool.
  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from a URL provided by the grounding tool.
  • Chemistry For Everyone. (2025). How Does DSC Measure Melting Point (Tm)?. YouTube. Retrieved from a URL provided by the grounding tool.
  • Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A. Retrieved from a URL provided by the grounding tool.
  • Hou, Z., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. Retrieved from a URL provided by the grounding tool.
  • Applus DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from a URL provided by the grounding tool.
  • WuXi AppTec DMPK. (2023). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). Retrieved from a URL provided by the grounding tool.
  • El-Aneed, A., et al. (2009). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC - PubMed Central. Retrieved from a URL provided by the grounding tool.
  • Wang, J., et al. (1997). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from a URL provided by the grounding tool.
  • Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. Journal of Chromatography A. Retrieved from a URL provided by the grounding tool.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?. Retrieved from a URL provided by the grounding tool.
  • Wilson, Z. E., et al. (2018). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from a URL provided by the grounding tool.
  • Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH. Retrieved from a URL provided by the grounding tool.
  • Guidechem. (n.d.). 7-phenyl-1-propyl-1H-pyrimido[4,5-d][3][4]oxazine-2,4-dione 76360-59-3. Retrieved from a URL provided by the grounding tool.

  • The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. Retrieved from a URL provided by the grounding tool.
  • Finetech Industry Limited. (n.d.). 1-methyl-7-phenylpyrimido[4,5-d][3][4]oxazine-2,4-dione | CAS: 1253789-18-2. Retrieved from a URL provided by the grounding tool.

  • Semantic Scholar. (n.d.). Rapid experimental measurements of physicochemical properties to inform models and testing. Retrieved from a URL provided by the grounding tool.
  • MDPI. (n.d.). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. Retrieved from a URL provided by the grounding tool.
  • Pion Inc. (2023). Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds. YouTube. Retrieved from a URL provided by the grounding tool.
  • ChemicalBook. (n.d.). 1-methyl-7-phenyl-1H-pyrimido[4,5-d][3][4]oxazine-2,4-dione. Retrieved from a URL provided by the grounding tool.

  • PubChem. (n.d.). 3-(4-Chloro-phenyl)-1,6-dimethyl-1H-pyrimido[5,4-e][3][6][12]triazine-5,7-dione. Retrieved from a URL provided by the grounding tool.

  • BLD Pharm. (n.d.). 7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-d][3][4]oxazine-2,4-dione|BLD Pharm. Retrieved from a URL provided by the grounding tool.

  • BLD Pharm. (n.d.). 1-(2-Methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][3][4]oxazine-2,4-dione|BLD Pharm. Retrieved from a URL provided by the grounding tool.

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[3][4]Oxazolo[4,5-D]Pyrimidines. Retrieved from a URL provided by the grounding tool.

  • MDPI. (n.d.). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Retrieved from a URL provided by the grounding tool.
  • MDPI. (n.d.). Methyl (1aRS,7aSR)-7-formyl-1a-phenyl-1,1a-dihydroazirino[2,3-b]benzo[e][3][6]thiazine-7a(7H)-carboxylate. Retrieved from a URL provided by the grounding tool.

  • El-Moghazy, S. M., et al. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][3][6][12]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. PMC - PubMed Central. Retrieved from a URL provided by the grounding tool.

  • El-Sayed, W. M., et al. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. PubMed Central. Retrieved from a URL provided by the grounding tool.
  • HXCHEM. (n.d.). 7-phenyl-1h-pyrimido[4,5-d][3][4]oxazine-2,4-dione/CAS:76361-14-3. Retrieved from a URL provided by the grounding tool.

  • Chem-Impex. (n.d.). 7-Methoxy-1H-benzo[d][3][4]oxazine-2,4-dione. Retrieved from a URL provided by the grounding tool.

  • MOLBASE. (n.d.). 5-Ethyl-4-phenyl-3H-[3][4]oxazine-2,6-dione. Retrieved from a URL provided by the grounding tool.

  • BLDpharm. (n.d.). 53890-44-1|1-Methyl-1H-pyrido[2,3-d][3][4]oxazine-2,4-dione. Retrieved from a URL provided by the grounding tool.

  • ResearchGate. (2025). Preparation and Reactions of 2-Methyl-7-(3-methyl-5-oxo-1-phenyl2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d] oxazin-4(5H)one | Request PDF. Retrieved from a URL provided by the grounding tool.
  • BLDpharm. (n.d.). 128076-63-1|7-Methoxy-1H-benzo[d][3][4]oxazine-2,4-dione. Retrieved from a URL provided by the grounding tool.

  • BLDpharm. (n.d.). 118-48-9|1H-Benzo[d][3][4]oxazine-2,4-dione. Retrieved from a URL provided by the grounding tool.

Sources

The Emerging Therapeutic Potential of Pyrimido[4,5-d]oxazine Derivatives: A Technical Guide to 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the quest for novel heterocyclic compounds with potent and selective biological activities is perpetual. Among these, pyrimidine-fused ring systems have garnered significant attention due to their diverse pharmacological properties. This guide focuses on a specific scaffold, the pyrimido[4,5-d]oxazine core, with a particular emphasis on the potential biological activities of the derivative 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione . While direct biological data for this exact molecule is nascent, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its therapeutic promise. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, exploring the known biological activities of related compounds and postulating the potential of our lead molecule.

The pyrimido[4,5-d]oxazine nucleus represents a compelling scaffold for drug design, integrating the structural features of both pyrimidines and oxazines. Pyrimidine derivatives are integral to a wide array of therapeutic agents, exhibiting potent anticancer, antimicrobial, and antiviral activities.[1][2] The fusion of an oxazine ring is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to enhanced biological efficacy and novel mechanisms of action.

Anticipated Biological Activities: An Evidence-Based Postulation

Based on a thorough review of structurally related pyrimidine-fused heterocycles, we can project several key biological activities for 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione. The primary areas of interest are its potential as an anticancer, antimicrobial, and antiviral agent.

Anticancer Potential: A Primary Focus

A significant body of research points to the potent anti-proliferative effects of pyrimidine derivatives against a range of cancer cell lines.[3][4] The cytotoxic activity of these compounds is often attributed to their ability to interfere with critical cellular processes such as DNA synthesis, cell cycle progression, and signal transduction pathways.

Mechanism of Action Insights from Analogs:

  • Kinase Inhibition: Many pyrimidine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial for cancer cell proliferation and survival.[5] For instance, derivatives of pyrimido[4,5-d][1][2]oxazin-2-one have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a key component in B-cell malignancies.[6] The structural framework of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione suggests it could similarly fit into the ATP-binding pocket of various kinases.

  • DNA Intercalation and Topoisomerase Inhibition: Some pyrimidine derivatives have been shown to intercalate with DNA or inhibit topoisomerase II, leading to disruption of DNA replication and induction of apoptosis.[3] Molecular docking studies on novel pyrimidine derivatives have supported these potential mechanisms.[7]

  • Induction of Apoptosis: Flow cytometric analysis of related pyrazolo[3,4-d]pyrimidine derivatives has demonstrated their ability to induce apoptosis in cancer cells at low micromolar concentrations.[4]

Hypothetical Signaling Pathway Involvement:

Based on the known mechanisms of related compounds, 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione could potentially modulate key cancer-related signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K/Akt Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS BTK Bruton's Tyrosine Kinase BTK->PI3K CellCycle Cell Cycle Arrest PI3K->CellCycle RAS->CellCycle DNA DNA Replication & Repair Apoptosis Apoptosis Induction DNA->Apoptosis CellCycle->Apoptosis Compound 1-Methyl-7-phenyl-1H- pyrimido[4,5-d]oxazine-2,4-dione Compound->RTK Inhibition Compound->BTK Inhibition Compound->DNA Intercalation/ Topoisomerase Inhibition

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione in the appropriate cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

While direct experimental data on 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione is not yet widely available, the extensive research on its structural analogs strongly suggests its potential as a biologically active agent, particularly in the realm of oncology. The pyrimido[4,5-d]oxazine scaffold is a promising starting point for the development of novel therapeutics.

Future research should focus on the synthesis and in vitro biological evaluation of this compound against a broad panel of cancer cell lines and microbial strains. Mechanistic studies, including kinase inhibition assays and apoptosis assays, will be crucial to elucidate its mode of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related derivatives, will further refine the therapeutic potential of this promising class of compounds.

References

  • Al-Omair, M. A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825. [Link]

  • Al-Omair, M. A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Semantic Scholar. [Link]

  • Al-Omair, M. A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. [Link]

  • Li, Y., et al. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 19(12), 20496-20510. [Link]

  • Wang, Y., et al. (2018). Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b]o[1][3]xazine derivatives as potent GPR 119 agonists. Bioorganic & Medicinal Chemistry Letters, 28(17), 2851-2856. [Link]

  • Ibrahim, N. S. M., et al. (2024). Review: synthesis and anticancer activity of pyrimido[4,5-b]quinolines in the last twenty years. Chemical Papers, 78, 3089–3115. [Link]

  • De la Cueva, L., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(11), 2586. [Link]

  • Abdelgawad, M. A., et al. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e]t[1][3][7]riazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Chemistry Central Journal, 12(1), 59. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis of potential anticancer agents. Pyrido[4,3-b]o[1][3]xazines and pyrido[4,3-b]t[1][3]hiazines. Journal of Medicinal Chemistry, 60(15), 6592-6607. [Link]

  • Surtel, W., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6586. [Link]

  • Hovor, A. V., et al. (2022). Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. RSC Medicinal Chemistry, 13(10), 1235-1245. [Link]

  • Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(41), 25681-25695. [Link]

  • Magda, M. A., et al. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Molecules, 26(18), 5521. [Link]

  • Fathy, U. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. DSpace JSPUI. [Link]

  • Zhao, Y., et al. (2013). Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity. Journal of Medicinal Chemistry, 56(17), 6893-6904. [Link]

  • Chen, J., et al. (2020). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Molecules, 25(1), 199. [Link]

  • Płazińska, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7175. [Link]

  • Zhang, Y., et al. (2020). Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d]o[1][2]xazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors. Acta Pharmacologica Sinica, 41(3), 415-422. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Novel pyrido[2,3-b]o[1][3]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Advances, 12(52), 33765-33781. [Link]

Sources

An In-depth Technical Guide to 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione: A Compound Shrouded in Obscurity

Author: BenchChem Technical Support Team. Date: February 2026

Researchers, scientists, and drug development professionals delving into novel heterocyclic compounds may encounter molecules with limited documented history. 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione represents one such case. Despite its defined chemical structure, a thorough investigation into its discovery, synthetic pathways, and biological activity reveals a significant lack of specific scholarly information in the public domain.

This technical guide aims to provide a transparent overview of the available information for 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione, while also contextualizing it within the broader family of pyrimido-oxazine derivatives. The current scarcity of data presents both a challenge and an opportunity for novel research in the field of medicinal chemistry.

Physicochemical Properties

While a detailed history remains elusive, the fundamental physicochemical properties of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione have been cataloged by various chemical suppliers. These foundational data points are crucial for any future laboratory work involving this compound.

PropertyValueSource
CAS Number 1253789-18-2[1]
Molecular Formula C13H9N3O3[1]
Molecular Weight 255.23 g/mol [1]
InChI Key YTXVVCNUUMAUNS-UHFFFAOYSA-N[1]

The Pyrimido[4,5-d]oxazine Scaffold: A Realm of Potential

The core structure of the molecule is the pyrimido[4,5-d]oxazine ring system. This fused heterocyclic system is a recognized pharmacophore, and its derivatives have been explored for various therapeutic applications. The synthesis and biological evaluation of related pyrimidine-fused heterocycles offer valuable insights into the potential of this chemical class.

For instance, research into pyrimido[5,4-e][1][2][3]triazine-5,7(1H,6H)-dione derivatives has identified them as small molecule amplifiers of heat shock factor 1 (HSF1) transcriptional activity, suggesting potential applications in cytoprotection.[4] Similarly, the broader family of pyrimido[4,5-d]pyrimidine derivatives has been the subject of synthetic methodology development, highlighting the chemical tractability of this core.[5]

The general synthetic strategies for related fused pyrimidine systems often involve multi-component reactions or the cyclization of functionalized pyrimidine precursors. These established methods could serve as a logical starting point for the de novo synthesis of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione in a research setting.

Hypothetical Synthetic Pathway

While no specific synthesis for 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione has been published, a plausible retrosynthetic analysis can be proposed based on known heterocyclic chemistry. A potential disconnection approach is illustrated below.

retrosynthesis target 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione intermediate1 Functionalized Pyrimidine Precursor target->intermediate1 C-N, C-O bond formation intermediate2 Phenyl-containing Building Block intermediate1->intermediate2 Amide coupling / Cyclization intermediate3 Methylating Agent intermediate1->intermediate3 N-methylation

Sources

The Ascendant Scaffold: A Technical Guide to Pyrimido[4,5-d]pyrimidine-2,4-diones in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Fused Pyrimidines

In the vast and intricate world of heterocyclic chemistry, fused pyrimidine systems stand out as privileged scaffolds, consistently demonstrating a remarkable breadth of biological activities. This guide delves into the technical intricacies of the pyrimido[4,5-d]pyrimidine-2,4-dione core, a structure of significant interest in contemporary medicinal chemistry. While our primary focus will be on this well-documented scaffold, it is important to acknowledge its close structural analog, the pyrimido[4,5-d]oxazine-2,4-dione system. The initial subject of this review, 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione, represents a specific embodiment of this latter class. However, a comprehensive survey of the current scientific literature reveals that the pyrimido[4,5-d]oxazine-2,4-dione core remains a largely unexplored territory. In contrast, its pyrimidine counterpart has been the subject of extensive research, yielding a wealth of data on its synthesis, chemical properties, and therapeutic potential. Therefore, this guide will pivot to a thorough exploration of the pyrimido[4,5-d]pyrimidine-2,4-dione scaffold, providing researchers, scientists, and drug development professionals with a detailed and actionable understanding of this promising class of compounds. The principles and methodologies discussed herein may well serve as a foundational framework for future investigations into the less-charted domain of pyrimido[4,5-d]oxazines.

The Pyrimido[4,5-d]pyrimidine Core: A Hub of Biological Activity

The pyrimido[4,5-d]pyrimidine nucleus is a fused heterocyclic system composed of two pyrimidine rings. This arrangement creates a unique electronic and steric environment, making it an attractive scaffold for interacting with a variety of biological targets. The dione substitution at the 2 and 4 positions further enhances its potential for forming key hydrogen bond interactions within enzyme active sites.

A review of the literature highlights the diverse pharmacological activities associated with this scaffold, including its role as:

  • Anticancer Agents: Many derivatives have shown potent activity against various cancer cell lines.[1][2][3]

  • Kinase Inhibitors: The scaffold has been successfully employed in the development of inhibitors for kinases such as Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs).[4][5]

  • Antimicrobial and Antiviral Agents: Certain derivatives have demonstrated promising activity against a range of pathogens.[1][2][3]

  • Neuroprotective Agents: Recent studies have explored their potential in treating neurodegenerative diseases like Alzheimer's.[6]

This wide range of biological activities underscores the versatility of the pyrimido[4,5-d]pyrimidine scaffold and provides a strong rationale for its continued exploration in drug discovery programs.[1][2][3]

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of the pyrimido[4,5-d]pyrimidine-2,4-dione core can be achieved through several strategic approaches. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the final molecule. A common and versatile method involves the use of substituted 6-aminouracils as starting materials.

General Synthetic Protocol from 6-Aminouracils

This multi-step synthesis allows for the systematic variation of substituents at the N-1, N-3, C-5, and C-7 positions, providing a powerful tool for structure-activity relationship (SAR) studies.[7][8]

Experimental Protocol:

  • Acylation of 6-aminouracil: A 1,3-disubstituted 6-aminouracil is acylated at the C-5 position.

  • Reduction of the nitro group (if present): If a nitro group was introduced during the acylation step, it is subsequently reduced to an amino group.

  • Cyclization to form the second pyrimidine ring: The key step involves a hydrazine-induced cyclization to form the fused pyrimidine ring.[7][8]

  • Further functionalization: The resulting pyrimido[4,5-d]pyrimidine-2,4,5-trione can be further modified, for example, by converting the C-4 carbonyl to a triflate, which can then be used in cross-coupling reactions to introduce a variety of substituents at this position.[7]

Synthesis_Workflow Start 1,3-Disubstituted 6-Aminouracil Step1 Acylation at C-5 Start->Step1 Intermediate1 5-Acyl-6-aminouracil Step1->Intermediate1 Step2 Introduction & Reduction of Nitro Group (optional) Intermediate1->Step2 Intermediate2 5-Acyl-6-amino-5-nitro uracil derivative Step2->Intermediate2 Step3 Hydrazine-induced Cyclization Intermediate2->Step3 Intermediate3 Pyrimido[4,5-d]pyrimidine- 2,4,5-trione Step3->Intermediate3 Step4 Functionalization (e.g., Triflation) Intermediate3->Step4 Final_Product Substituted Pyrimido[4,5-d]pyrimidine- 2,4-dione Step4->Final_Product BTK_Inhibition BCR B Cell Receptor (BCR) Activation BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream phosphorylates Proliferation B Cell Proliferation & Survival Downstream->Proliferation promotes Inhibitor Pyrimido[4,5-d]pyrimidine- 2,4-dione Inhibitor Inhibitor->BTK inhibits

Caption: Simplified signaling pathway of BTK inhibition.

Antiproliferative Activity

The inhibitory effect of these compounds on BTK translates into potent antiproliferative activity in B cell lymphoma cell lines. For instance, certain derivatives have been shown to induce cell cycle arrest in the G1 phase and inhibit the proliferation of Ramos and TMD8 cells. [4] Quantitative Data Summary:

CompoundBTK IC₅₀ (nM) [4]Ramos Cell Proliferation IC₅₀ (µM) [4]TMD8 Cell Proliferation IC₅₀ (µM) [4]
Ibrutinib (Reference) 0.60.010.008
Derivative 17 1.20.050.03
Derivative 18 0.80.040.02

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Plate Ramos or TMD8 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.001 to 10 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Structure-Activity Relationships (SAR)

Systematic modification of the pyrimido[4,5-d]pyrimidine-2,4-dione scaffold has yielded valuable insights into the structural requirements for potent biological activity. For example, in the context of BTK inhibitors, the nature of the substituent at the C-7 position has been shown to be crucial for both potency and selectivity. [4]

Future Perspectives

The pyrimido[4,5-d]pyrimidine-2,4-dione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research directions may include:

  • Exploration of new biological targets: Given the versatility of the scaffold, it is likely to show activity against other important enzyme families.

  • Development of more selective inhibitors: Fine-tuning the substitution pattern can lead to inhibitors with improved selectivity profiles, thereby reducing off-target effects.

  • Application in other disease areas: The demonstrated anti-inflammatory and neuroprotective properties of some derivatives warrant further investigation in the context of autoimmune diseases and neurodegeneration. [1][2][3][6]

Conclusion

The pyrimido[4,5-d]pyrimidine-2,4-dione core represents a highly versatile and privileged scaffold in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in the quest for new and improved therapies. While the closely related pyrimido[4,5-d]oxazine-2,4-dione system remains less explored, the knowledge gained from its pyrimidine counterpart provides a solid foundation for future investigations into this and other novel heterocyclic systems.

References

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (2015). Tetrahedron Letters, 56(15), 1949-4952. [Link]

  • Diao, Y., et al. (2019). Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(15), 3390-3395. [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168. [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini reviews in medicinal chemistry. [Link]

  • Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. (2021). Semantic Scholar. [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2022). Molecules, 27(16), 5183. [Link]

  • Preparation of tetrasubstituted pyrimido[4,5- d]pyrimidine diones. (2015). Tetrahedron letters. [Link]

  • Kitamura, T., et al. (2004). Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 47(24), 6364-6376. [Link]

Sources

In Silico Analysis of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione, a novel heterocyclic compound with therapeutic potential. Recognizing the pyrimidine core as a privileged scaffold in kinase inhibition, this document outlines a strategic, multi-faceted computational approach to elucidate its mechanism of action, binding affinity, and drug-likeness. We present detailed, field-proven protocols for target identification, molecular docking, molecular dynamics simulations, and ADMET profiling. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies to accelerate the discovery and optimization of novel kinase inhibitors. Through a blend of theoretical expertise and practical, step-by-step instructions, we aim to empower research teams to make data-driven decisions in the early stages of the drug discovery pipeline.

Introduction: The Rationale for In Silico Investigation

The compound 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione, with its fused pyrimido-oxazine heterocyclic system, represents a compelling starting point for a drug discovery campaign. The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs targeting this enzyme class.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Therefore, a robust in silico analysis of this molecule can provide critical insights into its potential biological targets and therapeutic applications, significantly de-risking and accelerating its development trajectory.

This guide eschews a one-size-fits-all template, instead adopting a fluid and logical progression that mirrors a typical in silico drug discovery workflow. We will begin by identifying high-probability kinase targets, proceed to detailed binding analysis through molecular docking and dynamics, and conclude with an assessment of its pharmacokinetic and toxicity profile. Each section is designed to be a self-contained yet interconnected module, providing both the "how" and the "why" behind each computational experiment.

Target Identification: Unveiling a Mechanistic Hypothesis

Given the prevalence of the pyrimidine core in known kinase inhibitors, our initial efforts will focus on a panel of well-validated oncogenic kinases. Based on a comprehensive review of scientific literature, we have selected four representative targets that are frequently implicated in cancer and are known to be modulated by pyrimidine-based small molecules:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in various cancers, particularly non-small cell lung cancer.[2][3]

  • Phosphoinositide 3-kinase alpha (PI3Kα): A lipid kinase that is a central node in cell growth and survival pathways; its gene, PIK3CA, is one of the most frequently mutated in human cancers.[4][5]

  • Proto-oncogene tyrosine-protein kinase Src: A non-receptor tyrosine kinase involved in cell proliferation, differentiation, and motility.[6][7]

  • Cyclin-dependent kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1/S phase transition.[8][9]

This targeted approach allows for a focused and resource-efficient in silico screening campaign.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[10] This allows us to generate an initial hypothesis of how 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione might interact with our selected kinase targets at an atomic level.

Rationale for Method Selection

We will utilize AutoDock Vina, a widely used and well-validated open-source docking program, due to its accuracy and computational efficiency.[11] The following protocol provides a step-by-step guide for performing molecular docking of our lead compound against the selected kinase targets.

Experimental Protocol: Molecular Docking with AutoDock Vina

Step 1: Preparation of the Receptor

  • Obtain Crystal Structures: Download the crystal structures of the kinase domains of our target proteins from the Protein Data Bank (PDB). Representative PDB IDs include:

    • EGFR: 2GS6[12], 4JRV[13]

    • PI3Kα: 7PG5[5][14], 6GVF[15]

    • Src: 1YOJ[2], 7OTE[16]

    • CDK2: 1B38[17], 1HCK[18]

  • Clean the PDB File: Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands, using a molecular visualization tool such as PyMOL or Chimera.

  • Add Hydrogens and Charges: Add polar hydrogens and assign Gasteiger charges to the protein structure using AutoDock Tools (ADT).

  • Save as PDBQT: Save the prepared receptor file in the PDBQT format.

Step 2: Preparation of the Ligand

  • Generate 3D Structure: Create a 3D structure of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Energy Minimization: Perform energy minimization of the ligand structure using a force field such as MMFF94.

  • Assign Charges and Torsion: Use ADT to assign Gasteiger charges and define the rotatable bonds.

  • Save as PDBQT: Save the prepared ligand file in the PDBQT format.

Step 3: Defining the Binding Site and Running the Docking

  • Identify the Active Site: The ATP-binding site is the target for our docking studies. Key residues in the active sites of our target kinases include:

    • EGFR: The hinge region (residues 790-796), the catalytic loop (residues 836-842), and the DFG motif (Asp855-Gly857).[7][19]

    • PI3Kα: The adenosine binding site (Ile800, Tyr836, Val851, Met922) and the catalytic loop (residues 912-920).[4][20]

    • Src: The hinge region and the threonine gatekeeper residue (Thr340).[2]

    • CDK2: The PSTAIRE helix, the T-loop, and the catalytic triad (Lys33, Glu51, Asp145).[21][22]

  • Configure the Grid Box: In ADT, define a grid box that encompasses the entire ATP-binding site.

  • Create the Configuration File: Generate a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the exhaustiveness of the search.

  • Execute AutoDock Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt

Step 4: Analysis of Results

  • Binding Affinity: The primary output is the binding affinity in kcal/mol. More negative values indicate a stronger predicted binding.

  • Binding Pose: Visualize the predicted binding poses of the ligand within the active site using PyMOL or Discovery Studio Visualizer. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

Visualization of the Molecular Docking Workflow

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Download PDB Structure Clean Clean PDB (Remove Water, Ligands) PDB->Clean H_Charge_R Add Hydrogens & Charges Clean->H_Charge_R PDBQT_R Save as PDBQT H_Charge_R->PDBQT_R Grid Define Grid Box (Active Site) PDBQT_R->Grid Structure_L Generate 3D Structure EnergyMin_L Energy Minimization Structure_L->EnergyMin_L H_Charge_L Add Charges & Define Torsions EnergyMin_L->H_Charge_L PDBQT_L Save as PDBQT H_Charge_L->PDBQT_L PDBQT_L->Grid Config Create Configuration File Grid->Config Vina Run AutoDock Vina Config->Vina Affinity Analyze Binding Affinity (kcal/mol) Vina->Affinity Pose Visualize Binding Pose & Interactions Affinity->Pose

Caption: Molecular docking workflow using AutoDock Vina.

Molecular Dynamics Simulations: Assessing Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the predicted binding pose over time.[20]

Rationale for Method Selection

We will employ GROMACS, a versatile and high-performance MD simulation package.[10][23] The following protocol outlines the key steps for setting up and running an MD simulation of the protein-ligand complex.

Experimental Protocol: Molecular Dynamics with GROMACS

Step 1: System Preparation

  • Generate Ligand Topology: Use a tool like the CHARMM General Force Field (CGenFF) server to generate the topology and parameter files for 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione.

  • Prepare Protein Topology: Use the pdb2gmx tool in GROMACS to generate the topology for the protein, selecting an appropriate force field (e.g., CHARMM36m).

  • Combine Protein and Ligand: Merge the coordinate files of the protein and the docked ligand into a single complex structure file.

  • Create a Unified Topology: Modify the main topology file to include the ligand's topology and parameter files.

Step 2: Solvation and Ionization

  • Define the Simulation Box: Use gmx editconf to create a simulation box (e.g., cubic or dodecahedron) around the complex.

  • Solvate the System: Fill the box with water molecules using gmx solvate.

  • Add Ions: Neutralize the system by adding ions (e.g., Na+ or Cl-) with gmx genion.

Step 3: Energy Minimization and Equilibration

  • Energy Minimization: Perform energy minimization to remove steric clashes using gmx mdrun.

  • NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT) to stabilize the temperature.

  • NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT) to stabilize the pressure and density.

Step 4: Production MD Simulation

  • Run Production MD: Perform the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

Step 5: Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein and ligand to assess the stability of the complex over time.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.

  • Hydrogen Bond Analysis: Analyze the hydrogen bond network between the ligand and the protein throughout the simulation.

  • Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to estimate the binding free energy.

Visualization of the Molecular Dynamics Workflow

G cluster_prep System Preparation cluster_solvate Solvation & Ionization cluster_equilibrate Minimization & Equilibration cluster_run Production & Analysis LigandTopo Generate Ligand Topology (CGenFF) Combine Combine Protein-Ligand Complex LigandTopo->Combine ProteinTopo Generate Protein Topology (pdb2gmx) ProteinTopo->Combine Box Define Simulation Box Combine->Box Solvate Add Water Molecules Box->Solvate Ions Add Ions for Neutralization Solvate->Ions EM Energy Minimization Ions->EM NVT NVT Equilibration (Temperature) EM->NVT NPT NPT Equilibration (Pressure) NVT->NPT MD Production MD Simulation NPT->MD Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD->Analysis

Caption: Molecular dynamics simulation workflow using GROMACS.

ADMET Profiling: Predicting Drug-Likeness

An essential aspect of early-stage drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[24][25] In silico ADMET prediction allows for the early identification of potential liabilities that could lead to late-stage attrition.

Rationale for Method Selection

We will utilize SwissADME and pkCSM, two freely accessible and widely used web-based platforms that provide a comprehensive suite of ADMET predictions.[26]

Experimental Protocol: In Silico ADMET Prediction

Step 1: Inputting the Molecule

  • Obtain SMILES String: Convert the 2D structure of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione into a SMILES (Simplified Molecular Input Line Entry System) string.

  • Submit to Web Servers: Paste the SMILES string into the input fields of the SwissADME and pkCSM web servers.

Step 2: Analyzing the Predictions

The platforms will generate a range of predicted properties, including:

  • Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA).

  • Pharmacokinetics:

    • Absorption: Gastrointestinal absorption, Caco-2 permeability.

    • Distribution: Blood-brain barrier permeability, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Total clearance.

  • Drug-Likeness: Lipinski's rule of five, Ghose filter, Veber rule.

  • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

Step 3: Interpreting the Results

Compare the predicted values against established thresholds for drug-likeness and safety to identify any potential red flags for the compound.

Data Presentation: Predicted ADMET Properties
PropertyPredicted ValueAcceptable Range/Interpretation
Physicochemical
Molecular Weight ( g/mol )To be filled< 500
logP (o/w)To be filled< 5
TPSA (Ų)To be filled< 140
Pharmacokinetics
GI AbsorptionTo be filledHigh/Low
BBB PermeabilityTo be filledYes/No
CYP Inhibitor (e.g., 2D6)To be filledYes/No
Drug-Likeness
Lipinski's Rule of 5To be filledNumber of violations (ideally 0)
Toxicity
AMES ToxicityTo be filledMutagen/Non-mutagen
hERG I InhibitionTo be filledYes/No

(Note: The "Predicted Value" column is to be populated upon running the actual simulations.)

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the initial characterization of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione. By systematically applying molecular docking, molecular dynamics simulations, and ADMET profiling, researchers can generate a robust dataset to guide the subsequent stages of drug discovery. The insights gained from these computational studies will enable the prioritization of this compound for further experimental validation, facilitate the design of more potent and selective analogs, and ultimately increase the probability of success in developing a novel therapeutic agent. The methodologies presented herein are not only applicable to the title compound but can also be adapted for the in silico evaluation of other novel chemical entities.

References

  • Chakrabarti, J., et al. (2021). Allosteric Activation of PI3Kα Results in Dynamic Access to Catalytically Competent Conformations. Structure, 29(11), 1259-1272.e6. [Link]

  • El-Moghazy, S. M., et al. (2012). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Medicinal Chemistry, 8(5), 889-901. [Link]

  • Jadhav, P., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621. [Link]

  • Kraker, A. J., et al. (2000). Biochemical and Cellular Effects of c-Src Kinase-Selective pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Biochemical Pharmacology, 60(7), 885-898. [Link]

  • Maheshwari, S., et al. (2017). Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition. Journal of Biological Chemistry, 292(48), 19674-19686. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Retrieved from [Link]

  • Scribd. (n.d.). Autodock_Vina Protocol. Retrieved from [Link]

  • Sousa, S. F., et al. (2006). A review of the validation of molecular docking programs. Current Medicinal Chemistry, 13(21), 2489-2506. [Link]

  • RCSB PDB. (1998). 1B38: HUMAN CYCLIN-DEPENDENT KINASE 2. [Link]

  • ResearchGate. (n.d.). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Retrieved from [Link]

  • Wissing, J., et al. (2007). CyclinA-CDK2 Complex. Protein Data Bank. [Link]

  • RCSB PDB. (2013). 4JRV: Crystal structure of EGFR kinase domain in complex with compound 4c. [Link]

  • Hospital, A., et al. (2018). Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Methods in Molecular Biology, 1762, 245-270. [Link]

  • Stamos, J., et al. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link]

  • Zhang, X., et al. (2006). An Allosteric Mechanism for Activation of the Kinase Domain of Epidermal Growth Factor Receptor. Cell, 125(6), 1137-1149. [Link]

  • Jorgensen, W. L. Research Group. (n.d.). GROMACS Protein Ligand Complex Simulations. Yale University. Retrieved from [Link]

  • Gong, G., et al. (2023). A small-molecule PI3K alpha activator for cardioprotection and neuroregeneration. Nature, 618(7963), 159-168. [Link]

  • ResearchGate. (n.d.). Active site conservation in CDK2, CDK4 and CDK6. Retrieved from [Link]

  • RCSB PDB. (2022). 7SI1: Crystal structure of apo EGFR kinase domain. [Link]

  • ResearchGate. (n.d.). (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in.... Retrieved from [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. Retrieved from [Link]

  • RCSB PDB. (2006). 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. [Link]

  • RCSB PDB. (1996). 1HCK: HUMAN CYCLIN-DEPENDENT KINASE 2. [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase 2. Retrieved from [Link]

  • RCSB PDB. (2006). 2FVD: Cyclin Dependent Kinase 2 (CDK2) with diaminopyrimidine inhibitor. [Link]

  • Protein Data Bank Japan. (2023). 7pg5 - Crystal Structure of PI3Kalpha. [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]

  • RCSB PDB. (2019). 6GVF: Crystal structure of PI3K alpha in complex with 3-(2-Amino-benzooxazol-5-yl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine. [Link]

  • Chemist Assistant. (2024, April 14). How to check drug likeness of a lead compound using SwissADME ||Swiss ADME Tutorial|| [Video]. YouTube. [Link]

  • RCSB PDB. (2022). 8EXV: Crystal structure of PI3K-alpha in complex with compound 32. [Link]

  • RCSB PDB. (2011). 3PY0: CDK2 in complex with inhibitor SU9516. [Link]

  • Zhang, X., et al. (2019). The mechanism of PI3Kα activation at the atomic level. Chemical Science, 10(10), 2917-2927. [Link]

  • RCSB PDB. (2017). 5SXC: Crystal Structure of PI3Kalpha in complex with fragment 8. [Link]

  • Dr. Jyoti Bala. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. [Link]

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • ResearchGate. (n.d.). The representation of the putative binding site on the SRC Kinase protein (PDB ID: 6ATE). Retrieved from [Link]

  • Vamathevan, J., et al. (2019). Applications of machine learning in drug discovery and development. Nature Reviews Drug Discovery, 18(6), 463-477. [Link]

  • RCSB PDB. (2021). 7KJS: Crystal structure of CDK2/cyclin E in complex with PF-06873600. [Link]

  • RCSB PDB. (1999). 1BYG: KINASE DOMAIN OF HUMAN C-TERMINAL SRC KINASE (CSK) IN COMPLEX WITH INHIBITOR STAUROSPORINE. [Link]

  • ResearchGate. (n.d.). Illustration of the EGFR kinase binding site for potential kinase inhibitors. Retrieved from [Link]

  • Indian Institute of Science. (n.d.). Protocol for Docking with AutoDock. Retrieved from [Link]

  • Jura, N., et al. (2009). Structural analysis of the catalytically inactive kinase domain of the human EGF receptor 3. Proceedings of the National Academy of Sciences, 106(51), 21608-21613. [Link]

  • Kříž, Z., et al. (2005). Activation and inhibition of cyclin-dependent kinase-2 by phosphorylation; a molecular dynamics study reveals the functional importance of the glycine-rich loop. Protein Science, 14(11), 2824-2836. [Link]

  • Protein Data Bank. (n.d.). CyclinA-CDK2 Complex. Retrieved from [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]

  • Chakrabarti, J., et al. (2021). Allosteric Activation of PI3Kα Results in Dynamic Access to Catalytically Competent Conformations. Structure, 29(11), 1259-1272.e6. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved from [Link]

  • RCSB PDB. (2022). 7OTE: Src Kinase Domain in complex with ponatinib. [Link]

  • RCSB PDB. (2006). 1YOL: Crystal structure of Src kinase domain in complex with CGP77675. [Link]

  • Vadas, O., et al. (2021). Cryo-EM structures of PI3Kα reveal conformational changes during inhibition and activation. Science Signaling, 14(706), eabj6723. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Experimental Use of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Heterocyclic Compound

1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione is a novel heterocyclic compound with the molecular formula C13H9N3O3 and a molecular weight of 255.23[1]. While specific biological activities for this compound are not yet extensively documented, its structural similarity to other pyrimidine-fused heterocyclic systems suggests a potential for significant pharmacological activity. Notably, derivatives of the closely related pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione scaffold have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK)[2][3]. BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.

These application notes provide a comprehensive guide for the in vitro investigation of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione, with a primary focus on evaluating its potential as a BTK inhibitor. The protocols outlined herein are designed to enable researchers to systematically assess the compound's biochemical potency, cellular activity, and selectivity.

Compound Information

Parameter Value Source
IUPAC Name 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][4][5]oxazine-2,4-dioneN/A
CAS Number 1253789-18-2[1]
Molecular Formula C13H9N3O3[1]
Molecular Weight 255.23 g/mol [1]
Purity ≥98% (recommended)N/A
Solubility Soluble in DMSON/A

Proposed Mechanism of Action: Targeting Bruton's Tyrosine Kinase (BTK)

Based on the structure-activity relationships of similar compounds, we hypothesize that 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione may function as a BTK inhibitor. The proposed mechanism involves the compound binding to the active site of BTK, thereby preventing the phosphorylation of its downstream substrates and interrupting the BCR signaling cascade. This inhibition is expected to lead to decreased B-cell proliferation and the induction of apoptosis in B-cell lymphoma cell lines.

BTK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SRC LYN/SRC Family Kinases BCR->LYN_SRC Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SRC->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Compound 1-Methyl-7-phenyl-1H- pyrimido[4,5-d]oxazine-2,4-dione Compound->BTK Inhibition

Figure 1: Proposed mechanism of action of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione as a BTK inhibitor.

Experimental Protocols

Biochemical BTK Kinase Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of the compound on the enzymatic activity of recombinant human BTK.

Materials:

  • Recombinant human BTK (active)

  • ATP

  • Poly-Glu-Tyr (4:1) substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.

  • In a 384-well plate, add 2.5 µL of kinase buffer containing the recombinant BTK enzyme.

  • Add 0.5 µL of the serially diluted compound or DMSO (vehicle control).

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

  • Incubate for 1 hour at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular BTK Autophosphorylation Assay

This assay assesses the ability of the compound to inhibit BTK activity within a cellular context by measuring the phosphorylation of BTK at Tyr223.

Materials:

  • Human B-cell lymphoma cell line (e.g., TMD8, Ramos)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Anti-IgM antibody

  • 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed TMD8 or Ramos cells in a 6-well plate at a density of 1 x 10^6 cells/mL and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound or DMSO for 2 hours.

  • Stimulate the cells with anti-IgM antibody for 10 minutes to induce BCR signaling.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-BTK (Tyr223) and total BTK.

  • Incubate with an HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal.

Cell Viability and Apoptosis Assays

These assays determine the effect of the compound on the viability and induction of apoptosis in B-cell lymphoma cell lines.

Materials:

  • Human B-cell lymphoma cell line (e.g., TMD8, Ramos)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or equivalent

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 96-well clear-bottom white plates

  • Flow cytometer

Cell Viability Assay:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Treat the cells with a serial dilution of the test compound or DMSO for 72 hours.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 value.

Apoptosis Assay:

  • Treat cells with the test compound at concentrations around the GI50 value for 48 hours.

  • Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental_Workflow Start Start: Hypothesis Compound inhibits BTK Biochem_Assay Protocol 1: Biochemical BTK Kinase Inhibition Assay Start->Biochem_Assay Cellular_Assay Protocol 2: Cellular BTK Autophosphorylation Assay (Western Blot) Biochem_Assay->Cellular_Assay Confirm on-target activity in cells Data_Analysis Data Analysis: IC50, Western Blot Quantification, GI50, Apoptosis Percentage Biochem_Assay->Data_Analysis Viability_Assay Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo) Cellular_Assay->Viability_Assay Assess cellular phenotype Cellular_Assay->Data_Analysis Apoptosis_Assay Protocol 3: Apoptosis Assay (Annexin V/PI Staining) Viability_Assay->Apoptosis_Assay Investigate mechanism of cell death Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion: Evaluate compound's potential as a BTK inhibitor Data_Analysis->Conclusion

Figure 2: A logical workflow for the in vitro evaluation of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione.

Data Interpretation and Expected Outcomes

Assay Expected Outcome for a Potent and Selective BTK Inhibitor
Biochemical BTK Kinase Inhibition Assay A low nanomolar IC50 value, indicating potent direct inhibition of the BTK enzyme.
Cellular BTK Autophosphorylation Assay Dose-dependent reduction in the phosphorylation of BTK at Tyr223 in B-cell lymphoma cell lines upon stimulation.
Cell Viability Assay Significant reduction in the viability of B-cell lymphoma cell lines with a potent GI50 value.
Apoptosis Assay A dose-dependent increase in the percentage of apoptotic cells.

Troubleshooting

  • Poor solubility of the compound: Prepare a higher concentration stock solution in DMSO and ensure the final DMSO concentration in the assay medium is below 0.5%.

  • High background in biochemical assays: Optimize enzyme and substrate concentrations. Ensure all reagents are fresh.

  • Variability in cellular assays: Maintain consistent cell passage numbers and seeding densities. Ensure uniform treatment times.

Safety Precautions

1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione is a novel chemical compound with unknown toxicological properties. Standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.

References

  • Li, X., et al. (2019). Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 175, 116-131. Available from: [Link][2]

  • Pan, Z., et al. (2017). 4-methyl-2-oxo-2H-pyrimido[4,5-d][4][5]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3443-3447. Available from: [Link][3]

Sources

Application Notes and Protocols for Developing a Screening Assay with 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrimido[4,5-d]oxazine Derivatives

The pyrimido[4,5-d]oxazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Fused pyrimidine ring systems are integral to numerous therapeutic agents, exhibiting functionalities that include antimicrobial, anti-inflammatory, and anticancer properties.[1] Specifically, derivatives of the closely related pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[2][3] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK a compelling target for drug discovery.[2]

This application note provides a comprehensive guide for developing a robust screening cascade to identify and characterize potential inhibitors of a target kinase, using 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione as a representative test compound. We will focus on BTK as the exemplary target due to the established activity of structurally similar compounds.[3] The principles and methodologies outlined herein are, however, broadly applicable to other kinase targets.

The proposed screening workflow is designed to progress from a high-throughput biochemical assay to a lower-throughput, more physiologically relevant cell-based assay. This tiered approach ensures that initial hits from the primary screen are rigorously validated, minimizing the advancement of false positives.

Scientific Rationale and Assay Design

The central hypothesis is that 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione and analogous compounds can inhibit the catalytic activity of a target kinase, such as BTK, by competing with ATP or the substrate. To test this, we will develop a screening cascade comprised of a primary biochemical assay and a secondary cellular assay.

Primary Screen: A Biochemical Approach to Quantify Kinase Inhibition

The primary screen will be a biochemical assay designed for high-throughput screening (HTS).[4] The objective is to directly measure the enzymatic activity of the target kinase in the presence of our test compound. A variety of assay formats are available for this purpose, with fluorescence-based methods being among the most common in kinase inhibitor screening.[5] For this protocol, we will describe a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for detecting kinase activity.

Secondary Screen: A Cell-Based Assay for Physiological Relevance

Hits identified in the primary screen will be advanced to a secondary, cell-based assay. This step is crucial to confirm the compound's activity in a more complex biological environment, providing insights into cell permeability and potential off-target effects.[6] We will outline a protocol to assess the inhibition of BTK autophosphorylation in a relevant B-cell lymphoma cell line.[3]

Experimental Protocols

Protocol 1: Primary High-Throughput Screening (HTS) - TR-FRET Kinase Assay

This protocol is designed to quantify the in-vitro inhibitory activity of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione against a target kinase (e.g., BTK).

Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase. The phosphorylated substrate is then detected by a europium-labeled anti-phospho-specific antibody. When the europium-labeled antibody and a streptavidin-allophycocyanin (APC) conjugate are brought into proximity through binding to the phosphorylated biotinylated substrate, FRET occurs, generating a detectable signal.

Materials and Reagents:

  • Recombinant human BTK (or other target kinase)

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-APC

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione (and other test compounds)

  • Positive control inhibitor (e.g., Ibrutinib for BTK)[3]

  • DMSO

  • 384-well low-volume white plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione in 100% DMSO. Create a dilution series of the compound in DMSO, which will then be further diluted in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the diluted compounds, positive control, and DMSO (negative control) into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a solution of the kinase and biotinylated substrate in assay buffer.

    • Prepare a solution of ATP in assay buffer.

    • Add the kinase/substrate solution to the wells of the assay plate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature. The optimal enzyme concentration and incubation time should be determined during assay development to ensure the reaction is in the linear range.[7]

  • Detection:

    • Prepare a detection mixture containing the europium-labeled antibody and streptavidin-APC in a suitable buffer.

    • Stop the kinase reaction by adding the detection mixture to the wells.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths. Calculate the TR-FRET ratio.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (positive control) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay Validation:

Before initiating the screen, the assay must be validated to ensure it is robust and reproducible.[8] Key performance metrics include:

  • Z'-factor: A measure of the statistical effect size of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[4]

  • Signal-to-Background Ratio (S/B): The ratio of the mean signal of the high control to the mean signal of the low control.

  • Coefficient of Variation (%CV): A measure of the variability of the signal.

Protocol 2: Secondary Screening - Cellular Assay for BTK Autophosphorylation

This protocol is designed to confirm the activity of hits from the primary screen in a cellular context.

Principle: In many B-cell lymphoma cell lines, BTK is constitutively active and autophosphorylated. This assay measures the ability of a compound to inhibit this autophosphorylation in intact cells.

Materials and Reagents:

  • Ramos or TMD8 cells (B-cell lymphoma cell lines with active BTK signaling)[3]

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione (and other hits)

  • Positive control inhibitor (e.g., Ibrutinib)

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies:

    • Primary antibody against phospho-BTK (e.g., pY223)

    • Primary antibody against total BTK

    • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture Ramos or TMD8 cells according to standard protocols.

    • Seed the cells in a multi-well plate at a suitable density.

    • Treat the cells with a dilution series of the test compound, positive control, or DMSO for a specified time (e.g., 2-4 hours).

  • Cell Lysis:

    • After treatment, harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-BTK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total BTK to confirm equal protein loading.

Data Analysis:

  • Quantify the band intensities for phospho-BTK and total BTK using densitometry software.

  • Normalize the phospho-BTK signal to the total BTK signal for each treatment condition.

  • Calculate the percent inhibition of BTK phosphorylation relative to the DMSO control.

  • Determine the cellular IC₅₀ value by plotting the percent inhibition against the compound concentration.

Data Presentation

The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison.

Table 1: Primary Biochemical Screen - IC₅₀ Values against Target Kinase

Compound IDTarget KinaseIC₅₀ (nM)
MPO-001BTKValue
Control (Ibrutinib)BTKValue

Table 2: Secondary Cellular Screen - Inhibition of BTK Autophosphorylation

Compound IDCell LineCellular IC₅₀ (nM)
MPO-001TMD8Value
Control (Ibrutinib)TMD8Value

Visualizations

Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation pBTK p-BTK (Active) BTK->pBTK Autophosphorylation Downstream Downstream Signaling (PLCγ2, NF-κB, etc.) pBTK->Downstream Activation MPO 1-Methyl-7-phenyl-1H- pyrimido[4,5-d]oxazine-2,4-dione MPO->BTK Inhibition

Caption: Proposed mechanism of action for 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione in the BCR signaling pathway.

Experimental Workflow

Screening_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen cluster_validation Hit Validation HTS High-Throughput Screen (TR-FRET Assay) IC50_determination Biochemical IC₅₀ Determination HTS->IC50_determination Cellular_Assay Cellular Autophosphorylation Assay (Western Blot) IC50_determination->Cellular_Assay Active Compounds Cellular_IC50 Cellular IC₅₀ Determination Cellular_Assay->Cellular_IC50 SAR Structure-Activity Relationship (SAR) Cellular_IC50->SAR Selectivity Selectivity Profiling Cellular_IC50->Selectivity Hits Validated Hits SAR->Hits Selectivity->Hits Compound_Library Compound Library Compound_Library->HTS

Sources

1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione formulation for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to formulating 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione for in vivo studies is provided for researchers, scientists, and drug development professionals. This document offers a detailed framework for developing a stable and effective formulation for preclinical in vivo evaluation of this novel chemical entity, emphasizing the rationale behind experimental choices and adherence to rigorous scientific standards.

Introduction: The Formulation Challenge

1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione is a novel heterocyclic compound with significant therapeutic potential. As with many new chemical entities (NCEs), its successful in vivo evaluation is contingent on the development of a suitable formulation that ensures adequate bioavailability and exposure at the target site. The physicochemical properties of this compound, particularly its predicted low aqueous solubility, present a significant hurdle for preclinical development.

This guide provides a comprehensive workflow for the formulation of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione, from initial physicochemical characterization to the preparation and analysis of various formulation types for in vivo studies. The protocols and strategies outlined herein are designed to be adaptable and are based on established principles of pharmaceutical sciences.

Part 1: Pre-Formulation Assessment

A thorough understanding of the physicochemical properties of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione is the cornerstone of a successful formulation strategy. This initial phase involves a series of analytical experiments to characterize the drug substance, which will inform the selection of appropriate excipients and a suitable vehicle system.

Physicochemical Characterization

The following table summarizes the key physicochemical parameters to be determined for 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione and the recommended analytical methods.

ParameterRecommended Method(s)Significance for Formulation
Aqueous Solubility Shake-flask method in various pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)Determines the intrinsic solubility and pH-dependent solubility profile.
pKa Potentiometric titration or UV-spectrophotometryIdentifies ionizable groups and predicts solubility changes with pH.
LogP/LogD Shake-flask method or reverse-phase HPLCIndicates the lipophilicity of the compound, influencing its absorption and distribution.
Solid-State Properties X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)Identifies the crystalline form, polymorphism, and thermal properties.
Chemical Stability HPLC-based stability-indicating method in various stress conditions (e.g., pH, light, temperature)Determines the degradation pathways and shelf-life of the drug substance.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., 1.2, 4.5, 6.8, 7.4) to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione to a known volume of each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solids. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Part 2: Formulation Development

Based on the pre-formulation data, a suitable formulation strategy can be developed. For a compound with low aqueous solubility, several approaches can be considered, including aqueous suspensions, solutions with co-solvents, and lipid-based formulations.

Formulation Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate formulation strategy for 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione.

G cluster_0 Pre-Formulation Assessment cluster_1 Formulation Strategy Selection cluster_2 Formulation Preparation & Characterization cluster_3 In Vivo Study A Determine Physicochemical Properties (Solubility, pKa, LogP) B Is aqueous solubility > 1 mg/mL? A->B C Aqueous Solution (e.g., saline) B->C Yes D Consider Co-solvents or pH adjustment B->D No H Prepare Formulation C->H E Is solubility in co-solvent/adjusted pH sufficient? D->E F Co-solvent/pH-adjusted Solution E->F Yes G Consider Suspension or Lipid-based Formulation E->G No F->H G->H I Characterize Formulation (Particle size, Homogeneity, Stability) H->I J Administer to Animals I->J

Caption: Formulation selection workflow for in vivo studies.

Aqueous Suspension

An aqueous suspension is often a straightforward and effective approach for water-insoluble compounds. The use of a suspending agent and a surfactant is crucial to ensure the homogeneity and stability of the formulation.

  • Vehicle Preparation: Prepare the vehicle by dissolving the suspending agent (e.g., 0.5% w/v carboxymethylcellulose) and surfactant (e.g., 0.1% w/v Tween 80) in sterile water.

  • Wetting the Drug: In a sterile mortar, add a small amount of the vehicle to the accurately weighed 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione powder to form a smooth paste.

  • Homogenization: Gradually add the remaining vehicle to the paste while triturating to ensure a uniform suspension.

  • Final Volume and Storage: Transfer the suspension to a calibrated container and adjust to the final volume with the vehicle. Store at 2-8°C and protect from light.

Co-Solvent System

For compounds that exhibit improved solubility in organic solvents, a co-solvent system can be employed. The choice of co-solvents should be guided by their toxicity and miscibility with water.

  • Solubilization: Dissolve the required amount of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione in a minimal amount of a suitable organic solvent (e.g., DMSO, PEG 400).

  • Dilution: While vortexing, slowly add the aqueous component (e.g., saline or PBS) to the drug solution to reach the final desired concentration and volume.

  • Clarity Check: Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation may need to be optimized by adjusting the ratio of co-solvent to the aqueous phase.

Part 3: Formulation Characterization and In Vivo Considerations

Once a lead formulation has been developed, it must be thoroughly characterized to ensure its quality and suitability for in vivo administration.

Formulation Analysis
ParameterRecommended MethodPurpose
Appearance Visual inspectionTo check for clarity (solutions) or uniformity (suspensions) and signs of precipitation or aggregation.
pH pH meterTo ensure the pH is within a physiologically acceptable range.
Particle Size Laser diffraction or dynamic light scatteringTo determine the particle size distribution of suspensions, which can impact bioavailability.
Homogeneity HPLC analysis of multiple samples from the same batchTo confirm uniform distribution of the drug in the formulation.
Short-term Stability HPLC analysis after storage under specified conditionsTo ensure the formulation remains stable for the duration of the in vivo study.
In Vivo Study Workflow

The following diagram outlines the typical workflow for an in vivo study involving the administration of the formulated 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione.

G cluster_0 Pre-Dosing cluster_1 Dosing & Observation cluster_2 Sample Collection & Analysis cluster_3 Data Analysis A Acclimatize Animals B Prepare Formulation A->B C Confirm Formulation Quality (Homogeneity, Concentration) B->C D Administer Formulation (e.g., Oral Gavage, IV) C->D E Monitor Animals for Clinical Signs D->E F Collect Blood/Tissue Samples at Predetermined Time Points D->F G Process and Analyze Samples (e.g., LC-MS/MS for PK) F->G H Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis G->H

Caption: General workflow for an in vivo pharmacokinetic study.

Conclusion

The successful in vivo evaluation of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione is critically dependent on the development of a robust and well-characterized formulation. This guide provides a systematic approach to formulation development, from initial physicochemical assessment to the preparation and analysis of suitable dosage forms for preclinical studies. By following these principles and protocols, researchers can enhance the reliability and reproducibility of their in vivo data, thereby accelerating the development of this promising therapeutic candidate.

References

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • U.S. Food and Drug Administration. (2023). Guidance for Industry: Nonclinical Safety Evaluation of Drug or Biologic Combinations. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Bioanalytical Method Validation. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental challenges but also to build a deeper understanding of the reaction intricacies.

Introduction to the Synthesis

The synthesis of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The core of this synthesis involves the construction of a fused pyrimidine ring system, a common motif in pharmacologically active compounds.[1][2] A plausible and efficient synthetic route commences with the readily available 6-amino-1-methyluracil, followed by acylation and subsequent cyclization to form the desired oxazine ring.

This guide will walk you through the potential challenges at each critical stage of this proposed synthesis, offering expert insights and actionable solutions.

Proposed Synthetic Pathway

A logical synthetic approach to 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione is outlined below. This pathway serves as the framework for our troubleshooting guide.

Synthetic_Pathway cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Product A 6-Amino-1-methyluracil B Step 1: Phenyl Acylation A->B C 5-Benzoyl-6-amino-1-methyluracil B->C D Step 2: Cyclization C->D E 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione D->E

Caption: Proposed synthetic pathway for 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione.

Troubleshooting Guide: A Q&A Approach

This section addresses specific issues you may encounter during the synthesis. The solutions are based on established principles of heterocyclic chemistry and practical laboratory experience.[3]

Part 1: Synthesis of the Starting Material - 6-Amino-1-methyluracil

Question 1: My yield of 6-amino-1-methyluracil from the condensation of cyanoacetic acid and 1,3-dimethylurea is consistently low. What are the likely causes?

Answer: Low yields in this initial step often stem from incomplete reaction or side product formation.[4] Consider the following:

  • Purity of Starting Materials: Ensure that your cyanoacetic acid and 1,3-dimethylurea are of high purity. Impurities can inhibit the reaction.

  • Reaction Conditions: The condensation and subsequent cyclization are sensitive to temperature and pH.

    • Temperature Control: The initial condensation should be performed at a controlled, lower temperature (e.g., 6-8°C) to prevent unwanted side reactions. The subsequent cyclization to form the uracil ring requires heating, typically around 90°C.[4]

    • pH Control: The cyclization step is usually carried out under basic conditions. The pH should be carefully monitored and maintained, as overly basic conditions can lead to hydrolysis of the cyano group.

  • Moisture: Ensure anhydrous conditions, as water can react with the condensing agent and interfere with the reaction.

Question 2: I am observing significant amounts of byproducts in my 6-amino-1-methyluracil synthesis. How can I identify and minimize them?

Answer: A common byproduct is the uncyclized intermediate, 1,3-dimethylcyanoacetylurea.[4] Its presence indicates incomplete cyclization.

  • Identification: This intermediate will have a different chromatographic profile (TLC, HPLC) and distinct spectroscopic features (e.g., presence of a nitrile stretch in the IR spectrum).

  • Minimization:

    • Extended Reaction Time: Increase the heating time during the cyclization step to ensure complete conversion. Monitor the reaction progress by TLC until the starting intermediate is no longer visible.

    • Optimal Base: The choice and amount of base are crucial. A moderately strong base is typically used to facilitate cyclization without causing degradation.

ParameterRecommended ConditionRationale
Condensation Temperature6-8 °CMinimizes side reactions of cyanoacetic acid.
Cyclization Temperature90 °CProvides sufficient energy for ring closure.[4]
pH for Cyclization9Promotes deprotonation for nucleophilic attack.
Reaction MonitoringTLC or HPLCEnsures the reaction goes to completion.
Part 2: Phenyl Acylation of 6-Amino-1-methyluracil

Question 3: The acylation of 6-amino-1-methyluracil with benzoyl chloride is giving me a mixture of N-acylated and C-acylated products. How can I improve the regioselectivity for C-acylation at the 5-position?

Answer: The regioselectivity of acylation on 6-aminouracil derivatives is a known challenge, as both the exocyclic amino group and the C-5 position are nucleophilic.[5][6] To favor C-acylation:

  • Reaction Conditions:

    • Solvent: A non-polar, aprotic solvent can favor C-acylation.

    • Lewis Acid Catalyst: Employing a Lewis acid catalyst can direct the electrophile to the C-5 position by coordinating with the carbonyl oxygens of the uracil ring, thereby increasing the nucleophilicity of the C-5 carbon.

  • Protecting Groups: While more synthetically demanding, temporary protection of the amino group can ensure exclusive C-acylation. However, this adds extra steps to the synthesis.

Question 4: My acylation reaction is sluggish and does not go to completion. What can I do to drive the reaction forward?

Answer: Incomplete acylation can be due to several factors:

  • Reagent Purity: Ensure your benzoyl chloride is fresh and has not been hydrolyzed to benzoic acid.

  • Stoichiometry: A slight excess of the acylating agent and the base (to scavenge the HCl byproduct) is often necessary.

  • Temperature: Gently heating the reaction mixture may be required, but be cautious as higher temperatures can also promote side reactions.

  • Activation of the Acylating Agent: If using benzoic acid, a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) will be necessary to form an active ester in situ.

Part 3: Cyclization to Form the Pyrimido[4,5-d]oxazine Ring

Question 5: I am struggling with the final cyclization step to form the oxazine ring. The yield is low, and I isolate mainly the uncyclized 5-benzoyl-6-amino-1-methyluracil.

Answer: The intramolecular cyclization to form the six-membered oxazine ring is a critical step that can be challenging.[7] Low yields are often due to suboptimal reaction conditions.

  • Choice of Cyclizing Agent: The reaction of 5-acyl-4-aminopyrimidines with carboxylic acid chlorides is a known method for forming pyrimido[4,5-d][3][8]oxazines.[7] In this case, a phosgene equivalent or a similar reagent would be needed to provide the second carbonyl group of the dione.

  • Solvent and Temperature: High-boiling aprotic solvents like xylene or DMF are often used to achieve the necessary temperature for cyclization.[5] Refluxing conditions are common.

  • Base: A non-nucleophilic base should be used to facilitate the cyclization and neutralize any acid formed during the reaction.

Question 6: I am observing decomposition of my product during the cyclization reaction. How can I mitigate this?

Answer: The pyrimido[4,5-d]oxazine ring system may be susceptible to degradation under harsh conditions.

  • Temperature and Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times at high temperatures. An optimal balance is needed to ensure cyclization without significant product decomposition.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Work-up Procedure: A prompt and careful work-up at a lower temperature can help preserve the product.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Checks Start Low Yield or Impurities Observed Step Identify the Synthetic Step with Issues Start->Step Purity Check Reagent Purity Step->Purity Step 1, 2, or 3 Conditions Verify Reaction Conditions (Temp, Time, pH) Purity->Conditions Stoichiometry Check Reagent Stoichiometry Conditions->Stoichiometry Atmosphere Ensure Inert Atmosphere (if needed) Stoichiometry->Atmosphere Optimize Optimize Conditions & Repeat Atmosphere->Optimize

Caption: A general workflow for troubleshooting synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for purifying the final product, 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione?

A1: Pyrimidine derivatives can be challenging to purify due to their polarity.[9] A combination of techniques is often most effective:

  • Crystallization: This is the preferred method for obtaining highly pure material. Experiment with a range of solvent systems (e.g., ethanol, ethyl acetate, or mixtures with hexanes) to find optimal conditions for crystallization.[10]

  • Column Chromatography: If crystallization is difficult, column chromatography on silica gel is a standard alternative. A gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.

  • Preparative TLC/HPLC: For small-scale purification or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, standard laboratory safety practices should be strictly followed. Additionally:

  • Acyl Chlorides: Reagents like benzoyl chloride are corrosive and lachrymatory. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

  • High Temperatures: Reactions carried out at reflux require careful handling to avoid burns.

Q3: Can I use microwave-assisted synthesis to improve the reaction times?

A3: Microwave-assisted organic synthesis can often significantly reduce reaction times and improve yields in heterocyclic synthesis.[6] It is particularly effective for cyclization reactions that require high temperatures. If you have access to a microwave reactor, it is worth exploring its application for the acylation and cyclization steps, as this could provide a more efficient route to the desired product.

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-1-methyluracil
  • To a cooled (6-8°C) solution of cyanoacetic acid in an appropriate solvent, add a condensing agent and acetic anhydride.

  • Slowly add 1,3-dimethylurea to the reaction mixture while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time.

  • Heat the reaction mixture to 90°C and add a base to adjust the pH to 9 to initiate cyclization.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture and isolate the product by filtration.

  • Wash the crude product with cold water and dry under vacuum.[4]

Protocol 2: Synthesis of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione (Proposed)
  • Suspend 6-amino-1-methyluracil in a suitable aprotic solvent under an inert atmosphere.

  • Add a Lewis acid catalyst, followed by the slow addition of benzoyl chloride.

  • Add a non-nucleophilic base to scavenge the HCl formed.

  • Heat the reaction mixture gently and monitor the formation of the 5-benzoyl intermediate by TLC.

  • Once the acylation is complete, add the cyclizing agent (e.g., a phosgene equivalent) and a suitable base.

  • Heat the reaction mixture to reflux and monitor the formation of the final product by TLC.

  • Upon completion, cool the reaction mixture and isolate the crude product.

  • Purify the product by recrystallization or column chromatography.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • Cerecetto, H., & Gerpe, A. (2016). A novel synthetic route to 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones. Molecules, 21(7), 890.
  • Hughes, D. L. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(3), 947-955.
  • Kholod, O., et al. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Online Journal of Case Studies, 13(2).
  • Kuleshova, E. N., et al. (2008). Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][3][8]oxazine derivatives from 5-acetyl-4-aminopyrimidines. Chemistry of Heterocyclic Compounds, 44(10), 1228-1236.

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • BenchChem. (2025).
  • Hayallah, A. M., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 757.
  • Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
  • Mohammadizadeh, M. R., et al. (2008). Reactions of 6-aminouracils—A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. Canadian Journal of Chemistry, 86(9), 925-929.
  • University of Bristol. (n.d.). Heterocyclic Chemistry - TUTORIAL PROBLEMS. Retrieved from [Link]

  • Clark, J. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Ferreira da Silva, F., et al. (2013). N-site de-methylation in pyrimidine bases as studied by low energy electrons and ab initio calculations. The Journal of Chemical Physics, 139(3), 034311.
  • Seager, S., et al. (2023). Stability of nucleic acid bases in concentrated sulfuric acid: Implications for the habitability of Venus' clouds. Proceedings of the National Academy of Sciences, 120(24), e2301344120.
  • Taylor, E. C., & Sowinski, F. (1975). Diaminouracil hydrochloride. Organic Syntheses, 55, 47.
  • Science topic: HETEROCYCLIC COMPOUNDS SYNTHESIS. (n.d.). ResearchGate. Retrieved from [Link]

  • CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil. (2022). Google Patents.
  • Wilson, K. L., et al. (2018). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. RSC Advances, 8(39), 22105-22109.
  • Kiasat, A. R., & Fallah-Mehrjardi, M. (2017). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst.
  • Leeson, P. D., & Davis, A. M. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Bioorganic & Medicinal Chemistry Letters, 25(22), 5175-5181.
  • Smith, K. C., & Aplin, R. T. (1966). Chromatography of Pyrimidine Reduction Products. Analytical Biochemistry, 14(2), 227-235.
  • Kim, J., et al. (2017). Single-Step Formation of Pyrimido[4,5-d]pyridazines by a Pyrimidine-Tetrazine Tandem Reaction. The Journal of Organic Chemistry, 82(10), 5413-5423.
  • El-Gazzar, A. R. B. A., et al. (2014). Reaction of 6-aminouracils 2 with compound 173. Reagents and conditions. ResearchGate. Retrieved from [Link]

  • Hardee, D. J., et al. (2010). Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Journal of the American Chemical Society, 132(14), 5002-5003.
  • Zidar, M., et al. (2014). Macrocyclic derivatives of 6-methyluracil as ligands of the peripheral anionic site of acetylcholinesterase. Bioorganic & Medicinal Chemistry Letters, 24(18), 4483-4487.
  • Taylor, E. C., & Dumas, D. J. (1981). A novel synthesis of N1-(substituted)-pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones. The Journal of Organic Chemistry, 46(7), 1394-1398.
  • Baran, P. S. (2021). 2021 Heterocyclic Chemistry - Lecture 1. YouTube. Retrieved from [Link]

  • de Oliveira, C. S. A., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Beilstein Journal of Organic Chemistry, 20, 364-372.
  • Geronikaki, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(11), 2568.
  • Biswas, T. (2021). Ortho Ester : Preparation and Reactivity. YouTube. Retrieved from [Link]

  • Aly, A. A., & Mohamed, Y. A. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(26), 18356-18378.
  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
  • Clark, J. (2023). Making Amides from Acyl Chlorides. Chemistry LibreTexts. Retrieved from [Link]

  • Wang, L., et al. (2018). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. Molecules, 23(10), 2469.
  • Synthesis of Heterocyclic Compounds. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]

  • Singh, R., & Kaur, H. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • Magda, M. A., et al. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Molecules, 26(18), 5519.
  • N-alkylation of pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Abu-Hashem, A. A. (2020). Synthesis of pyrimido [4, 5-b] quinolones from 6-Aminopyrimidin-4-(thi)one derivatives. Mini-Reviews in Organic Chemistry, 17(5), 586-602.

Sources

Technical Support Center: Crystallization of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione and related heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your crystallization experiments. The crystallization process is often as much an art as it is a science, requiring careful control over thermodynamics and kinetics. This guide will walk you through common issues and provide robust, field-tested protocols to overcome them.

Troubleshooting Crystallization: A-Question-and-Answer Guide

Q1: I've synthesized my compound, but I'm not getting any crystals at all. The solution remains clear even after cooling. What's happening?

A1: This is a classic case of a solution that is either not supersaturated or is resistant to nucleation. Supersaturation is the fundamental driving force for crystallization, and nucleation is the initial step of crystal formation.

Causality:

  • Insufficient Concentration: The most common reason for a lack of crystal formation is that the concentration of your compound in the solvent is below its saturation point at the given temperature.

  • High Solubility: Your compound may be too soluble in the chosen solvent, making it difficult to achieve the necessary supersaturation upon cooling.

  • Nucleation Barrier: Even in a supersaturated solution, a kinetic barrier to nucleation can prevent crystals from forming. This is especially true for complex organic molecules that may have multiple conformational possibilities in solution.

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching Method: Gently scratch the inside of the flask with a glass rod below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[1]

    • Seeding: If you have a small amount of solid material (even if it's not a perfect crystal), add a tiny speck to the solution. This "seed crystal" acts as a template for further crystal growth.[1]

  • Increase Supersaturation:

    • Solvent Evaporation: If nucleation induction fails, your solution is likely undersaturated. Gently warm the solution to evaporate a portion of the solvent, thereby increasing the concentration of your compound.[1] Aim to reduce the volume by 10-20% and then allow it to cool again.

    • Temperature Reduction: If you have been cooling at room temperature, try moving the solution to a refrigerator (4°C) or even a freezer (-20°C), provided your solvent won't freeze. Slower cooling is often preferable.[2]

Q2: My compound "oils out" of the solution instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is a common problem, especially with compounds that have low melting points or when using a solvent in which the compound is highly soluble at elevated temperatures.[3]

Causality:

  • High Solute Concentration & Rapid Cooling: If a highly concentrated solution is cooled too quickly, the system may not have enough time to organize into an ordered crystal lattice, leading to the separation of a disordered, liquid-like phase.

  • Low Melting Point: If the melting point of your compound is lower than the temperature of the crystallization experiment, it will separate as a liquid.

  • Impurities: The presence of impurities can disrupt the crystallization process and promote the formation of an oil.[4][5][6][7]

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% of the original volume) to slightly decrease the concentration.[3]

  • Slow Down the Cooling Process: This is critical. Allow the solution to cool to room temperature very slowly by insulating the flask. You can place it in a warm water bath that is allowed to cool to ambient temperature overnight.[3]

  • Solvent System Modification: Consider using a different solvent or a co-solvent system. A solvent in which your compound has slightly lower solubility at higher temperatures may prevent oiling out.

Q3: I'm getting very small, needle-like crystals, or a fine powder. How can I grow larger, single crystals suitable for X-ray diffraction?

A3: The formation of small or poorly formed crystals is typically a result of rapid nucleation and crystal growth. To obtain larger, higher-quality crystals, you need to slow down the crystallization process to allow for more ordered molecular packing.

Causality:

  • High Supersaturation: A very high level of supersaturation leads to the rapid formation of many nucleation sites, resulting in a large number of small crystals.

  • Fast Evaporation/Cooling: Rapid changes in temperature or solvent volume accelerate crystallization, often at the expense of crystal quality.

Troubleshooting Protocol: Advanced Crystallization Techniques

If simple cooling crystallization is not yielding suitable crystals, more controlled methods are necessary. Below are detailed protocols for common techniques.

Technique Principle Best For
Slow Evaporation Gradual removal of solvent increases the solute concentration to the point of supersaturation and crystal formation.Thermally stable compounds that are moderately soluble at room temperature.[8]
Vapor Diffusion An anti-solvent vapor slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization.Small quantities of material where precise control over the rate of solvent change is needed.[9]
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent, and crystallization occurs at the interface as the solvents slowly mix.Compounds that are sensitive to temperature changes and when slow, controlled crystal growth is paramount.[8][10]

Experimental Protocols

Protocol 1: Slow Evaporation
  • Solvent Selection: Choose a solvent in which your compound is moderately soluble. Avoid solvents where it is either extremely soluble or nearly insoluble.

  • Prepare a Near-Saturated Solution: Dissolve your compound in the chosen solvent at room temperature to create a solution that is just below its saturation point. A small amount of gentle warming can be used to ensure complete dissolution, but allow the solution to return to room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has a small hole or with paraffin film punctured with a needle. This allows for slow solvent evaporation. Place the vial in a vibration-free location.

  • Patience is Key: Allow the setup to stand undisturbed for several days to weeks. Monitor periodically for crystal growth.

Protocol 2: Vapor Diffusion

There are two common setups for vapor diffusion: hanging drop and sitting drop. The principle is the same.

Hanging Drop Method:

  • Prepare the Reservoir: In a small, sealed container (e.g., a well of a crystallization plate), add a larger volume of an "anti-solvent" in which your compound is poorly soluble.

  • Prepare the Drop: On a siliconized glass coverslip, place a small drop (1-5 µL) of a concentrated solution of your compound.

  • Seal the System: Invert the coverslip and place it over the reservoir well, sealing it with grease. The drop of your compound solution is now hanging above the anti-solvent reservoir.

  • Diffusion and Crystallization: The vapor from the anti-solvent will slowly diffuse into the drop, reducing the solubility of your compound and inducing crystallization.

Sitting Drop Method:

This is similar to the hanging drop method, but the drop of your compound solution is placed on a post in the middle of the reservoir well.

Protocol 3: Liquid-Liquid Diffusion (Solvent Layering)
  • Prepare the Compound Solution: In a narrow tube or vial, dissolve your compound in a small amount of a "good" solvent in which it is readily soluble.

  • Layer the Anti-Solvent: Carefully and slowly, add a layer of a miscible "anti-solvent" (in which your compound is insoluble) on top of the compound solution. Use a pipette or syringe to add the anti-solvent down the side of the tube to minimize mixing. It is often helpful to choose a less dense anti-solvent.[10]

  • Incubation: Seal the tube and leave it in an undisturbed location. Crystallization will occur at the interface between the two solvents as they slowly diffuse into one another.

Frequently Asked Questions (FAQs)

Q: My compound might exist in different crystalline forms (polymorphs). How does this affect my crystallization experiments?

A: Polymorphism is the ability of a compound to exist in more than one crystal structure.[11][12] Different polymorphs can have significantly different physical properties, including solubility, stability, and melting point.[13][14] The specific polymorph you obtain can be influenced by factors such as the solvent used, the rate of cooling, and the temperature.[11] If you suspect polymorphism, it is crucial to characterize your crystalline material using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the form you have. It may be necessary to screen a wide range of crystallization conditions to isolate the desired, most stable polymorph.

Q: How pure does my compound need to be for successful crystallization?

A: Very high purity is essential. Impurities can inhibit crystal growth, affect the crystal habit (shape), or be incorporated into the crystal lattice, leading to disorder.[4][5][6][7] It is highly recommended to purify your compound by a method such as flash chromatography or preparative HPLC before attempting crystallization.

Q: I've tried multiple solvents and techniques, but I still can't get single crystals. What else can I do?

A: If standard methods fail, consider the following:

  • Co-crystallization: Introduce a second molecule (a "co-former") that can form hydrogen bonds or other non-covalent interactions with your compound. This can sometimes create a more stable, crystalline co-crystal.

  • Salt Formation: If your molecule has acidic or basic functional groups, forming a salt can significantly alter its solubility and crystallization properties, often leading to better crystals.

  • Microbatch Crystallization: This technique involves setting up a large number of small-volume crystallization experiments under an oil to screen a wide array of conditions simultaneously.[15]

Visualizing the Troubleshooting Workflow

Crystallization Troubleshooting cluster_no_crystals Troubleshooting: No Crystals cluster_oil_out Troubleshooting: Oiling Out cluster_small_crystals Troubleshooting: Poor Quality start Start with Crude Product purification Purify Compound (e.g., Chromatography) start->purification dissolution Dissolve in Minimal Hot Solvent purification->dissolution cooling Cool Slowly dissolution->cooling crystals_form Crystals Form? cooling->crystals_form no_crystals No Crystals crystals_form->no_crystals No oil_out Oils Out crystals_form->oil_out small_crystals Small/Needle Crystals crystals_form->small_crystals Poor Quality good_crystals Good Quality Crystals crystals_form->good_crystals Yes induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation redissolve Re-dissolve (Warm) oil_out->redissolve advanced_methods Use Advanced Methods (Vapor/Liquid Diffusion) small_crystals->advanced_methods increase_supersaturation Increase Supersaturation (Evaporate Solvent) induce_nucleation->increase_supersaturation Still No Crystals increase_supersaturation->cooling add_solvent Add More Solvent redissolve->add_solvent slower_cooling Cool Even Slower add_solvent->slower_cooling slower_cooling->cooling advanced_methods->good_crystals

Caption: A workflow diagram for troubleshooting common crystallization issues.

Understanding Polymorphism

Polymorphism compound 1-Methyl-7-phenyl-1H-pyrimido [4,5-d]oxazine-2,4-dione (in solution) condition1 Fast Cooling in Ethanol compound->condition1 condition2 Slow Evaporation in Acetonitrile compound->condition2 condition3 Vapor Diffusion (DCM/Hexane) compound->condition3 amorphous Amorphous Solid compound->amorphous Crash Precipitation polymorphA Polymorph A (Needles, less stable) condition1->polymorphA polymorphB Polymorph B (Prisms, more stable) condition2->polymorphB condition3->polymorphB polymorphA->polymorphB Phase Transition

Caption: The influence of different crystallization conditions on the resulting solid form.

References

  • Rocha, F., & Martins, L. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model.
  • Lee, E. H. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
  • PharmaCores. (2025).
  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?.
  • MDPI. (n.d.). Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds. MDPI.
  • Taylor & Francis Online. (n.d.). Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online.
  • IntechOpen. (2018). Polymorphism: The Phenomenon Affecting the Performance of Drugs. IntechOpen.
  • CrystEngComm. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. RSC Publishing.
  • McPherson, A., & Malkin, A. J. (2014).
  • ResearchGate. (2025). Effect of Impurities on the Growth Kinetics of Crystals.
  • ResearchGate. (2025). Impact of impurities on crystal growth | Request PDF.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Crystallisation Techniques. (2006). University of Cambridge.
  • Guide for crystalliz
  • Spingler, B., & et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs - University of York.

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to facilitate a smooth and efficient experimental workflow.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting very low yields or no desired product at all. What are the likely causes and how can I improve the yield?

Answer: Low or no product yield is a common issue that can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.

Potential Causes and Solutions:

  • Purity and Reactivity of Starting Materials:

    • Moisture: The presence of moisture can be detrimental, especially if using moisture-sensitive reagents for the cyclization step. Ensure all starting materials and solvents are thoroughly dried. For instance, using anhydrous solvents and drying reagents in a vacuum oven can significantly improve the reaction outcome.[1]

    • Degradation of Starting Materials: Verify the purity of your starting materials (e.g., the corresponding aminopyrimidine precursor) by techniques like NMR or melting point analysis. Impurities can interfere with the reaction.

  • Suboptimal Reaction Temperature:

    • Too Low: The reaction may not have sufficient energy to overcome the activation barrier. Gradually increase the reaction temperature in increments of 10°C and monitor the progress by Thin Layer Chromatography (TLC).

    • Too High: Excessive heat can lead to the degradation of starting materials or the desired product.[1] It can also promote the formation of unwanted side products. If you suspect degradation, try lowering the reaction temperature.

  • Inefficient Cyclizing Agent:

    • The choice of cyclizing agent is crucial. While reagents like phosgene or its derivatives are common for forming the oxazine-2,4-dione ring, their efficiency can vary. Consider using a more reactive or soluble cyclizing agent. For example, triphosgene can sometimes be a safer and more effective alternative to phosgene.[1]

  • Inadequate Reaction Time:

    • Some reactions require extended periods to reach completion. Monitor the reaction progress closely using TLC. If the starting material is still present after the initially planned reaction time, consider extending it.

Issue 2: Formation of Significant Impurities or Side Products

Question: My reaction mixture shows multiple spots on the TLC plate, and purification is proving to be very difficult. What are the common side reactions and how can I minimize them?

Answer: The formation of multiple byproducts is a frequent challenge in heterocyclic synthesis. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions and Mitigation Strategies:

  • Polymerization: The formation of polymeric byproducts can occur, especially with highly reactive intermediates.[1]

    • Solution: Employ a slow and controlled addition of the cyclizing agent, particularly at the beginning of the reaction. Maintaining a low temperature during the addition can also help to minimize polymerization.

  • Hydrolysis of the Oxazine Ring: The oxazine-2,4-dione ring can be susceptible to hydrolysis, particularly under basic conditions.[1]

    • Solution: Ensure that the workup and purification steps are performed under neutral or slightly acidic conditions. Avoid using strong bases during extraction and purification.

  • Decarboxylation: At elevated temperatures, the starting materials or intermediates might undergo decarboxylation, leading to undesired byproducts.[1]

    • Solution: Maintain strict control over the reaction temperature and avoid overheating.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione.

Q1: What is a general synthetic route for 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione?

A common approach involves the cyclization of a suitably substituted aminopyrimidine precursor. A plausible synthetic pathway starts from a 4-amino-2-oxo-pyrimidine derivative which is then reacted with a cyclizing agent to form the fused oxazine ring. The specific precursors can be synthesized through multi-step reactions.[2]

Q2: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system that provides good separation between the starting material, product, and any major impurities. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Q3: What are the recommended purification techniques for the final product?

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often the best method for obtaining high purity. Experiment with different solvents or solvent mixtures to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Flash Column Chromatography: If recrystallization is ineffective or if the product is an oil, flash column chromatography using silica gel is a standard purification technique.[1] A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically effective.

Q4: Are there any specific safety precautions I should take?

Yes, always work in a well-ventilated fume hood, especially when using volatile or toxic reagents like phosgene derivatives. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Material Safety Data Sheet (MSDS) for all chemicals used in the synthesis.

III. Experimental Protocols and Data

General Protocol for the Synthesis of a Fused Pyrimidine System (Illustrative)

This protocol is for illustrative purposes and would require optimization for the target molecule.

  • Starting Material Preparation: Synthesize the appropriate 6-amino-1,3-disubstituted uracil precursor.

  • Acylation: Acylate the amino group of the uracil derivative.

  • Cyclization: Induce cyclization to form the fused pyrimidine ring, for example, by using a hydrazine-induced method.[2]

Table 1: Example of Reaction Condition Optimization

ParameterCondition 1Condition 2 (Optimized)Rationale for Change
Solvent Dichloromethane (DCM)Anhydrous DichloromethaneTo prevent hydrolysis of reagents.
Temperature Room Temperature0°C to Room TemperatureTo control the initial reaction rate and minimize side products.
Reagent Addition All at onceSlow, dropwise additionTo prevent polymerization and control exotherm.
Reaction Time 4 hoursMonitored by TLC (approx. 8 hours)To ensure the reaction goes to completion.

IV. Visualizing the Workflow

A logical workflow is crucial for successful synthesis and troubleshooting.

Synthesis_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Workup & Purification cluster_Analysis Analysis cluster_Troubleshooting Troubleshooting Loop Start Starting Material (e.g., Aminopyrimidine) Purity_Check Purity & Dryness Check (NMR, mp, Anhydrous) Start->Purity_Check Reaction_Setup Reaction Setup (Inert Atmosphere) Purity_Check->Reaction_Setup Cyclization Cyclization Reaction Reaction_Setup->Cyclization Monitoring Reaction Monitoring (TLC) Cyclization->Monitoring Workup Aqueous Workup (Neutral/Slightly Acidic) Monitoring->Workup Reaction Complete Low_Yield Low Yield/ No Product Monitoring->Low_Yield No Product Formation Impurities High Impurities Monitoring->Impurities Multiple Spots Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, mp) Purification->Characterization Low_Yield->Reaction_Setup Optimize Conditions (Temp, Time, Reagent) Impurities->Reaction_Setup Optimize Conditions (Temp, Addition Rate)

Sources

Technical Support Center: Purification of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this heterocyclic compound. Drawing from established principles in purification chemistry and data from structurally related molecules, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your final product.

I. Compound Overview and General Considerations

1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione is a complex heterocyclic molecule with multiple functional groups that can influence its purification profile. Its planar, aromatic structure suggests a tendency for aggregation and potentially limited solubility in common organic solvents. The presence of a uracil-like core indicates potential sensitivity to pH extremes, particularly alkaline conditions which can lead to ring-opening or other transformations.[1] Therefore, careful selection of purification methods and conditions is paramount to achieving high purity without significant product loss or degradation.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione.

Problem 1: Poor Solubility of the Crude Product

Symptoms:

  • Difficulty dissolving the crude material for chromatographic loading.

  • Precipitation of the compound on the chromatography column.

  • Low recovery from recrystallization attempts.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Solvent Choice The planar, heteroaromatic structure can lead to strong intermolecular forces, limiting solubility in non-polar solvents.Test a range of solvents with varying polarities. Start with chlorinated solvents (DCM), ethers (THF, Dioxane), and polar aprotic solvents (DMF, DMSO) in small-scale solubility tests. For chromatography, a stronger, more polar loading solvent may be necessary, but use the minimum volume required.
Compound Aggregation Pi-stacking interactions between the aromatic rings can cause the molecules to aggregate, reducing their interaction with the solvent.Sonication of the sample in the chosen solvent can help break up aggregates. Gentle heating may also improve solubility, but monitor for any signs of degradation.
High Purity of Crude Material If the crude product is already highly pure, it may have lower solubility than when mixed with impurities.While seemingly a good problem, this can complicate handling. Use of co-solvents or more polar solvent systems for chromatography loading is advised.
Problem 2: Co-elution of Impurities during Column Chromatography

Symptoms:

  • Broad peaks or shoulders on the chromatogram.

  • Fractions containing the desired product are contaminated with other compounds, as determined by TLC or LC-MS.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Structurally Similar Impurities By-products from the synthesis, such as isomers or incompletely reacted starting materials, may have similar polarity to the target compound.Optimize the Mobile Phase: For normal-phase silica gel chromatography, consider a gradient elution. A common starting point for related pyrimido-dione structures is a gradient of dichloromethane (DCM) to a mixture of DCM and methanol (MeOH), for example, starting with 100% DCM and gradually increasing to 9:1 DCM:MeOH.[2] Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
Column Overloading Exceeding the loading capacity of the column leads to poor separation.As a rule of thumb, for silica gel flash chromatography, do not load more than 1g of crude material per 100g of silica. Adjust this based on the difficulty of the separation.
Problem 3: Product Degradation During Purification

Symptoms:

  • Appearance of new, unexpected spots on TLC after purification.

  • Low overall yield despite seemingly successful separation.

  • Discoloration of the product.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
pH Instability The pyrimido-oxazine-dione core, particularly the uracil-like ring, can be susceptible to degradation under strongly acidic or basic conditions. Studies on related pyrimido-triazine antibiotics show irreversible transformations in alkaline solutions (pH > 8-9).[1]Maintain Neutral pH: Avoid using mobile phase modifiers that are strongly acidic or basic. If necessary, use buffered systems. When performing liquid-liquid extractions, use mild acids and bases (e.g., dilute citric acid, saturated sodium bicarbonate) and minimize contact time.
Solvent-Induced Decomposition Certain solvents, especially protic ones like methanol at elevated temperatures, can potentially react with the compound.Use Aprotic Solvents: Whenever possible, use aprotic solvents for chromatography and recrystallization. If a protic solvent is necessary, conduct the purification at room temperature or below.
Thermal Instability Prolonged heating can lead to decomposition.Minimize exposure to high temperatures. If heating is required for dissolution, use the lowest effective temperature for the shortest possible time. For solvent removal, use a rotary evaporator at a moderate temperature.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for flash column chromatography on silica gel?

A1: Based on purification of similar pyrimido-dione structures, a gradient elution of dichloromethane (DCM) and methanol (MeOH) is a robust starting point.[2] Begin with 100% DCM and gradually increase the proportion of MeOH. A typical gradient might be from 19:1 to 9:1 DCM:MeOH.[2] It is crucial to first determine the optimal solvent system through thin-layer chromatography (TLC) analysis.

Q2: How can I effectively recrystallize 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione?

A2: Recrystallization is a powerful technique for final purification. For related heterocyclic compounds, ethyl alcohol has been used successfully.[3] A general protocol would be:

  • Dissolve the compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q3: My purified product appears to be a yellow solid. Is this expected?

A3: Yes, for many related pyrimido-dione and pyrimido-pyrimidine dione compounds, a yellow solid is the described appearance.[2] However, a significant change in color (e.g., to dark brown or black) could indicate decomposition.

Q4: Are there any known stability issues I should be aware of during storage?

IV. Experimental Protocols and Visualizations

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% DCM).

  • Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (DCM or a solvent mixture with higher polarity if necessary). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity according to the pre-determined gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Logic Flow for Purification

Purification_Troubleshooting start Crude Product solubility_check Is solubility an issue? start->solubility_check solubility_yes Test solvent range (DCM, THF, DMF). Use sonication or gentle heat. solubility_check->solubility_yes Yes chromatography Perform Flash Chromatography solubility_check->chromatography No solubility_yes->chromatography separation_check Good separation? chromatography->separation_check separation_no Optimize mobile phase (e.g., DCM/MeOH gradient). Consider alternative stationary phase. separation_check->separation_no No purity_check Is product pure and stable? separation_check->purity_check Yes separation_no->chromatography degradation Check for degradation (new spots on TLC). purity_check->degradation No recrystallization Recrystallization purity_check->recrystallization Yes degradation->recrystallization Consider non-heated methods final_product Pure Product recrystallization->final_product

Caption: A decision-making workflow for troubleshooting the purification of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione.

V. References

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. National Institutes of Health. [Link]

  • Synthesis of Novel Pyrimido Oxazine and Their Derivatives. Semantic Scholar. [Link]

  • Synthesis of Novel Pyrimido Oxazine and their Derivatives. Semantic Scholar. [Link]

  • Efficient synthesis of some novel pyrimido[4,5‐e][2][3]oxazine dione derivatives via one‐pot three‐component reaction under thermal and thermal microwave‐assisted conditions. ResearchGate. [Link]

  • One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. [Link]

  • Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Phcogj.com. [Link]

  • Synthesis, characterization, and air stability study of pyrimido[4,5-g]quinazoline-4,9-dione-based polymers for organic thin film transistors. RSC Publishing. [Link]

  • [Study of the stability of pyrimido-[5,4-e]-1,2,4-triazine antibiotics in acid-base media by NMR spectroscopy]. PubMed. [Link]

Sources

Technical Support Center: Navigating Assay Interference with 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione in their experimental workflows. This guide is designed to provide expert-driven insights and practical troubleshooting strategies to identify and mitigate potential assay interference, ensuring the integrity and reliability of your data. The pyrimido[4,5-d]oxazine-2,4-dione scaffold is of growing interest in medicinal chemistry; however, like many heterocyclic small molecules, it has the potential to interfere with biological assays through various mechanisms. This document will equip you with the knowledge to proactively address these challenges.

I. Understanding the Potential for Assay Interference

Small molecules can generate false-positive or false-negative results in high-throughput screening (HTS) and other bioassays through mechanisms unrelated to specific binding to the intended target.[1][2] For a compound like 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione, a planar, aromatic heterocyclic system, several potential interference pathways should be considered. These can include, but are not limited to, compound aggregation, light signal attenuation (color quenching), intrinsic fluorescence, chemical reactivity, and non-specific protein reactivity.[1][3][4] Failure to identify these artifacts can lead to the costly pursuit of irrelevant chemical matter.[5]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with novel small molecules in bioassays.

Q1: My dose-response curve for 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione is unusually steep and shows a high Hill slope. What could be the cause?

A1: An unusually steep dose-response curve is a classic hallmark of compound aggregation.[4] At a critical concentration, the compound may form colloidal particles that non-specifically inhibit enzymes or disrupt protein-protein interactions. This behavior is often sensitive to the presence of detergents.

  • Troubleshooting Steps:

    • Detergent Test: Re-run the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer. If the compound's potency is significantly reduced or eliminated in the presence of the detergent, aggregation is highly likely.

    • Dynamic Light Scattering (DLS): If available, use DLS to directly detect the formation of particles of the compound in your assay buffer at concentrations where the steep dose-response is observed.[4]

    • Counter-Screen: Test the compound in an unrelated assay with a different protein target. Promiscuous activity across multiple assays is another indicator of a potential aggregator.[3][4]

Q2: I am observing a decrease in signal in my fluorescence-based assay. How can I determine if this is true inhibition or an artifact?

A2: A decrease in fluorescence signal can be due to genuine inhibition of the target protein, but it can also be caused by the compound absorbing light at the excitation or emission wavelengths of the fluorophore (a phenomenon known as color quenching) or by intrinsic fluorescence of the compound itself.[1]

  • Troubleshooting Steps:

    • Spectrophotometric Scan: Measure the absorbance spectrum of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione across the wavelength range used in your assay. Significant absorbance at the excitation or emission wavelengths suggests potential color quenching.

    • Fluorescence Scan: Excite your compound at the assay's excitation wavelength and scan its emission spectrum. This will reveal if the compound has intrinsic fluorescence that could interfere with the assay signal.

    • "Buffer-Only" Control: Run a control experiment with all assay components except the protein target. Add the compound at various concentrations to see if it directly affects the fluorescence of the substrate or reporter molecule.[4]

Q3: The inhibitory effect of my compound seems to increase with pre-incubation time. Is this indicative of a specific mechanism?

A3: Time-dependent inhibition can suggest a few possibilities, including slow-binding kinetics to the target or, more concerningly, covalent modification of the target protein.[5] The pyrimido[4,5-d]oxazine-2,4-dione core, while not a classic reactive group, could potentially undergo degradation or react with nucleophilic residues on a protein under certain conditions.

  • Troubleshooting Steps:

    • Washout/Dialysis Experiment: Incubate the target protein with a high concentration of the compound. Then, remove the free compound by dialysis or a desalting column. If the protein's activity does not recover, this suggests irreversible or very slow off-rate binding, potentially covalent.[5]

    • Thiol Reactivity Test: Include a thiol-containing reagent like dithiothreitol (DTT) or glutathione in your assay buffer.[5] If the compound's activity is diminished, it may be reacting with cysteine residues on the target protein.

    • Mass Spectrometry: For a definitive answer, analyze the target protein by mass spectrometry after incubation with the compound to look for a mass shift corresponding to the adduction of the compound.

III. Experimental Protocols

Protocol 1: General Assay Interference Triage

This workflow provides a systematic approach to identifying common interference mechanisms.

Interference_Triage Start Initial Hit Identified Aggregation_Check Aggregation Check (Detergent Test, DLS) Start->Aggregation_Check Spectro_Check Spectroscopic Interference (Absorbance/Fluorescence Scan) Aggregation_Check->Spectro_Check No Aggregation Artifact Assay Artifact Aggregation_Check->Artifact Aggregation Confirmed Reactivity_Check Reactivity/Irreversibility (Washout, DTT Sensitivity) Spectro_Check->Reactivity_Check No Interference Spectro_Check->Artifact Interference Confirmed Confirm_Target Target-Specific Confirmation (e.g., Orthogonal Assay, SPR, ITC) Reactivity_Check->Confirm_Target Reversible & Non-Reactive Reactivity_Check->Artifact Irreversible or Reactive Genuine_Hit Confirmed Hit Confirm_Target->Genuine_Hit Target Engagement Confirmed Confirm_Target->Artifact No Target Engagement

Caption: A systematic workflow for triaging initial hits to identify and eliminate common assay artifacts.

Protocol 2: Step-by-Step Detergent Test for Aggregation
  • Prepare Compound Stock: Create a high-concentration stock of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione in 100% DMSO.

  • Prepare Assay Buffers: Prepare two sets of your standard assay buffer.

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer + 0.01% (v/v) Triton X-100.

  • Generate Dose-Response Curves:

    • Perform a serial dilution of your compound in parallel using both Buffer A and Buffer B.

    • Run your standard assay protocol with both sets of dilutions.

  • Analyze Data: Compare the IC50 values obtained in Buffer A and Buffer B. A significant rightward shift (>10-fold) in the IC50 in Buffer B is strong evidence of aggregation-based activity.

ConditionIC50 (µM)Hill SlopeInterpretation
Buffer A (No Detergent) 1.23.5Potential Aggregator
Buffer B (+0.01% Triton X-100) > 501.1Aggregation-based activity likely

IV. Data Interpretation & Best Practices

  • Dose-Response Curves are Key: Always critically evaluate the shape and parameters of your dose-response curves. Steep Hill slopes, incomplete curves, and high variability can all be red flags for assay interference.

  • Orthogonal Confirmation: A "hit" should always be confirmed in a secondary, orthogonal assay that uses a different detection method or technology.[1] For example, if your primary screen is a fluorescence-based enzymatic assay, a confirmatory assay could involve Surface Plasmon Resonance (SPR) to directly measure binding.

  • Purity and Solubility: Always ensure the purity of your compound batch, as reactive impurities can lead to false positives.[5] Additionally, poor solubility can lead to compound precipitation and can be mistaken for aggregation. Determine the kinetic and thermodynamic solubility of your compound in the assay buffer.

V. Logical Relationships in Troubleshooting

The process of diagnosing assay interference is a logical progression from the most common and easily tested artifacts to more complex mechanisms.

Troubleshooting_Logic Obs Observation Unexpected assay result (e.g., high activity, steep curve) Hypotheses Potential Causes Aggregation Spectroscopic Interference Chemical Reactivity True Activity Obs->Hypotheses Tests Diagnostic Tests Detergent Sensitivity Absorbance/Fluorescence Scan Washout/DTT Test Orthogonal Assay Hypotheses:h1_agg->Tests:t1_det Hypotheses:h2_spec->Tests:t2_spec Hypotheses:h3_react->Tests:t3_wash Hypotheses:h4_true->Tests:t4_orth Tests:t1_det->Hypotheses:h2_spec Not Sensitive Tests:t2_spec->Hypotheses:h3_react No Interference Tests:t3_wash->Hypotheses:h4_true Reversible Conclusion_True Conclusion Genuine Hit Tests:t4_orth->Conclusion_True Confirms Activity Conclusion_False Conclusion Assay Artifact Tests:t1_det->Conclusion_False Sensitive Tests:t2_spec->Conclusion_False Interference Tests:t3_wash->Conclusion_False Irreversible

By employing these systematic troubleshooting strategies, researchers can confidently distinguish true biological activity from assay artifacts, ensuring that downstream drug discovery efforts are focused on compounds with genuine therapeutic potential.

References

  • Dahlin, J. L., & Baell, J. B. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. [Link]

  • MolecularBuilder. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. Request PDF. [Link]

  • Datta, P. (2015). How to Detect and Solve Immunoassay Interference. myadlm.org. [Link]

  • Jahchan, N. S., & Bogyo, M. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Wassermann, A. M., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1453. [Link]

  • Aldrich, C., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science, 3(3), 143–147. [Link]

  • Abdel-Ghani, M. F., et al. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Molecules, 26(18), 5530. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1][6][7]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Chemistry Central Journal, 12(1), 55. [Link]

  • Subramanian, A., et al. (2022). Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. Bioanalysis, 14(19), 1143-1155. [Link]

  • Lai, M. Z., et al. (2020). Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1][2]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors. Acta Pharmacologica Sinica, 41(3), 415-422. [Link]

  • Ismail, A. A., & Walker, P. L. (2015). Interferences in Immunoassay. Clinical Chemistry, 61(12), 1438-1439. [Link]

  • Evans, B. S., et al. (2021). Inhibition of Indigoidine Synthesis as a High-Throughput Colourimetric Screen for Antibiotics Targeting the Essential Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT. Antibiotics, 10(11), 1335. [Link]

  • Hoppel, C. L., et al. (1994). Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations. Journal of Neurochemistry, 62(2), 688-695. [Link]

  • VanderWel, S. N., et al. (2004). Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 47(24), 5875-5887. [Link]

  • PubChem. (n.d.). 3-(4-Chloro-phenyl)-1,6-dimethyl-1H-pyrimido[5,4-e][1][6][7]triazine-5,7-dione. Retrieved from [Link]

  • Kumar, S., et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors. Journal of Biomolecular Structure and Dynamics, 41(24), 1-17. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Novel pyrido[2,3-b][1][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Advances, 13(28), 19133-19149. [Link]

  • Thirstrup, K., et al. (2009). Pyrimido[5,4-e][1][6][7]triazine-5,7(1H,6H)-dione derivatives as novel small molecule chaperone amplifiers. Bioorganic & Medicinal Chemistry Letters, 19(15), 4165-4168. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2023). Synthesis of pyrido-annelated[1][5][6][7]tetrazines,[1][6][7]triazepine, and[1][5][6][7]tetrazepines for anticancer, DFT, and molecular docking studies. ResearchGate. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2023). Synthesis of pyrido-annelated[1][5][6][7]tetrazines,[1][6][7]triazepine, and[1][5][6][7]tetrazepines for anticancer, DFT, and molecular docking studies. Scientific Reports, 13(1), 5483. [Link]

  • Lee, C. H., et al. (2024). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 14(34), 24654-24663. [Link]

  • Thirstrup, K., et al. (2009). Pyrimido[5,4-e][1][6][7]triazine-5,7(1H,6H)-dione derivatives: their cytoprotection effect from rotenone toxicity and preliminary DMPK properties. Bioorganic & Medicinal Chemistry Letters, 19(21), 6114-6118. [Link]

  • Bharathkumar, H., et al. (2018). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. [Link]

  • Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. [Link]

  • Lee, C. H., et al. (2024). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 14(34), 24654-24663. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals who are transitioning the synthesis of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione from bench-scale to larger, pilot-scale production. We address common challenges and provide practical, field-tested solutions to ensure reproducibility, purity, and yield.

Synthesis Overview & Workflow

The synthesis of the pyrimido[4,5-d]oxazine core is typically achieved through the cyclization of a suitably functionalized pyrimidine precursor. A common and effective strategy involves the condensation of a 6-aminouracil derivative with a reagent that provides the necessary carbon and oxygen atoms to form the oxazine ring. The general workflow is outlined below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Purification & Isolation A Starting Materials (e.g., N-methylurea, ethyl cyanoacetate) B Synthesis of 6-Amino-1-methyluracil A->B C 6-Amino-1-methyluracil B->C E Crude Product Formation (Condensation & Cyclization) C->E D Cyclizing Agent (e.g., Benzoyl Chloride Derivative) D->E F Crude Product E->F G Purification (Recrystallization or Chromatography) F->G H Pure 1-Methyl-7-phenyl-1H- pyrimido[4,5-d]oxazine-2,4-dione G->H I Analytical Characterization (NMR, MS, HPLC) H->I

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected, especially after scaling up. What are the likely causes and how can I optimize it?

A1: Low yield is a common problem in multi-step organic synthesis, and the causes can be multifaceted. Here are the primary areas to investigate:

  • Purity and Stoichiometry of Starting Materials:

    • Moisture: The starting aminouracil must be completely dry. Water can hydrolyze common cyclizing agents (like acyl chlorides) or interfere with the condensation reaction.[1]

    • Reagent Quality: Ensure the purity of your cyclizing agent. Impurities can lead to unwanted side reactions.

    • Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of one reagent may be beneficial, but large deviations can promote side-product formation.

  • Reaction Conditions:

    • Temperature Control: This is critical during scale-up. Many condensation reactions are exothermic. Insufficient cooling on a larger scale can lead to "runaway" reactions, causing decomposition of starting materials or the desired product. Maintain the recommended reaction temperature rigorously.

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Insufficient reaction time leads to incomplete conversion, while excessively long times can promote degradation.

  • Side Reactions:

    • Polymerization: Uncontrolled, rapid addition of reagents, especially at elevated temperatures, can cause the formation of polymeric byproducts that are difficult to remove.[1] A slow, controlled addition of the cyclizing agent is recommended.

    • Incomplete Cyclization: The intermediate (e.g., the acylated aminouracil) may fail to cyclize efficiently. This can sometimes be addressed by adjusting the solvent or temperature, or by adding a mild base to facilitate the final ring-closure.

Q2: I am having difficulty purifying the final product. What are the common impurities and the best purification strategies?

A2: Purification is often the bottleneck in scaling up. The strategy depends on the nature of the impurities.

  • Common Impurities:

    • Unreacted 6-amino-1-methyluracil.

    • Hydrolyzed or polymeric byproducts.

    • Salts formed during the reaction or work-up.

  • Recommended Purification Methods:

    • Recrystallization: This is often the most effective and scalable method for crystalline solids.

      • Solvent Screening: Test a range of solvents to find one in which your product is sparingly soluble at room temperature but highly soluble when hot.[1] Common solvents for similar heterocyclic systems include ethanol, isopropanol, acetonitrile, or DMF/water mixtures.[2][3]

      • Procedure: Dissolve the crude product in a minimum amount of the hot solvent, filter hot to remove insoluble impurities, and allow it to cool slowly to form pure crystals. Wash the filtered crystals with a small amount of cold solvent.

    • Column Chromatography: While effective, flash chromatography can be resource-intensive and costly to scale. It is best used for smaller batches or when recrystallization fails.

      • System: Silica gel is a standard stationary phase.[2][4] The mobile phase (eluent) will typically be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).[4]

Problem Potential Cause Recommended Solution
Low Yield Moisture in starting materials.Dry starting materials under vacuum before use.[1]
Poor temperature control.Use a reactor with efficient cooling; monitor internal temperature.
Side reactions (e.g., polymerization).Add reagents slowly and at a controlled temperature.[1]
Impure Product Residual starting materials.Optimize reaction time via TLC/HPLC monitoring.
Byproducts from side reactions.Use recrystallization from a suitable solvent system.
Scale-Up Failure Inefficient mixing.Use overhead mechanical stirring instead of a magnetic stir bar.
Poor heat transfer.Ensure the reactor has a sufficient surface area for cooling.

Table 1: Troubleshooting Summary

Frequently Asked Questions (FAQs)

Q: What is the proposed reaction mechanism for the formation of the 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione?

A: The mechanism likely proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization (addition-elimination).

  • Acylation: The primary amino group of 6-amino-1-methyluracil acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclizing agent (e.g., benzoyl chloride). This forms an N-acylated intermediate.

  • Cyclization: The hydroxyl group of the enol tautomer of the uracil ring then attacks the amide carbonyl.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, fused aromatic oxazine ring system.

G Start 6-Amino-1-methyluracil (Nucleophile) Intermediate1 N-Acylated Intermediate Start->Intermediate1 1. Nucleophilic Attack Reagent Benzoyl Chloride (Electrophile) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 2. Intramolecular    Cyclization Product Final Product (After Dehydration) Intermediate2->Product 3. Dehydration

Caption: Proposed reaction mechanism for ring formation.

Q: What are the critical safety precautions for this synthesis, particularly at scale?

A: Scaling up introduces safety challenges that must be proactively managed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated fume hood or a walk-in hood for larger setups.

  • Reagent Handling: Acyl chlorides (a likely cyclizing agent) are corrosive and react violently with water, releasing HCl gas. Handle with extreme care in a dry environment. Solvents like DMF have specific health risks; consult the Safety Data Sheet (SDS) for all chemicals.

  • Exothermic Reactions: As mentioned, be prepared for heat evolution. Have an adequate cooling system and a plan to quench the reaction in an emergency.

  • Pressure Build-up: If gaseous byproducts like HCl are formed, ensure the reaction vessel is not sealed and has a proper vent to an acid scrubber.

Q: Which analytical techniques are essential for characterizing the final product?

A: A combination of spectroscopic and chromatographic methods is necessary to confirm the structure and purity of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione.

Technique Purpose Expected Observations for the Target Compound
¹H NMR Confirms the proton environment and structural integrity.Signals corresponding to the methyl group, the phenyl group protons, and any protons on the heterocyclic core.
¹³C NMR Confirms the carbon skeleton.Signals for the carbonyl carbons, aromatic carbons, and the methyl carbon.
Mass Spec (MS) Determines the molecular weight.A molecular ion peak (M+) or protonated peak ([M+H]+) corresponding to the molecular weight of 255.23 g/mol .[5]
FT-IR Identifies key functional groups.Strong stretching frequencies for the carbonyl (C=O) groups (typically around 1650-1720 cm⁻¹).[2][6]
HPLC Determines purity and quantifies impurities.A single major peak for the pure compound, with retention time dependent on the column and method used.
Melting Point Assesses purity of the crystalline solid.A sharp, defined melting point range. Broad ranges indicate impurities.

Table 2: Recommended Analytical Techniques

References

  • Synthesis of Novel Pyrimido Oxazine and their Derivatives - Semantic Scholar. (2019, August 5). Retrieved from [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties - MDPI. (2024, August 7). Retrieved from [Link]

  • Novel pyrido[2,3-b][2][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC - NIH. Retrieved from [Link]

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC - NIH. (2015, April 8). Retrieved from [Link]

  • Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies - PubMed Central. (2021, September 9). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Pyrimido[4,5-d]oxazine Derivatives in Drug Discovery: Spotlight on 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrimidine-fused heterocyclic scaffolds represent a cornerstone in the design of novel therapeutics. Among these, the pyrimido[4,5-d]oxazine core has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth comparison of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione and related pyrimidooxazine derivatives, offering insights into their synthesis, biological performance, and therapeutic potential, supported by experimental data from peer-reviewed literature.

While specific experimental data for 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione is not extensively available in the public domain, by examining its structural analogs, we can infer its potential activity and establish a framework for its evaluation. This guide will, therefore, focus on the broader class of pyrimido[4,5-d]oxazine-2,4-diones and related derivatives to provide a comprehensive comparative analysis.

The Pyrimido[4,5-d]oxazine Scaffold: A Privileged Heterocycle

The fusion of a pyrimidine ring with an oxazine ring gives rise to the pyrimidooxazine scaffold, a heterocyclic system that has garnered significant attention in medicinal chemistry. This structural motif is present in a variety of biologically active molecules, with derivatives exhibiting anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The pyrimidine ring is a key component of nucleobases, rendering its derivatives capable of interacting with a multitude of biological targets. The addition of the oxazine ring imparts a unique three-dimensional geometry and electronic distribution, which can be fine-tuned through substituent modifications to achieve desired pharmacological profiles.

Synthesis of Pyrimido[4,5-d]oxazine Derivatives

The synthesis of pyrimido[4,5-d]oxazine derivatives typically involves multi-step reaction sequences, often starting from substituted pyrimidine precursors. A general synthetic strategy involves the condensation of a suitably functionalized pyrimidine with a reagent that provides the atoms necessary to form the oxazine ring.

For instance, one common approach is the reaction of a 5-amino-6-halopyrimidine with an appropriate carbonyl compound or its equivalent. The specific synthesis of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione would likely involve a multi-step process starting from a substituted uracil derivative.

Experimental Protocol: General Synthesis of Pyrimido[4,5-d]oxazine Derivatives

This protocol is a generalized representation based on common synthetic routes for similar heterocyclic systems.

Step 1: Synthesis of the Pyrimidine Precursor

  • Reaction: Condensation of an active methylene compound (e.g., ethyl cyanoacetate) with urea or a substituted urea in the presence of a base (e.g., sodium ethoxide) to form a substituted pyrimidine-2,4-dione.

  • Rationale: This classical Biginelli-like reaction is a robust method for constructing the core pyrimidine ring.

Step 2: Functionalization of the Pyrimidine Ring

  • Reaction: Nitrosation of the pyrimidine-2,4-dione at the 5-position using sodium nitrite in acidic conditions, followed by reduction to the 5-amino derivative.

  • Rationale: Introduction of an amino group at the C5 position is crucial for the subsequent cyclization to form the oxazine ring.

Step 3: Cyclization to Form the Pyrimido[4,5-d]oxazine Ring

  • Reaction: The 5-aminopyrimidine derivative is reacted with a suitable cyclizing agent, such as a β-keto ester or a related carbonyl compound, under acidic or basic conditions.

  • Rationale: This intramolecular or intermolecular cyclization step forms the fused oxazine ring, yielding the final pyrimido[4,5-d]oxazine scaffold.

Comparative Biological Activity of Pyrimidooxazine Derivatives

The biological activity of pyrimidooxazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies have revealed that modifications at the N1, C2, C4, and C7 positions can significantly impact potency and selectivity.[3][4]

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyrimido-fused heterocycles.[5][6][7] These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[8][9]

A notable study on a series of pyrimido[4,5-d][1][10]oxazin-2-one derivatives, close structural analogs of the dione series, identified potent inhibitors of Bruton's tyrosine kinase (BTK).[11] BTK is a critical component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.[12]

Table 1: Comparative Anticancer Activity of Pyrimidooxazine Derivatives and Related Compounds

Compound/DerivativeTarget/MechanismCell Line(s)IC50/ActivityReference
Pyrimido[4,5-d][1][10]oxazin-2-one derivative (Cmpd 2) BTK inhibitorTMD8 (B-cell lymphoma)7 nM[11]
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (Cmpd 17) BTK inhibitorRamos, TMD81.2 nM (enzymatic)[12]
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (Cmpd 18) BTK inhibitorRamos, TMD80.8 nM (enzymatic)[12]
Quinazoline-based pyrimidodiazepine (16c) DNA binding10 cancer cell linesHighly cytotoxic[5]
Pyrimido[5,4-e][1][5][12]triazine (6b) Not specifiedA549 (Lung carcinoma)3.6 µM[13]

The data in Table 1 highlights the potent anticancer activity of the pyrimidooxazine and related scaffolds, particularly as kinase inhibitors. The low nanomolar IC50 values for the BTK inhibitors underscore the potential of this chemical class in oncology drug discovery.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

The pyrimido[4,5-d][1][10]oxazin-2-one derivative (Compound 2 from the study) was shown to inhibit BTK activation in B-cell lymphoma cells.[11] This inhibition led to cell cycle arrest at the G1 phase and induced apoptosis, as evidenced by the cleavage of PARP and caspase-3.[11] This suggests a well-defined mechanism of action that is highly relevant for cancer therapy.

The structural similarity of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione to these potent kinase inhibitors suggests that it may also exhibit activity against similar targets. The presence of the methyl group at the N1 position and the phenyl group at the C7 position would influence its binding affinity and selectivity for the kinase active site.

Signaling Pathway: BTK Inhibition in B-Cell Malignancies

The following diagram illustrates the role of BTK in the B-cell receptor signaling pathway and how its inhibition by pyrimidooxazine derivatives can lead to anticancer effects.

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Pyrimidooxazine Inhibitor Inhibitor->BTK Inhibition

Caption: BTK signaling pathway and the point of inhibition by pyrimidooxazine derivatives.

Structure-Activity Relationship (SAR) Insights

The SAR of pyrimidooxazine derivatives reveals several key features that govern their biological activity:

  • Substituents at C7: The nature of the substituent at the C7 position is critical. Aromatic groups, such as the phenyl group in the title compound, can engage in pi-stacking interactions within the target's binding pocket, enhancing affinity.[3]

  • N1-Substitution: The methyl group at the N1 position can influence solubility and metabolic stability. In some cases, it can also provide additional hydrophobic interactions.

  • The Dione vs. Oxazin-2-one Core: The presence of a dione system in 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione, as opposed to the oxazin-2-one in the potent BTK inhibitors, will alter the electronic properties and hydrogen bonding capabilities of the molecule. This could lead to a different kinase selectivity profile.

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram outlines a typical workflow for the discovery and evaluation of novel pyrimidooxazine derivatives.

Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Pyrimidooxazine Library Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cell_Assay In vitro Cell-Based Assays (e.g., MTT Assay) Purification->Cell_Assay Enzyme_Assay Enzymatic Assays (e.g., Kinase Inhibition) Cell_Assay->Enzyme_Assay Hit Identification SAR Structure-Activity Relationship (SAR) Studies Enzyme_Assay->SAR ADME ADME/Tox Profiling SAR->ADME Lead Candidate

Caption: A generalized workflow for the development of pyrimidooxazine-based drug candidates.

Conclusion and Future Directions

The pyrimido[4,5-d]oxazine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of oncology. While direct experimental data on 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione is limited, the potent activity of its close analogs as kinase inhibitors suggests that this compound warrants further investigation.

Future research should focus on the synthesis and biological evaluation of a focused library of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione derivatives to elucidate its SAR and identify its molecular targets. The experimental protocols and comparative data presented in this guide provide a solid foundation for such an endeavor. The continued exploration of this and related pyrimidooxazine scaffolds is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

  • Magda, F. A., et al. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. PubMed Central. [Link]

  • Abbas, Y. A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances. [Link]

  • ClinicalTrials.gov. (2013). A Double-Blind, Randomized, Placebo-Controlled, Phase 2 Trial of YKP3089 as Adjunctive Therapy in Subjects With Partial Onset Seizures. [Link]

  • Diao, Y., et al. (2019). Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Ghorab, M. M., et al. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1][5][12]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. PubMed Central. [Link]

  • PubChem. (n.d.). Pacritinib. [Link]

  • Hevener, K. E., et al. (2011). Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity. National Institutes of Health. [Link]

  • El-Sayed, N. F., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry. [Link]

  • Walczak, K., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • Fassihi, A., et al. (2023). Pyrimido[4,5-b]indole derivatives bearing 1,2,4-oxadiazole moiety as MDM2 inhibitor candidates in cancer treatment. Future Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-phenyl-4H-benzo[d][1][10]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. [Link]

  • Ghorab, M. M., et al. (2017). Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1][5][12]triazino[3. MDPI. [Link]

  • Sabat, M., et al. (2006). The development of novel 1,2-dihydro-pyrimido[4,5-c]pyridazine based inhibitors of lymphocyte specific kinase (Lck). Semantic Scholar. [Link]

  • Szychta, M., et al. (2022). Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative. MDPI. [Link]

  • Gangjee, A., et al. (2018). Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. PubMed Central. [Link]

  • Zhang, J., et al. (2013). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. MDPI. [Link]

  • Bhuyan, P. J., et al. (2015). Bioassays for anticancer activities. Methods in Molecular Biology. [Link]

  • El-Gamal, M. I., et al. (2020). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. MDPI. [Link]

  • Li, L., et al. (2019). 4-methyl-2-oxo-2H-pyrimido[4,5-d][1][10]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Gao, J., et al. (2015). Synthesis, Antitumor Activity, and Structure-activity Relationship of Some Benzo[a]pyrano[2,3-c]phenazine Derivatives. Combinatorial Chemistry & High Throughput Screening. [Link]

  • ResearchGate. (2017). Synthesis and herbicidal activity of pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids as novel protoporphyrinogen oxidase inhibitors. [Link]

  • Al-Obaid, A. M., et al. (2023). Novel pyrido[2,3-b][1][12]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed Central. [Link]

  • Ghorab, M. M., et al. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1][5][12]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Future Medicinal Chemistry. [Link]

  • Ukrprom, V. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI. [Link]

  • Taha, M., et al. (2020). Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. MDPI. [Link]11/390)

Sources

A Senior Application Scientist's Guide to Validating the Biological Target of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Hit to Validated Target

The journey of a small molecule from a screening hit to a therapeutic candidate is contingent on a deep, mechanistic understanding of its biological activity. A critical milestone in this process is the unequivocal identification and validation of its molecular target.[1][2] This guide focuses on a novel compound, 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione, a heterocyclic molecule with potential therapeutic value. The pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein classes, notably kinases.[3]

For the purpose of this technical guide, we will operate under a common drug discovery scenario: a high-throughput phenotypic screen has identified 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione as a potent inhibitor of B-cell proliferation. Preliminary computational docking and kinome profiling suggest a putative interaction with Bruton's Tyrosine Kinase (BTK) , a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling and a clinically validated target in B-cell malignancies.[3]

This guide provides a multi-pronged, evidence-based strategy to rigorously validate BTK as the bona fide biological target. We will eschew a simple checklist of experiments in favor of an integrated workflow, explaining the rationale behind each step and how disparate datasets converge to build an unassailable case for target engagement and functional modulation. We will compare our compound's performance with established BTK inhibitors, Ibrutinib and Acalabrutinib, using supporting experimental data.

The Strategic Workflow for Target Validation

A robust target validation campaign relies on orthogonal approaches that, when combined, provide a cohesive and compelling body of evidence. Our strategy is built on three pillars: direct biophysical engagement in a cellular context, unbiased proteomic identification of binding partners, and definitive genetic validation.

G cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Unbiased Target Identification cluster_2 Phase 3: Genetic Validation cluster_3 Conclusion CETSA Cellular Thermal Shift Assay (CETSA) Is the compound binding to the target in cells? APMS Affinity Purification-Mass Spectrometry (AP-MS) What proteins does the compound bind to? CETSA->APMS Confirms in-cell binding Validation Validated Target CETSA->Validation Convergent Evidence CRISPR CRISPR/Cas9 Knockout Does removing the target abolish the compound's effect? APMS->CRISPR Confirms target identity APMS->Validation Convergent Evidence CRISPR->Validation Convergent Evidence

Figure 1: A multi-pillar workflow for target validation.

Pillar 1: Confirming Direct Target Engagement with Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: Before investing in more complex experiments, we must first confirm that our compound directly engages with the putative target, BTK, within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[4][5][6] It operates on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[7] By heating intact cells or cell lysates to various temperatures, we can quantify the amount of soluble (non-denatured) BTK. A successful interaction with our compound will result in a "thermal shift," meaning more BTK remains soluble at higher temperatures compared to the vehicle-treated control.[8]

Step-by-Step Protocol: CETSA for BTK Engagement
  • Cell Culture: Culture a human B-cell lymphoma cell line with high BTK expression (e.g., TMD8) to 80% confluency.

  • Compound Treatment: Resuspend cells in a serum-free medium. Treat cell aliquots with 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione (e.g., at 10 µM), a known BTK inhibitor as a positive control (e.g., Ibrutinib at 1 µM), and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot each treatment group into a PCR plate. Heat the plate using a thermal cycler with a gradient from 40°C to 64°C for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control sample.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This process ruptures the cells without the use of detergents that might interfere with protein interactions.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble BTK in each sample by Western Blot or an ELISA-based method using a specific anti-BTK antibody.

  • Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble BTK relative to the unheated control against the temperature for each treatment group. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) represents the thermal shift.

Pillar 2: Unbiased Identification via Affinity Purification-Mass Spectrometry (AP-MS)

Expertise & Experience: While CETSA confirms engagement with a known target, it doesn't rule out the possibility of other, potentially more potent, off-target interactions. Affinity Purification coupled with Mass Spectrometry (AP-MS) is a cornerstone technique for the unbiased identification of a small molecule's binding partners.[9][10][11] This method uses an immobilized version of the compound as "bait" to capture interacting proteins ("prey") from a cell lysate.[12][13] The captured proteins are then identified by mass spectrometry. This experiment is self-validating through the use of a crucial control: a competition experiment where the "bait" is challenged with an excess of the free, unmodified compound. True binding partners will be outcompeted and thus show a reduced signal in the mass spectrometry data.

Step-by-Step Protocol: AP-MS for Target Deconvolution
  • Bait Synthesis: Synthesize an analog of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione that incorporates a linker arm and a reactive group (e.g., an alkyne or biotin) for immobilization onto affinity beads (e.g., streptavidin-agarose or azide-functionalized beads).

  • Lysate Preparation: Grow TMD8 cells and harvest. Lyse the cells under non-denaturing conditions (e.g., using a mild detergent like CHAPS) to preserve native protein complexes. Pre-clear the lysate by incubating with control beads to minimize non-specific binding.

  • Affinity Purification:

    • Test Condition: Incubate the pre-cleared lysate with the immobilized compound ("bait").

    • Competition Control: In a parallel sample, pre-incubate the lysate with an excess (e.g., 100-fold molar excess) of the free, unmodified 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione before adding the immobilized bait.

    • Negative Control: Incubate the lysate with control beads that lack the immobilized compound.

  • Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Elute the specifically bound proteins, for example, by boiling in SDS-PAGE sample buffer.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE. Perform an in-gel trypsin digest of the entire protein lane. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

  • Data Analysis: Identify proteins from the MS/MS data using a protein database search algorithm (e.g., Mascot or Sequest). Compare the protein lists from the three conditions. A high-confidence target will be highly abundant in the "Test Condition" but significantly reduced or absent in both the "Competition Control" and "Negative Control" samples.

G cluster_0 BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound 1-Methyl-7-phenyl-1H- pyrimido[4,5-d]oxazine-2,4-dione Compound->BTK Inhibition

Figure 2: Hypothetical inhibition of the BTK signaling pathway.

Pillar 3: Genetic Confirmation with CRISPR/Cas9

Expertise & Experience: The ultimate validation of a drug target is demonstrating that the compound's cellular effect is dependent on the presence of that target.[14] The advent of CRISPR/Cas9 gene-editing technology provides a precise and definitive way to achieve this.[15][][17] By creating a cell line where the gene for the putative target (BTK) is knocked out, we can test if our compound still exerts its anti-proliferative effect. If the compound's activity is lost or significantly reduced in the knockout cells compared to the wild-type cells, it provides the strongest possible evidence for on-target action.[18]

Step-by-Step Protocol: CRISPR/Cas9 Knockout for Target Validation
  • gRNA Design and Cloning: Design and synthesize two or more single guide RNAs (sgRNAs) targeting distinct exons of the BTK gene to minimize off-target effects. Clone these sgRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).

  • Cell Transduction and Selection: Transduce TMD8 cells with the lentiviral vectors containing the Cas9 and BTK-targeting sgRNAs. As a control, transduce a parallel set of cells with a vector containing a non-targeting control sgRNA. Select for successfully transduced cells (e.g., using puromycin).

  • Clonal Isolation and Validation: Isolate single-cell clones from the selected population. Expand these clones and screen for BTK knockout by Western Blot and Sanger sequencing of the targeted genomic locus to confirm the presence of frameshift-inducing insertions/deletions (indels).

  • Phenotypic Assay:

    • Seed the validated BTK knockout (BTK-KO) clones and the non-targeting control (NTC) cells at the same density.

    • Treat the cells with a dose-response curve of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione (e.g., from 1 nM to 100 µM).

    • Include a known BTK inhibitor (Ibrutinib) as a positive control.

    • After a set period (e.g., 72 hours), measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot cell viability against compound concentration for both BTK-KO and NTC cell lines. Calculate the half-maximal inhibitory concentration (IC50) for each. A significant rightward shift (increase) in the IC50 value for the BTK-KO cells compared to the NTC cells confirms that the compound's anti-proliferative effect is mediated through BTK.

Comparative Performance Analysis

To contextualize the performance of our lead compound, we must compare it directly with established alternatives. The following table summarizes hypothetical, yet realistic, data that would be generated from the experiments described above.

Performance Metric 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione Alternative 1: Ibrutinib (Covalent) Alternative 2: Acalabrutinib (Covalent) Rationale & Interpretation
Target Engagement (CETSA ΔTm) + 5.2 °C+ 6.5 °C+ 5.9 °CA significant thermal shift confirms direct binding in cells. The magnitude is comparable to known inhibitors.
AP-MS Primary Hit BTK (Score: 152)BTK (Score: 168)BTK (Score: 161)BTK is identified as the highest-confidence interactor that is competed away by the free compound.
Cellular Potency (IC50, NTC cells) 45 nM8 nM15 nMThe compound shows potent anti-proliferative activity in wild-type B-cells.
Cellular Potency (IC50, BTK-KO cells) > 50,000 nM> 50,000 nM> 50,000 nMThe dramatic loss of activity in knockout cells provides definitive evidence of on-target action.
Potency Shift (IC50 KO / IC50 NTC) > 1,100-fold> 6,250-fold> 3,330-foldA large potency shift is the gold standard for genetic validation, confirming the target is responsible for the phenotype.

Conclusion: A Triad of Evidence for Unambiguous Target Validation

Validating the biological target of a novel compound is not a single experiment but a carefully constructed argument built upon orthogonal lines of evidence.[19][20] For 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione, the strategy outlined in this guide provides a robust framework for confirming BTK as its genuine target.

  • CETSA provides direct evidence of biophysical engagement in the native cellular environment.

  • AP-MS offers an unbiased confirmation of the primary binding partner, ruling out more potent off-targets.

  • CRISPR/Cas9 Knockout delivers the definitive genetic link between the target and the compound's functional effect.

When the data from these three pillars align, as illustrated in our comparative table, a researcher can proceed with confidence, knowing that the biological activity of their compound is understood at a deep mechanistic level. This foundational knowledge is indispensable for the subsequent stages of lead optimization and preclinical development.

References

  • The impact of CRISPR-Cas9 on target identification and valid
  • Affinity Purification Mass Spectrometry (AP-MS).
  • Target Identification and Validation (Small Molecules). University College London.
  • CRISPR Cas9 Gene Editing for Target Identification and Valid
  • The Impact of CRISPR/Cas9 on Target Identification and Valid
  • CRISPR Cas9 Gene Editing.
  • High-throughput: Affinity purific
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Explore the role of CRISPR gene editing in target valid
  • Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. AntBio.
  • Affinity purification-mass spectrometry (AP-MS). Fiveable.
  • Affinity Purification-Mass Spectrometry (AP-MS) Service.
  • Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). ipbs.fr.
  • Identification and validation of protein targets of bioactive small molecules.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Target Identification and Valid
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • 4-methyl-2-oxo-2H-pyrimido[4,5-d][15][19]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors. PubMed.

Sources

A Strategic Guide to Investigating the Structure-Activity Relationship of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for exploring the structure-activity relationships (SAR) of novel 1-methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione analogs. The pyrimidine-fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties[1][2]. The specific scaffold of 1-methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione remains a largely unexplored chemical space. This document outlines a systematic approach to synthesize, biologically evaluate, and establish a robust SAR for this promising class of compounds, with a primary focus on their potential as anticancer agents.

Part 1: Rationale and Proposed Synthesis of Analogs

The core hypothesis is that systematic structural modifications to the 1-methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione scaffold will modulate its biological activity. The phenyl group at the 7-position is a prime target for modification to explore the effects of steric and electronic properties on target engagement. Additionally, substitutions at the 1-methyl position could influence solubility and interactions with the biological target.

A plausible synthetic route for generating a library of analogs is proposed, commencing from a suitable pyrimidine precursor. The following diagram illustrates a generalized synthetic scheme.

Synthetic_Scheme cluster_0 Synthesis of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione Analogs A 6-amino-1-methyluracil C Intermediate A A->C Condensation B Aryl Nitrile (R-Ph-CN) B->C E Intermediate B C->E Acylation D Chloroacetyl chloride D->E G Target Analog (R-substituted) E->G Intramolecular Cyclization F Cyclization

Caption: Proposed synthetic pathway for analog generation.

This synthetic approach allows for the introduction of diverse functionalities on the 7-phenyl ring by using appropriately substituted aryl nitriles in the initial condensation step.

Part 2: Designing the SAR Exploration Strategy

A systematic SAR study is crucial to identify the key structural features responsible for biological activity. The initial focus will be on modifications of the 7-phenyl substituent, followed by exploration of changes at the 1-position.

Proposed Modifications and Rationale

The following table outlines a proposed set of initial analogs for synthesis and evaluation. The rationale for each modification is based on established principles of medicinal chemistry, aiming to probe electronic, steric, and hydrophobic interactions.

Compound IDR-Group on 7-phenylRationale for Modification
Parent-01 -HUnsubstituted parent compound for baseline activity.
EDG-01 4-OCH₃Electron-donating group to probe electronic effects.
EDG-02 4-CH₃Moderately electron-donating and lipophilic group.
EWG-01 4-ClElectron-withdrawing and hydrophobic group.
EWG-02 4-CF₃Strongly electron-withdrawing and lipophilic group.
HBD-01 4-OHPotential for hydrogen bond donation.
HBA-01 4-NO₂Strong electron-withdrawing group and potential hydrogen bond acceptor.
Steric-01 2-CH₃Probing steric hindrance near the core scaffold.
N1-Mod-01 1-EthylInvestigating the impact of a larger alkyl group at N1.

The following workflow diagram illustrates the proposed iterative process for the SAR study.

SAR_Workflow cluster_workflow Structure-Activity Relationship (SAR) Workflow Synthesis Synthesize Analog Library Screening Primary Biological Screening (e.g., Anticancer Assay) Synthesis->Screening Data_Analysis Analyze Activity Data (IC50 values) Screening->Data_Analysis SAR_Identification Identify SAR Trends Data_Analysis->SAR_Identification Lead_Optimization Design & Synthesize Optimized Analogs SAR_Identification->Lead_Optimization Iterative Cycle Secondary_Assays Mechanism of Action Studies SAR_Identification->Secondary_Assays Lead_Optimization->Synthesis Conclusion Identify Lead Compound(s) Secondary_Assays->Conclusion

Caption: Iterative workflow for the SAR study.

Part 3: Comparative Biological Evaluation

Based on the known activities of related pyrimido-oxazine and pyrimido-pyrimidine scaffolds, the primary biological evaluation will focus on anticancer activity[3][4].

Primary Anticancer Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation. It is a robust and widely used method for initial anticancer screening.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment[5].

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in the appropriate cell culture medium. Add the compounds to the wells at various concentrations (e.g., ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Hypothetical Data Presentation

The results of the primary screening should be tabulated for clear comparison, as shown in the hypothetical table below.

Compound IDR-Group on 7-phenylIC₅₀ (µM) on MCF-7 Cells (Hypothetical)
Parent-01 -H15.2
EDG-01 4-OCH₃8.5
EDG-02 4-CH₃12.1
EWG-01 4-Cl5.3
EWG-02 4-CF₃2.8
HBD-01 4-OH25.6
HBA-01 4-NO₂4.1
Steric-01 2-CH₃35.4
N1-Mod-01 1-Ethyl22.8

Part 4: Elucidation of Potential Mechanism of Action

Analogs demonstrating significant anticancer activity should be subjected to further studies to elucidate their mechanism of action. Many pyrimidine-based heterocycles are known to function as kinase inhibitors[2][6]. Therefore, a plausible mechanism to investigate is the inhibition of a key signaling pathway involved in cancer cell proliferation, such as the PI3K/Akt pathway.

Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Analog Pyrimido-oxazine Analog Analog->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

To validate this hypothesis, a kinase inhibition assay targeting key enzymes like PI3K or Akt should be performed.

Conclusion

This guide presents a structured and scientifically rigorous approach to investigate the structure-activity relationship of a novel class of 1-methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione analogs. By systematically synthesizing and evaluating a library of these compounds, it is possible to identify key structural determinants for biological activity and develop potent lead compounds for further preclinical development, particularly in the area of oncology. The iterative nature of the proposed workflow, combining chemical synthesis with robust biological assays and mechanistic studies, provides a clear path to unlocking the therapeutic potential of this unexplored chemical scaffold.

References

  • Magdy, N. M., Abdel-Aziz, M., & El-Azab, A. S. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. PubMed Central. Available at: [Link]

  • Al-Suwaidan, I. A., Al-Abdullah, N. A., & Al-Omair, M. A. (2022). Novel pyrido[2,3-b][3][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Di Mola, A., et al. (2023). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. Available at: [Link]

  • Blatter, F. B., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[3][6][7]triazin-7-ones and Stable Free Radical Precursors. ResearchGate. Available at: [Link]

  • El-Metwally, A. M., et al. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][3][6][7]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Chemistry Central Journal. Available at: [Link]

  • Barvian, M., et al. (2004). Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. Available at: [Link]

  • Gevorgyan, A., et al. (2016). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[1][3]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]

  • Diao, Y., et al. (2019). Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Gluck, M. R., et al. (1994). Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations. Journal of Biological Chemistry. Available at: [Link]

  • Gorgan, C. E., et al. (2023). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. MDPI. Available at: [Link]

  • Carta, A., et al. (2006). Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ortiz, A., et al. (2019). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega. Available at: [Link]

  • Kim, D. K., et al. (2007). Synthesis and phosphodiesterase 5 inhibitory activity of new 5-phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives containing an N-acylamido group phenyl ring. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Fathalla, W., & El-Nassag, M. A. (2020). Efficient synthesis of some novel pyrimido[4,5‐e][1][3]oxazine dione derivatives via one‐pot three‐component reaction under thermal and thermal microwave‐assisted conditions. Journal of Heterocyclic Chemistry. Available at: [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of Novel Kinase Inhibitors: A Comparative Framework Using 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology, immunology, and neurology, the promise of novel kinase inhibitors is immense. Yet, the central challenge remains: ensuring that a candidate molecule potently inhibits its intended target while minimizing engagement with the rest of the kinome and other protein families. Unforeseen off-target effects can lead to toxicity or confound experimental results, making a thorough understanding of a compound's selectivity profile a critical, non-negotiable step in drug development.

This guide provides a comprehensive framework for evaluating the off-target effects and selectivity of novel kinase inhibitors. While specific experimental data for the compound 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione is not extensively available in the public domain, its pyrimido-oxazine scaffold is characteristic of many kinase inhibitors. Therefore, we will use it as a representative case study to illustrate the principles and methodologies that should be applied to any novel small molecule inhibitor. This guide will objectively compare state-of-the-art techniques and provide the rationale behind experimental choices, empowering you to design robust and self-validating protocols for your own research.

The Imperative of Early and Comprehensive Selectivity Profiling

Historically, the evaluation of kinase inhibitor selectivity was often limited to a small panel of closely related kinases. However, extensive research has demonstrated that off-target interactions can occur with seemingly unrelated kinases, and even with other protein families entirely.[1][2] This promiscuity arises from the conserved nature of the ATP-binding pocket across the kinome.[2] Early and broad profiling is therefore essential to:

  • De-risk drug candidates: Identifying potential liabilities early in the discovery process can save significant time and resources.[3][4]

  • Elucidate mechanism of action: Understanding the full spectrum of a compound's interactions is crucial for interpreting in vitro and in vivo data.

  • Uncover new therapeutic opportunities: Off-target effects are not always detrimental; sometimes they can lead to beneficial polypharmacology.[5]

A Multi-pronged Approach to Selectivity Profiling

A robust assessment of a compound's selectivity involves a combination of in vitro biochemical assays, cell-based assays, and in silico approaches. Each of these pillars provides a unique and complementary layer of information.

Pillar 1: In Vitro Biochemical Assays - The First Line of Defense

Biochemical assays are the foundational step in understanding a compound's intrinsic affinity for a wide range of kinases and other potential off-targets.

The most comprehensive approach to assessing kinase selectivity is to screen the compound against a large panel of purified kinases. Several commercial platforms are available for this purpose, with the most widely used being active site-directed competition binding assays.

Featured Technology: KINOMEscan™

The KINOMEscan™ platform is a leading technology for quantitative measurement of interactions between a test compound and a large panel of kinases (often over 480).[6][7] The assay works by measuring the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is then quantified.

  • Key Advantage: This method directly measures binding affinity (dissociation constant, Kd) rather than enzymatic inhibition (IC50), providing a more direct measure of the compound's interaction with the kinase.[6]

dot

Caption: KINOMEscan™ workflow for determining kinase inhibitor selectivity.

Data Presentation: Kinome Selectivity Map

The results of a kinome scan are typically visualized as a dendrogram, where the degree of inhibition is represented by the size of a circle. This provides a clear and immediate visual representation of the compound's selectivity.

Kinase Target 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione (Hypothetical Kd in nM) Alternative Inhibitor A (Kd in nM) Alternative Inhibitor B (Kd in nM)
Primary Target (e.g., EGFR) 10515
Off-Target 1 (e.g., SRC) 500>10,000100
Off-Target 2 (e.g., VEGFR2) >10,000150250
... (400+ other kinases) .........

It is crucial to remember that kinase inhibitors can have off-target effects on other protein families.[8] Therefore, a comprehensive safety assessment should include screening against a panel of other biologically relevant targets.

Commercial Safety Panels

Several contract research organizations (CROs) offer standardized safety pharmacology panels that include a broad range of targets such as G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors.[3][4][9] These panels are designed to identify potential liabilities that could lead to adverse drug reactions.

  • Example Panels: Eurofins' SafetyScreen44™, WuXi AppTec's Mini Safety 44 Panel, and Reaction Biology's InVEST44™ provide a cost-effective way to perform an initial broad liability screen.[3][4][10]

Pillar 2: Cell-Based Assays - Probing Target Engagement in a Biological Context

While biochemical assays provide valuable information on intrinsic binding affinity, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are therefore essential for confirming target engagement and assessing the functional consequences of target inhibition.

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying that a compound binds to its intended target in a cellular environment.[11][12][13] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[13]

Experimental Workflow: CETSA

  • Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using methods such as Western blotting or mass spectrometry.

dot

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Data Interpretation: Thermal Shift

A successful target engagement will result in a rightward shift of the melting curve for the compound-treated cells compared to the vehicle-treated cells, indicating that the compound has stabilized the target protein.

Treatment Apparent Melting Temperature (Tm) of Target Protein (°C)
Vehicle Control52°C
1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione (10 µM)58°C

Beyond target engagement, it is essential to assess the functional consequences of inhibiting the target kinase in a cellular context. This can be achieved by measuring the phosphorylation of a known downstream substrate of the target kinase.

Example: EGFR Signaling

If 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione were an EGFR inhibitor, a functional cellular assay would involve treating an EGFR-dependent cancer cell line (e.g., A431) with the compound and then measuring the phosphorylation of EGFR itself (autophosphorylation) and downstream signaling proteins like AKT and ERK via Western blotting or ELISA.

dot

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Compound 1-Methyl-7-phenyl-1H- pyrimido[4,5-d]oxazine-2,4-dione Compound->EGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion: A Holistic View for Confident Drug Development

The journey of a novel kinase inhibitor from bench to bedside is paved with rigorous scientific evaluation. While the specific biological profile of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione remains to be fully elucidated, the framework presented in this guide provides a clear roadmap for assessing its selectivity and off-target effects. By integrating comprehensive biochemical profiling with cell-based target engagement and functional assays, researchers can build a holistic understanding of their compound's activity. This multi-faceted approach is not merely a checklist of experiments but a self-validating system that fosters confidence in the data and ultimately, in the therapeutic potential of the novel inhibitor.

References

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Trends in Pharmacological Sciences. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel. Retrieved from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • ACS Chemical Biology. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Retrieved from [Link]

  • Multispan, Inc. (n.d.). MULTISCREENᵀᴹ 235-GPCR Cell-Based Assay Panel. Retrieved from [Link]

  • Reaction Biology. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Cell Chemical Biology. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Retrieved from [Link]

  • Kinase Logistics Europe. (n.d.). Off-target profiling. Retrieved from [Link]

  • YouTube. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Retrieved from [Link]

  • Journal of Cheminformatics. (2017). The use of novel selectivity metrics in kinase research. Retrieved from [Link]

  • Methods in Molecular Biology. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2018). Structural optimization and structure-activity relationship studies of N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b][1][3]oxazin-4-amine derivatives as a new class of inhibitors of RET and its drug resistance mutants. Retrieved from [Link]

  • Biochemical Journal. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2016). Off-target identification of kinase drug candidates. (a) Heatmaps of.... Retrieved from [Link]

  • ResearchGate. (2014). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Retrieved from [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved from [Link]

  • British Journal of Pharmacology. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • ACS Chemical Biology. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Annual Review of Biochemistry. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1996). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Signal Transduction and Targeted Therapy. (2024). Genome-wide pan-GPCR cell libraries accelerate drug discovery. Retrieved from [Link]

  • Molecules. (2019). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Retrieved from [Link]

  • Trends in Pharmacological Sciences. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2017). Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2018). Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][1][3]oxazine derivatives as potent GPR 119 agonists. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2016). Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity. Retrieved from [Link]

  • DSpace JSPUI. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Retrieved from [Link]

  • Pharmacognosy Journal. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2024). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Retrieved from [Link]

  • Molecules. (2021). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][3]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Retrieved from [Link]

  • Scientific Reports. (2024). Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2024). Novel pyrido[2,3-b][1][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of oncology research. Fused heterocyclic ring systems, particularly those containing pyrimidine scaffolds, have garnered significant attention due to their diverse pharmacological activities, including anticancer properties.[1] The pyrimido[4,5-d]oxazine and pyrimido[4,5-d]pyrimidine cores are of particular interest, with various derivatives demonstrating potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.[2][3][4] This guide focuses on a specific, yet under-investigated, member of this family: 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione .

While direct biological data for this exact compound is not yet prevalent in published literature, its structural similarity to other biologically active pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones, which have shown potent inhibition of key signaling molecules like Bruton's tyrosine kinase (BTK), suggests a strong rationale for its investigation as a potential anticancer agent.[5][6] This document provides a comprehensive framework for a comparative analysis of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione across different cancer cell lines, offering a roadmap for researchers to elucidate its therapeutic potential. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific principles.

Rationale for Investigation and Comparative Framework

The core hypothesis is that the unique structural features of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione—specifically the methyl group at position 1 and the phenyl group at position 7—may confer selective cytotoxicity towards certain cancer lineages. The purpose of a comparative analysis is to identify sensitive cancer cell types, understand the compound's mechanism of action, and benchmark its potency against established chemotherapeutic agents.

Selection of Cancer Cell Lines

A diverse panel of cancer cell lines is crucial to assess the breadth and specificity of the compound's activity. The selection should encompass various cancer types with different genetic backgrounds and mechanisms of tumorigenesis. A suggested starting panel includes:

  • MCF-7 (Breast Adenocarcinoma): Represents hormone-dependent breast cancer.

  • MDA-MB-231 (Breast Carcinoma): A model for triple-negative breast cancer, known for its aggressive phenotype.

  • A549 (Lung Carcinoma): A commonly used model for non-small cell lung cancer.

  • HCT-116 (Colon Carcinoma): A well-characterized colon cancer cell line.

  • K-562 (Leukemia): Represents a hematological malignancy.

  • HT-29 (Colon Adenocarcinoma): Another colon cancer line with distinct characteristics from HCT-116.

Selection of Comparative Agents

To contextualize the efficacy of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione, it is essential to compare its activity with standard-of-care chemotherapeutic drugs. The choice of comparators should ideally include agents with different mechanisms of action.

  • Doxorubicin: A topoisomerase II inhibitor with broad-spectrum activity.

  • Cisplatin: A DNA cross-linking agent used in the treatment of numerous solid tumors.

  • Paclitaxel: A microtubule-stabilizing agent.

Experimental Workflow: A Phased Approach

A logical, phased experimental approach is proposed to systematically evaluate the anticancer potential of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Molecular Target Validation MTT MTT Assay IC50 IC50 Determination MTT->IC50 Data Analysis Apoptosis Apoptosis Assays (Annexin V/PI) IC50->Apoptosis Select sensitive cell lines CellCycle Cell Cycle Analysis IC50->CellCycle Select sensitive cell lines WesternBlot Western Blotting Apoptosis->WesternBlot Investigate apoptotic pathways CellCycle->WesternBlot Investigate cell cycle regulators

Figure 1: Proposed experimental workflow for the evaluation of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione.

Phase 1: In Vitro Cytotoxicity and Proliferation Assessment

The initial step is to determine the compound's ability to inhibit cell proliferation and induce cytotoxicity across the selected cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for this purpose.

MTT Assay Protocol
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione and the comparative agents (Doxorubicin, Cisplatin, Paclitaxel) in culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][9] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[7][8]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the drug concentration to determine the half-maximal inhibitory concentration (IC50).

Expected Data and Interpretation

The results of the MTT assay will provide IC50 values for each compound in each cell line. This quantitative data will allow for a direct comparison of the cytotoxic potency of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione against the standard chemotherapeutic agents.

CompoundMCF-7 (IC50, µM)MDA-MB-231 (IC50, µM)A549 (IC50, µM)HCT-116 (IC50, µM)K-562 (IC50, µM)HT-29 (IC50, µM)
1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione TBDTBDTBDTBDTBDTBD
DoxorubicinTBDTBDTBDTBDTBDTBD
CisplatinTBDTBDTBDTBDTBDTBD
PaclitaxelTBDTBDTBDTBDTBDTBD

TBD: To be determined experimentally.

A lower IC50 value indicates greater potency. Significant variations in IC50 values across the cell line panel would suggest a degree of selectivity for certain cancer types.

Phase 2: Elucidation of the Mechanism of Cell Death

Once the cytotoxic potential is established, the next critical step is to understand how the compound induces cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis. Apoptosis is a preferred mechanism for anticancer drugs as it typically does not elicit an inflammatory response.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label early apoptotic cells.[3][10] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11]

Annexin V/PI Staining Protocol
  • Cell Treatment: Treat the most sensitive cell lines (as determined by the MTT assay) with 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[2]

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[4]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10][11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation

The flow cytometer will generate quadrant plots that differentiate the cell populations:

  • Lower-Left (Annexin V-/PI-): Live, viable cells.

  • Lower-Right (Annexin V+/PI-): Early apoptotic cells.[11]

  • Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells.[11]

  • Upper-Left (Annexin V-/PI+): Necrotic cells.

A significant increase in the percentage of cells in the early and late apoptotic quadrants following treatment would indicate that 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione induces cell death primarily through apoptosis.

Cell Cycle Analysis

Disruption of the normal cell cycle is a common mechanism of action for anticancer drugs.[12] Flow cytometry with PI staining can be used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Cell Cycle Analysis Protocol
  • Cell Treatment: Treat sensitive cell lines with the test compound at its IC50 concentration.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane and preserve DNA integrity.[13][14]

  • Staining: Wash the fixed cells and treat them with RNase to prevent PI from binding to RNA.[13] Stain the cells with a PI solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Interpretation

The flow cytometer will generate a histogram of DNA content. An accumulation of cells in a particular phase of the cell cycle (e.g., G2/M arrest) would suggest that the compound interferes with cell cycle progression at that checkpoint.

Phase 3: Investigation of Molecular Signaling Pathways

The final phase of this proposed analysis is to identify the molecular targets and signaling pathways modulated by 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione. Western blotting is a powerful technique for this purpose, allowing for the detection and quantification of specific proteins.[6]

Western Blotting Protocol
  • Protein Extraction: Treat cells with the compound and then lyse them to extract total protein.[15]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.[15][16]

  • Detection: Use a chemiluminescent substrate to visualize the protein bands.

Potential Protein Targets for Investigation

Based on the results from the apoptosis and cell cycle assays, a targeted panel of proteins should be investigated:

  • Apoptosis-Related Proteins:

    • Caspase-3, Caspase-9, PARP: Look for cleavage of these proteins, which are hallmarks of apoptosis.

    • Bcl-2 family proteins (Bcl-2, Bax): Investigate changes in the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins.

  • Cell Cycle-Related Proteins:

    • Cyclins and Cyclin-Dependent Kinases (CDKs): If G2/M arrest is observed, examine the expression levels of Cyclin B1 and CDK1.

    • p53 and p21: Investigate the activation of these key tumor suppressor and cell cycle inhibitory proteins.

  • Key Signaling Pathways in Cancer:

    • PI3K/AKT/mTOR pathway: Analyze the phosphorylation status of key proteins like AKT and S6 ribosomal protein.

    • MAPK pathway: Examine the phosphorylation of ERK1/2.[17]

G cluster_0 Apoptosis Pathway cluster_1 Cell Cycle Regulation (G2/M) Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Bcl2 Bcl-2 Bcl2->Bax inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis leads to p53 p53 p21 p21 p53->p21 activates CDK1_CyclinB CDK1/Cyclin B1 p21->CDK1_CyclinB inhibits G2M_Transition G2/M Transition CDK1_CyclinB->G2M_Transition promotes

Figure 2: Simplified signaling pathways relevant to the proposed investigation.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the comprehensive comparative analysis of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione in various cancer cell lines. By systematically assessing its cytotoxicity, elucidating its mechanism of action, and identifying its molecular targets, researchers can effectively determine its potential as a novel anticancer agent. The data generated from these studies will be crucial for making informed decisions about further preclinical and clinical development. Should this compound demonstrate significant and selective anticancer activity, future studies could explore its efficacy in in vivo animal models, investigate its pharmacokinetic and pharmacodynamic properties, and conduct structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website.[11]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from PMC website.[2]

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Retrieved from Abcam website.[13]

  • PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from PMC website.[18]

  • (n.d.). The Annexin V Apoptosis Assay. Retrieved from website.[10]

  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Retrieved from Abcam website.[3]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website.[4]

  • (n.d.). Cell Cycle Tutorial Contents. Retrieved from website.[14]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from Biocompare website.[12]

  • BD Biosciences. (n.d.). Cell Cycle Protocols. Retrieved from BD Biosciences website.[19]

  • Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam website.[8]

  • ATCC. (n.d.). MTT Cell Proliferation Assay. Retrieved from ATCC website.[9]

  • Cell Signaling Technology. (n.d.). Western Blotting Protocol. Retrieved from Cell Signaling Technology website.[15]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from ResearchGate website.[7]

  • PubMed. (2019). Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors. Retrieved from PubMed website.[5]

  • PMC. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[2][11][18]triazin-7-ones and Stable Free Radical Precursors. Retrieved from PMC website.[20]

  • Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from Medium website.[6]

  • Abcam. (n.d.). Western blot protocol. Retrieved from Abcam website.[21]

  • PMC. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from PMC website.[17]

  • Cell Signaling Technology. (n.d.). Western Blotting Protocol. Retrieved from Cell Signaling Technology website.[16]

  • NIH. (n.d.). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. Retrieved from NIH website.[22]

  • NIH. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Retrieved from NIH website.[23]

  • Semantic Scholar. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][2][11][18]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Retrieved from Semantic Scholar website.[24]

  • (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
  • ResearchGate. (n.d.). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
  • (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers.
  • (n.d.). In Vitro Chemoresistance and Chemosensitivity Assays.
  • (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
  • PMC. (n.d.). Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells.
  • PubMed. (2019). Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors.
  • Frontiers. (n.d.). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies.
  • (n.d.). 1-methyl-7-phenylpyrimido[4,5-d][11][13]oxazine-2,4-dione | CAS: 1253789-18-2.

  • PubMed. (n.d.). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Retrieved from PubMed website.[1]

Sources

A Researcher's Guide to the Synthesis and Evaluation of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrimidine-fused heterocyclic scaffolds represent a cornerstone for the development of novel therapeutic agents. Among these, the pyrimido[4,5-d]oxazine core has garnered significant interest due to its diverse pharmacological potential, with derivatives showing promise as anticancer, antiviral, and anti-inflammatory agents.[1][2] This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of a specific derivative, 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione (CAS: 1253789-18-2).[3][4]

We will delve into a reproducible synthetic protocol, propose robust methodologies for assessing its biological activity, and objectively compare its potential performance against relevant alternatives, supported by established experimental data for analogous compounds. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this chemical entity.

Chemical Profile of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione

Identifier Value
IUPAC Name 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][3][5]oxazine-2,4-dione
CAS Number 1253789-18-2[3]
Molecular Formula C13H9N3O3[3]
Molecular Weight 255.23 g/mol [3]
InChI Key YTXVVCNUUMAUNS-UHFFFAOYSA-N[3]

Part 1: Synthesis and Characterization

The synthesis of pyrimido[4,5-d]oxazine derivatives often involves the cyclization of a substituted pyrimidine precursor. Based on established methodologies for similar heterocyclic systems, a plausible and reproducible synthetic route for 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione is proposed below.[6][7]

Proposed Synthetic Workflow

Synthetic Workflow A Starting Material: 6-amino-1-methyluracil B Intermediate A: Reaction with benzoyl isocyanate A->B Acylation C Intermediate B: Intramolecular cyclization B->C Acid or Base Catalysis D Final Product: 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione C->D Purification

Caption: Proposed synthetic workflow for 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione.

Detailed Experimental Protocol

Materials:

  • 6-amino-1-methyluracil

  • Benzoyl isocyanate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Acylation: To a solution of 6-amino-1-methyluracil (1 mmol) in anhydrous DMF (10 mL), add triethylamine (1.2 mmol). Stir the mixture at room temperature for 10 minutes. Slowly add benzoyl isocyanate (1.1 mmol) and continue stirring at room temperature for 12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL) and acidify with 1N HCl to pH 5-6. The precipitated solid is filtered, washed with water, and dried under vacuum.

  • Cyclization: The crude intermediate is then refluxed in a suitable high-boiling point solvent such as diphenyl ether or subjected to acid/base catalysis to facilitate intramolecular cyclization.

  • Purification: The resulting crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To elucidate the chemical structure and confirm the presence of all protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Part 2: Comparative Biological Evaluation

The pyrimido[4,5-d]oxazine scaffold is a component of molecules targeting a range of biological pathways. For instance, derivatives have been investigated as Bruton's tyrosine kinase (BTK) inhibitors for B-cell malignancies and as GPR119 agonists for type 2 diabetes.[5][8] Therefore, a logical step is to evaluate 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione in relevant biological assays and compare its performance to established compounds.

Comparative Compounds
Compound Class Reported Activity Reference
Ibrutinib Covalent BTK InhibitorPotent inhibitor of BTK, used in the treatment of B-cell cancers.N/A
Compound 15 (from literature) GPR119 AgonistPotent GPR119 agonist with an EC50 of 12 nM.[5][5]
Gefitinib EGFR InhibitorInhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.N/A
Experimental Protocols for Biological Assays

This assay will determine the ability of the test compound to inhibit the activity of a specific kinase.

Kinase Inhibition Assay A Prepare Assay Plate: Add kinase, substrate, and ATP B Add Test Compound: 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione and control inhibitors (e.g., Ibrutinib) A->B C Incubation: Allow kinase reaction to proceed B->C D Detection: Measure substrate phosphorylation (e.g., using luminescence or fluorescence) C->D E Data Analysis: Calculate IC50 values D->E

Sources

A Guide to Cross-Laboratory Validation of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione's Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-laboratory validation of the biological activity of the novel compound 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione. While direct comparative studies on this specific molecule are not yet prevalent in published literature, this document outlines the critical experimental protocols and data analysis strategies necessary for robustly characterizing its therapeutic potential. The methodologies described herein are based on established practices for analogous heterocyclic compounds, ensuring a scientifically rigorous approach for researchers in drug discovery and development.

Introduction to 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione

1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione is a heterocyclic compound belonging to the pyrimido[4,5-d]oxazine class.[1] Its chemical structure, featuring a fused pyrimidine and oxazine ring system, suggests potential interactions with a variety of biological targets. Molecules with similar scaffolds have demonstrated a wide range of pharmacological activities, including anticancer, Bruton's tyrosine kinase (BTK) inhibition, and GPR119 agonism.[2][3][4] Given the therapeutic promise of related compounds, a thorough and reproducible evaluation of this novel agent's activity is paramount.

The core challenge in preclinical drug development is ensuring that experimental findings are both accurate and reproducible. Discrepancies in results between different laboratories can arise from subtle variations in experimental conditions, reagents, or data analysis. This guide provides a roadmap for mitigating such variability through standardized protocols and transparent data reporting.

Foundational Experimental Workflow for Activity Validation

The following diagram outlines a logical workflow for the initial screening and subsequent cross-laboratory validation of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione's biological activity.

G cluster_0 Phase 1: Single-Lab Discovery cluster_1 Phase 2: In-Depth Mechanistic & Potency Studies cluster_2 Phase 3: Cross-Laboratory Validation A Compound Synthesis & Characterization B Primary Broad-Spectrum Screening (e.g., NCI-60) A->B C Identification of Preliminary Activity B->C D Target Identification (e.g., Kinase Panel Screen) C->D Transition to mechanistic studies E Dose-Response Assays (IC50/EC50 Determination) D->E F Mechanism of Action Studies E->F G Protocol Standardization & Reagent Exchange F->G Initiate validation H Independent Replication of Key Assays G->H I Comparative Data Analysis H->I J Go/No-Go Decision for Further Development I->J

Caption: A generalized workflow for the discovery and validation of a novel compound's biological activity.

Part 1: Standardized Protocol for In Vitro Cytotoxicity Assessment

A fundamental step in characterizing a potential anticancer agent is determining its cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione in a panel of human cancer cell lines.

Materials:

  • 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione (solubilized in DMSO)

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)

  • Complete cell culture medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Culture: Maintain human cancer cell lines in their recommended complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells using Trypsin-EDTA, perform a cell count, and seed 5,000-10,000 cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione in complete culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compound to the respective wells and include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated plates for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Comparative Analysis of Multi-Laboratory Data

For a robust cross-validation, at least two independent laboratories should perform the standardized assays. The following table provides a template for comparing the IC50 values obtained.

Cell LineLaboratory 1 IC50 (µM)Laboratory 2 IC50 (µM)Fold DifferenceReference Compound (e.g., Doxorubicin) IC50 (µM) - Lab 1Reference Compound (e.g., Doxorubicin) IC50 (µM) - Lab 2
A549 (Lung)Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
MCF-7 (Breast)Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
HCT-116 (Colon)Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value

Interpreting the Data:

  • Consistency: IC50 values within a 2-3 fold difference are generally considered consistent between laboratories.

  • Reference Compound: The inclusion of a well-characterized reference compound helps to normalize for inter-laboratory variations in cell line sensitivity and assay conditions.

  • Discrepancies: Significant discrepancies (greater than 5-fold) warrant a thorough investigation into potential variations in cell line passage number, reagent sources, or minor protocol deviations.

Part 3: Elucidating the Mechanism of Action

Many pyrimidine-based compounds exert their effects by inhibiting protein kinases.[4][5] A logical next step is to screen 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione against a panel of kinases to identify potential molecular targets.

Proposed Signaling Pathway for Investigation:

Based on the activity of similar compounds, the Bruton's tyrosine kinase (BTK) signaling pathway, crucial for B-cell development and implicated in B-cell malignancies, is a plausible target.[4]

G BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Compound 1-Methyl-7-phenyl-1H- pyrimido[4,5-d]oxazine-2,4-dione Compound->BTK Inhibition IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: A simplified representation of the BTK signaling pathway, a potential target for 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione.

Experimental Protocol for Kinase Inhibition Assay:

A commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay) can be used to quantify the inhibitory effect of the compound on the identified target kinase (e.g., BTK).

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and varying concentrations of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A lower luminescence signal corresponds to higher kinase activity (more ADP produced). Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The robust characterization of a novel therapeutic candidate like 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione requires a multi-faceted and collaborative approach. By adhering to standardized protocols for key biological assays and transparently comparing data across independent laboratories, researchers can build a strong foundation of evidence for its potential efficacy and mechanism of action. Should initial cytotoxicity and kinase inhibition screens yield promising and reproducible results, further investigations into in vivo efficacy and safety in animal models would be the logical next steps in the drug development pipeline.

References

  • Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1][6][7]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PMC. (2018, May 23). Retrieved from [Link]

  • Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. (2021, September 9). PubMed Central. Retrieved from [Link]

  • Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1][6][7]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. (2018, May 23). PubMed. Retrieved from [Link]

  • Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][6][7]oxazine derivatives as potent GPR 119 agonists - PMC. (n.d.). NIH. Retrieved from [Link]

  • Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - PMC. (n.d.). NIH. Retrieved from [Link]

  • Novel pyrido[2,3-b][6][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC. (n.d.). NIH. Retrieved from [Link]

  • Synthesis of pyrido-annelated[1][3][6][7]tetrazines,[1][6][7]triazepine, and[1][3][6][7]tetrazepines for anticancer, DFT, and molecular docking studies - PMC. (2023, April 5). NIH. Retrieved from [Link]

  • Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity. (n.d.). NIH. Retrieved from [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (n.d.). MDPI. Retrieved from [Link]

  • 4-methyl-2-oxo-2H-pyrimido[4,5-d][2][6]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1][6][7]triazino[3. (n.d.). NIH. Retrieved from [Link]

  • Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents - PMC. (2022, October 13). NIH. Retrieved from [Link]

  • Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations. (1994, February 4). PubMed. Retrieved from [Link]

  • Synthesis and antifungal activity of pyrido[3',2':4,5]thieno[3,2-d]- 1,2,3-triazine derivatives. (n.d.). Retrieved from [Link]

  • Pyrimido[5,4-e][1][6][7]triazine-5,7(1H,6H)-dione derivatives as novel small molecule chaperone amplifiers. (2009, August 1). PubMed. Retrieved from [Link]

  • (PDF) Synthesis and biological activity evalution of some new 1,3 – oxazine and 1,3 – thiazinederivedf rom (5 - amino - 1,3,4 - thiadiazole - 2 - thiol). (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis of 2-phenyl-4H-benzo[d][2][6]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. (n.d.). ResearchGate. Retrieved from [Link]RNA_Synthetase_Inhibition_Approach_on_in-silico_Studies)

Sources

Benchmarking 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione: A Comparative Guide for Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Rigorous Kinase Inhibitor Benchmarking

The landscape of kinase inhibitor discovery is one of both immense opportunity and significant challenge. Kinases, as central regulators of cellular signaling, represent a highly valuable class of therapeutic targets. The pyrimidine scaffold, a core structural feature of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione (designated here as Compound X), is a well-established pharmacophore in a multitude of approved and investigational kinase inhibitors. This structural alert immediately positions Compound X as a candidate for kinase-modulating activity.

However, the path from a novel chemical entity to a validated pharmacological tool or therapeutic lead is paved with rigorous, multi-faceted evaluation. The central tenet of this process is objective benchmarking against established inhibitors. This guide provides a comprehensive framework for the systematic evaluation of Compound X, a novel pyrimido[4,5-d]oxazine-2,4-dione derivative. Due to the prevalence of the pyrimidine core in inhibitors of Cyclin-Dependent Kinases (CDKs), this guide will use the CDK family as a primary target class for establishing a robust benchmarking cascade.[1][2]

This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the strategic and scientific reasoning behind each experimental step. Our approach is built on three pillars: establishing biochemical potency and selectivity, elucidating on-target effects in a cellular context, and quantifying the phenotypic consequences of target engagement.

I. Strategic Selection of Benchmark Inhibitors

To accurately contextualize the activity of Compound X, a carefully selected panel of benchmark inhibitors is paramount. The choice of these comparators should reflect the diversity of inhibition profiles within the target kinase family. For our purposes of benchmarking against CDKs, we propose the following panel:

  • Pan-CDK Inhibitors: These compounds exhibit activity across multiple CDK family members and serve to benchmark the broad-spectrum activity of Compound X.[3]

    • Flavopiridol: A well-characterized, first-generation pan-CDK inhibitor that competitively binds to the ATP-binding site of several CDKs.[4][5]

    • Dinaciclib: A potent pan-CDK inhibitor with significant activity against CDK1, CDK2, CDK5, and CDK9.[1][4]

  • Selective CDK Inhibitors: These compounds provide a benchmark for target-specific activity and are crucial for de-convoluting the biological effects of inhibiting specific CDKs.[6][7]

    • Palbociclib (Ibrance®): A highly selective, FDA-approved inhibitor of CDK4 and CDK6.[1][8][9]

    • Ribociclib (Kisqali®): Another potent and selective FDA-approved CDK4/6 inhibitor.[1][8]

    • Abemaciclib (Verzenio®): A selective CDK4/6 inhibitor, also FDA-approved, with some reports of broader CDK inhibition compared to palbociclib and ribociclib.[10][11][12]

    • INX-315: A novel and selective inhibitor of CDK2, useful for assessing activity against this key cell cycle regulator.[13][14]

This diverse panel will allow for a nuanced interpretation of Compound X's activity, distinguishing between selective and multi-targeted inhibition.

II. Biochemical Profiling: Determining Direct Kinase Inhibition and Selectivity

The foundational step in characterizing any potential kinase inhibitor is to measure its direct interaction with purified enzymes. This approach provides clean, artifact-free data on potency (typically as an IC50 value) and selectivity across a panel of kinases.

A. Rationale for Biochemical Assays

Biochemical assays are indispensable for confirming direct target engagement and for understanding the intrinsic potency of a compound in the absence of cellular complexities such as membrane permeability and efflux pumps. Radiometric assays are often considered the gold standard due to their direct measurement of substrate phosphorylation.[15] However, luminescence-based assays, such as ADP-Glo™, offer a robust, non-radioactive alternative with high sensitivity and are well-suited for high-throughput screening.[15][16]

B. Experimental Workflow: Biochemical Kinase Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection (ADP-Glo™) cluster_analysis Data Analysis prep_inh Prepare Serial Dilutions of Compound X & Benchmarks add_inh Add Inhibitors to Plate prep_inh->add_inh prep_enz Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) add_enz Add Kinase Mix prep_enz->add_enz add_inh->add_enz add_atp Initiate with ATP add_enz->add_atp incubate Incubate at 30°C add_atp->incubate stop_reagent Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate->stop_reagent detect_reagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) stop_reagent->detect_reagent read_lum Measure Luminescence detect_reagent->read_lum calc_inhibition Calculate % Inhibition read_lum->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for a biochemical kinase assay using ADP-Glo™.

C. Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
  • Compound Preparation: Prepare a 10-point serial dilution of Compound X and each benchmark inhibitor in 100% DMSO. A typical starting concentration is 100-fold the final desired highest concentration.

  • Reaction Setup:

    • To the wells of a white, opaque 384-well plate, add 1 µL of the diluted compounds or DMSO (vehicle control).

    • Add 2 µL of the kinase/substrate solution (e.g., CDK2/Cyclin A2 and a suitable substrate peptide) in kinase assay buffer.[17]

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure physiologically relevant and comparable data.

    • Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range, determined through preliminary experiments.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and initiates a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

D. Data Presentation: Comparative IC50 Values

The results of the biochemical assays should be summarized in a clear, comparative table.

CompoundCDK2/CycA IC50 (nM)CDK4/CycD1 IC50 (nM)CDK6/CycD1 IC50 (nM)CDK1/CycB IC50 (nM)
Compound X Experimental DataExperimental DataExperimental DataExperimental Data
Flavopiridol~40~40Literature Value~40
Dinaciclib~1Literature ValueLiterature Value~1
Palbociclib>10,000~11~15>10,000
Ribociclib>10,000~10~39>10,000
Abemaciclib~430~2~10~70
INX-315~5>10,000>10,000>10,000

Note: Literature values are approximate and can vary based on assay conditions.

III. Cellular Mechanism of Action: On-Target Effects in a Biological System

While biochemical assays are crucial for determining direct enzymatic inhibition, they do not predict a compound's activity in a cellular environment. Cell-based assays are essential to confirm target engagement and to measure the downstream consequences of inhibiting a signaling pathway.

A. Rationale for Western Blot Analysis

Western blotting is a fundamental technique to probe the phosphorylation status of downstream substrates of a target kinase. For CDK4/6 and CDK2, a key substrate is the Retinoblastoma protein (Rb).[18] Inhibition of these kinases should lead to a decrease in the phosphorylation of Rb at specific sites (e.g., Ser780 for CDK4/6). This provides direct evidence of on-target activity within the cell.

B. Signaling Pathway: CDK-Mediated Rb Phosphorylation

Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 Upregulates Rb Rb CyclinD_CDK46->Rb Phosphorylates (pRb) CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->Rb Hyper-phosphorylates (ppRb) E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Genes (e.g., Cyclin E, PCNA) E2F->S_Phase_Genes Activates Transcription Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) S_Phase_Genes->CyclinE_CDK2 Upregulates Cyclin E G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition Promotes Inhibitor Compound X or Benchmark Inhibitor Inhibitor->CyclinD_CDK46 Inhibits Inhibitor->CyclinE_CDK2 Inhibits cluster_culture Cell Culture & Treatment cluster_viability Cell Viability (MTT Assay) cluster_cellcycle Cell Cycle (Flow Cytometry) seed_cells Seed Cells in Plates treat_compounds Treat with Compound X & Benchmarks (72h) seed_cells->treat_compounds add_mtt Add MTT Reagent treat_compounds->add_mtt harvest Harvest & Fix Cells treat_compounds->harvest incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_gi50 Calculate GI50 read_abs->calc_gi50 stain Stain with PI/RNase harvest->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze DNA Content (%G1, S, G2/M) acquire->analyze

Caption: Workflow for phenotypic analysis of kinase inhibitors.

C. Protocol: Cell Viability (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a dose-response of Compound X and benchmark inhibitors for 72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. [19]4. Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.

  • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. [19]7. Data Analysis: Calculate the percentage of growth inhibition relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

D. Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with compounds (typically at 1x and 10x the GI50 concentration) for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.

  • Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing. Fix for at least 30 minutes on ice. [20]4. Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A. [21]5. Flow Cytometry: Incubate for 30 minutes at room temperature, protected from light, and analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

E. Data Presentation: Comparative Phenotypic Effects
CompoundGI50 (nM) in MCF-7 cellsCell Cycle Effect (at 10x GI50)
Compound X Experimental DataExperimental Data
PalbociclibExperimental DataIncrease in G1 phase population
RibociclibExperimental DataIncrease in G1 phase population
AbemaciclibExperimental DataIncrease in G1 phase population
DinaciclibExperimental DataG2/M arrest or apoptosis

V. Conclusion and Interpretation

This guide outlines a systematic and logical workflow for the initial benchmarking of a novel potential kinase inhibitor, 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione (Compound X), using the CDK family as a relevant target class. By comparing its performance against a panel of well-characterized pan- and selective CDK inhibitors across biochemical, cellular, and phenotypic assays, researchers can build a comprehensive profile of Compound X's potency, selectivity, and mechanism of action.

The collective data from these experiments will enable an informed decision on the future development of Compound X. A potent and selective inhibitor of a specific CDK, for instance, would be a valuable tool for further biological investigation and a potential starting point for a therapeutic program. Conversely, a potent pan-CDK inhibitor might show robust anti-proliferative effects but may also present a higher risk of toxicity. This structured, comparative approach is fundamental to ensuring scientific integrity and making data-driven decisions in the competitive field of kinase drug discovery.

References

  • Gao, Y., et al. (2021). Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers. Clinical Cancer Research. Retrieved from [Link]

  • Pernas, S., et al. (2024). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery. Retrieved from [Link]

  • Zhang, M., et al. (2021). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Journal of Cancer. Retrieved from [Link]

  • IntechOpen. (2022). Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. Retrieved from [Link]

  • AACR Journals. (2024). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocols for Characterization of Cdk5 Kinase Activity. Retrieved from [Link]

  • MD Anderson Cancer Center. (2023). The next generation of CDK inhibitors is coming. Retrieved from [Link]

  • PubMed. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. FEBS Letters. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). CDK inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase. Retrieved from [Link]

  • Promega Connections. (2020). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic depiction of the structure and activation process of CDKs. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

  • bioRxiv. (2023). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclin-dependent kinases (CDKs) and their cyclin regulatory subunits. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial. Clinical Cancer Research. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). CDK Pathway: Cyclin-Dependent Kinases (cdks) and Cyclin-Dependent Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. Retrieved from [Link]

  • Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CDK4 Assay Kit. Retrieved from [Link]

  • PubMed Central. (n.d.). CDK inhibitors in cancer therapy, an overview of recent development. Retrieved from [Link]

  • PubMed Central. (2020). Trametinib activity in patients with solid tumors and lymphomas harboring BRAF non-V600 mutations or fusions: results from NCI-MATCH (EAY131). Retrieved from [Link]

  • Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]

  • American Association for Cancer Research. (n.d.). Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • CCSP. (n.d.). Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. Retrieved from [Link]

  • American Association for Cancer Research. (2016). Investigational CDK4/6 inhibitor abemaciclib is active against a range of cancer types. Retrieved from [Link]

  • Oncology News Central. (2022). Are the Three Approved CDK4/6 Inhibitors Truly Different?. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione: A Guide for Laboratory Professionals

Proper Disposal of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1][2]oxazine-2,4-dione: A Guide for Laboratory Professionals

In the fast-paced environment of drug discovery and development, the synthesis and evaluation of novel chemical entities are daily occurrences. With innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of the research chemical 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1][2]oxazine-2,4-dione (CAS: 1253789-18-2). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative approach based on established principles of laboratory safety and hazardous waste management, in accordance with OSHA and EPA guidelines.[2][3]

Hazard Assessment of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1][2]oxazine-2,4-dione

A thorough risk assessment is the foundation of safe chemical handling and disposal.[4][5][6] Given the novelty of this compound, we must infer its potential hazards from its chemical structure, which incorporates several functional groups.

Structural Components and Potential Hazards:

Functional GroupPotential Hazards
Pyrimidine Ring Pyrimidine itself is flammable and can cause irritation.[7][8] Some pyrimidine derivatives have been shown to induce oxidative stress.[2]
Oxazine Ring Oxazine derivatives exhibit a wide range of biological activities and potential toxicities.[9] The stability of the oxazine ring can vary, and some derivatives may be reactive.[10]
Phenyl Group While benzene is a known carcinogen, the toxicity of a phenyl substituent depends on the entire molecule's properties.[11] Related compounds like phenol are corrosive and toxic by all routes of exposure.[12][13][14]
Methyl Group Generally, a methyl group is stable and non-polar.[1][15][16] However, its position on a molecule can sometimes increase reactivity.[1][17]

Based on this analysis, 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1][2]oxazine-2,4-dione should be treated as a potentially hazardous substance. It is prudent to assume it may be flammable, an irritant, and possess unknown toxicity.

Personal Protective Equipment (PPE)

Given the unknown hazard profile, stringent adherence to PPE protocols is mandatory. All personnel handling this compound must wear the following:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A lab coat.[11]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[14]

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulatory bodies.[3][10]

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with organic compounds and have a secure, tight-fitting lid.[3][10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1][2]oxazine-2,4-dione". All constituents of any waste mixture must be listed.

  • Waste Accumulation:

    • Solid Waste: Collect solid 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1][2]oxazine-2,4-dione and any contaminated disposable lab supplies (e.g., weighing paper, gloves) in the designated solid hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. For instance, halogenated and non-halogenated organic solvents should be collected separately.[10]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[10] Store the container in a well-ventilated area, away from heat sources and incompatible materials.[3]

Waste_Disposal_Workflowcluster_preparationPreparationcluster_collectionWaste Collectioncluster_final_disposalFinal DisposalStartStart: Need to Dispose of CompoundAssess_HazardsAssess Hazards(Assume Flammable, Irritant, Toxic)Start->Assess_Hazards1. EvaluateDon_PPEDon Appropriate PPE(Goggles, Gloves, Lab Coat)Assess_Hazards->Don_PPE2. ProtectSelect_ContainerSelect & LabelHazardous Waste ContainerDon_PPE->Select_Container3. PrepareSegregate_WasteSegregate Waste(Solid vs. Liquid)Select_Container->Segregate_Waste4. SeparateCollect_WasteCollect Waste inSealed ContainerSegregate_Waste->Collect_Waste5. ContainStore_WasteStore Waste Safely(Fume Hood/Cabinet)Collect_Waste->Store_Waste6. SecureArrange_PickupArrange for Pickup byEHS/Licensed ContractorStore_Waste->Arrange_Pickup7. CoordinateEndEnd: Compliant DisposalArrange_Pickup->End8. Complete

Caption: Decision workflow for the disposal of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1][2]oxazine-2,4-dione.

Decontamination Procedures

All non-disposable laboratory equipment, such as glassware and magnetic stir bars, that has come into contact with 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1][2]oxazine-2,4-dione must be decontaminated.

Decontamination Protocol:

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. Collect the rinsate as hazardous liquid waste.

  • Washing: Wash the rinsed equipment with soap and water.[1]

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Contain: For a small spill, use an inert absorbent material (e.g., vermiculite or sand) to contain the substance.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and spilled compound using non-sparking tools. Place the collected material in a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area using a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Final Disposal

The ultimate disposal of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1][2]oxazine-2,4-dione must be handled by a licensed hazardous waste management company.

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to your EHS department.

  • Documentation: Ensure all waste is properly labeled and documented according to your institution's and regulatory requirements.

  • "Cradle to Grave" Responsibility: Remember that under the EPA's Resource Conservation and Recovery Act (RCRA), the generator of the hazardous waste is responsible for it from its creation to its final disposal.[15][17]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1][2]oxazine-2,4-dione, upholding the principles of scientific integrity and environmental stewardship.

References

  • Laboratory Equipment Decontamination Procedures. Wayne State University. [Link]

  • Pyrimidine - Hazardous Agents. Haz-Map. [Link]

  • Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • laboratory equipment decontamination guidelines - standard operating procedure. University of Georgia Research. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Methyl Group Overview, Structure & Formula - Lesson. Study.com. [Link]

  • Process for Decontaminating Laboratory Equipment. University of Illinois Division of Research Safety. [Link]

  • Phenol - Wikipedia. Wikipedia. [Link]

  • Chemical Waste Procedures. University of Illinois Division of Research Safety. [Link]

  • Phenol: toxicological overview. GOV.UK. [Link]

  • Chemical Risk Assessment. Health and Safety Authority. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. [Link]

  • (PDF) Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. ResearchGate. [Link]

  • Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • How do chemists dispose of the chemicals they make? Reddit. [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. [Link]

  • What steps should be taken when introducing new chemicals into your inventory? [Link]

  • Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University. [Link]

  • Risk assessment for storage and handling of hazardous chemicals/solvents . Action plan for handling & safety system to be i. [Link]

  • The risk assessment process for hazardous chemicals. [Link]

Comprehensive Guide to Personal Protective Equipment for Handling 1-Methyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione

Comprehensive Guide to Personal Protective Equipment for Handling 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1][2]oxazine-2,4-dione

This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals engaged in the handling of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1]oxazine-2,4-dione. As a novel heterocyclic compound, the toxicological properties of this substance have not been fully elucidated. Therefore, a cautious approach, treating the compound as potentially hazardous, is paramount to ensure laboratory safety.

Hazard Assessment and Core Safety Principles

Given the absence of a specific Safety Data Sheet (SDS) for 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1]oxazine-2,4-dione, it must be handled as a chemical of unknown toxicity.[1][2][3] The foundational principle is to minimize all routes of exposure: inhalation, dermal contact, and ingestion. The structural class, a pyrimido-oxazine derivative, belongs to a broad family of heterocyclic compounds under investigation for diverse biological activities.[4][5][6] This potential bioactivity underscores the need for stringent safety measures.

The prudent approach is to assume the compound is at least as hazardous as its parent or structurally similar compounds.[2] All handling of this solid compound, especially when it could become airborne, should be conducted within a certified chemical fume hood to prevent inhalation.[1][2]

Recommended Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for various laboratory operations involving 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1]oxazine-2,4-dione.

Operation Primary Engineering Control Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Weighing and Aliquoting (Solid) Chemical Fume HoodNitrile or Neoprene Gloves (double-gloving recommended)ANSI Z87.1-compliant safety gogglesFull-length lab coat (flame-retardant if solvents are present)Not required if handled in a fume hood
Solution Preparation Chemical Fume HoodNitrile or Neoprene GlovesANSI Z87.1-compliant safety goggles and face shieldFull-length lab coatNot required if handled in a fume hood
Running Reactions Chemical Fume HoodNitrile or Neoprene GlovesANSI Z87.1-compliant safety gogglesFull-length lab coatNot required if handled in a fume hood
Large-Scale Handling (>10g) Chemical Fume HoodNitrile or Neoprene Gloves (double-gloving recommended)ANSI Z87.1-compliant safety goggles and face shieldChemical-resistant apron over lab coatConsider a NIOSH-approved respirator with P100 filters if aerosolization is possible
Spill Cleanup N/AHeavy-duty Nitrile or Neoprene GlovesANSI Z87.1-compliant safety goggles and face shieldChemical-resistant suit or apronNIOSH-approved respirator with P100 filters
Hand Protection

No single glove material offers universal protection.[1] For handling 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1]oxazine-2,4-dione, nitrile or neoprene gloves are recommended as they provide good resistance to a wide range of chemicals.[2][7] Double-gloving is a prudent measure to protect against undetected pinholes and during glove changes. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination is suspected.[8]

Eye and Face Protection

At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work.[2] However, due to the potential for splashes when working with solutions, indirectly vented chemical goggles that provide a complete seal around the eyes are strongly recommended.[7] When handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to safety goggles.[2][7]

Protective Clothing

A full-length laboratory coat should be worn and kept fastened to protect the skin and personal clothing from contamination.[2] For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. Protective clothing should be removed immediately if it becomes contaminated.

Respiratory Protection

All work with the solid form of this compound that could generate dust should be performed in a certified chemical fume hood.[1][2] If engineering controls are not sufficient to prevent the generation of aerosols, or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges (e.g., P100 for particulates) should be used.[1][9]

Procedural Guidance

Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Goggles/Face Shield

  • Gloves (the cuff of the glove should go over the sleeve of the lab coat)

Doffing Sequence:

  • Gloves

  • Goggles/Face Shield

  • Lab Coat

Always wash hands thoroughly with soap and water after removing PPE.[8]

Disposal Plan

All disposable PPE (gloves, etc.) contaminated with 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1]oxazine-2,4-dione should be considered hazardous waste. Place all contaminated items in a designated, sealed, and clearly labeled waste container for disposal through your institution's chemical waste program.[10]

Emergency Procedures

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow and Decision Making

The following diagrams illustrate the decision-making process for PPE selection and the standard operational workflow for handling this compound.

PPE_Decision_FlowstartStart: Handling 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dionerisk_assessmentPerform Risk Assessment:- Scale of work- Potential for dust/aerosol generation- Solvent usestart->risk_assessmentis_solidHandling solid?risk_assessment->is_solidin_hoodWork in a certifiedchemical fume hoodis_solid->in_hoodYesis_large_scaleLarge scale (>10g)or splash risk?is_solid->is_large_scaleNo (Solution)ppe_solidStandard PPE:- Double nitrile/neoprene gloves- Safety goggles- Lab coatin_hood->ppe_solidppe_solid->is_large_scaleenhanced_ppeEnhanced PPE:- Add face shield- Chemical-resistant apronis_large_scale->enhanced_ppeYesendProceed with experimentis_large_scale->endNoenhanced_ppe->end

Caption: PPE selection decision workflow.

Experimental_WorkflowprepPreparation:- Gather all materials- Don appropriate PPEhandlingHandling:- Weigh/measure in fume hood- Perform experimentprep->handlingcleanupCleanup:- Decontaminate surfaces- Segregate wastehandling->cleanupdisposalDisposal:- Package waste for pickup- Doff PPE correctlycleanup->disposalwashWash hands thoroughlydisposal->wash

Caption: Standard operational handling workflow.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available from: [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Retrieved from EH&S University of California, Berkeley.
  • SAFETY D
  • SAFETY D
  • Unknown Chemicals. (2023-09-21). University of Pittsburgh Environmental Health and Safety. Available from: [Link]

  • Safety Data Sheet. (2025-11-19). Cayman Chemical.
  • Unknown Chemicals. (n.d.). Purdue University Environmental Health and Safety. Available from: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University Environmental Health and Safety.
  • Material Safety Data Sheet. (2016-12-09). Phoenix Pharmaceuticals, Inc.
  • 2,4-Pentanedione Safety Data Sheet. (2021-12-24). Thermo Fisher Scientific.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
  • SAFETY DATA SHEET: 6-(4-Hydroxypiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione. (n.d.).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
  • Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (n.d.). MDPI.
  • Zhao, Y., Hammoudeh, D., Yun, M. K., Qi, J., White, S. W., & Lee, R. E. (2014). Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity. ACS medicinal chemistry letters, 5(7), 828–833.
  • Shah, P., Patel, R. I., & Vyas, P. J. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, Volume-3(Issue-3), 632-636.
  • 1-(2-Methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1]oxazine-2,4-dione. (n.d.). BLD Pharm.

  • 1,7-Diphenyl-1H-pyrimido[4,5-d][1]oxazine-2,4-dione. (n.d.). BLD Pharm.

  • 1-methyl-7-phenyl-1h-pyrimido[4,5-d][1]oxazine-2,4-dione. (n.d.). Echemi.

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Efficient synthesis of some novel pyrimido[4,5‐e][1]oxazine dione derivatives via one‐pot three‐component reaction under thermal and thermal microwave- assisted conditions. Journal of the Chinese Chemical Society, 65(10), 1199-1204.

  • US Patent for 7-phenylethylamino-4H-pyrimido[4,5-d][1]oxazin-2-one compounds as mutant IDH1 and IDH2 inhibitors. (n.d.). Google Patents.

  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023-10-27). MDPI.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.